Alicaforsen
Descripción
Propiedades
Número CAS |
185229-68-9 |
|---|---|
Fórmula molecular |
C192H225N75O98P19S19-19 |
Peso molecular |
6349 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C192H244N75O98P19S19/c1-76-40-256(190(286)245-169(76)270)136-30-89(357-376(299,395)314-50-106-84(25-131(334-106)251-15-7-122(196)230-185(251)281)351-370(293,389)312-49-105-87(28-134(333-105)254-18-10-125(199)233-188(254)284)355-374(297,393)323-59-115-97(38-145(343-115)266-74-225-154-167(266)238-180(208)243-175(154)276)364-381(304,400)319-55-111-90(31-137(339-111)257-41-77(2)170(271)246-191(257)287)356-375(298,394)313-46-102-81(22-128(330-102)248-12-4-119(193)227-182(248)278)348-366(289,385)308-44-100-79(269)20-127(328-100)259-67-218-147-156(201)210-63-214-160(147)259)110(338-136)54-318-380(303,399)359-92-33-139(260-68-219-148-157(202)211-64-215-161(148)260)340-112(92)56-320-373(296,392)354-88-29-135(255-19-11-126(200)234-189(255)285)336-108(88)52-316-379(302,398)363-96-37-144(265-73-224-153-166(265)237-179(207)242-174(153)275)346-118(96)62-326-384(307,403)365-98-39-146(267-75-226-155-168(267)239-181(209)244-176(155)277)344-116(98)60-324-377(300,396)358-91-32-138(258-42-78(3)171(272)247-192(258)288)337-109(91)53-317-371(294,390)352-85-26-132(252-16-8-123(197)231-186(252)282)335-107(85)51-315-378(301,397)362-95-36-143(264-72-223-152-165(264)236-178(206)241-173(152)274)345-117(95)61-325-383(306,402)361-94-35-141(262-70-221-150-159(204)213-66-217-163(150)262)342-114(94)58-322-382(305,401)360-93-34-140(261-69-220-149-158(203)212-65-216-162(149)261)341-113(93)57-321-372(295,391)353-86-27-133(253-17-9-124(198)232-187(253)283)332-104(86)48-311-369(292,388)350-83-24-130(250-14-6-121(195)229-184(250)280)331-103(83)47-310-368(291,387)349-82-23-129(249-13-5-120(194)228-183(249)279)329-101(82)45-309-367(290,386)347-80-21-142(327-99(80)43-268)263-71-222-151-164(263)235-177(205)240-172(151)273/h4-19,40-42,63-75,79-118,127-146,268-269H,20-39,43-62H2,1-3H3,(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H2,193,227,278)(H2,194,228,279)(H2,195,229,280)(H2,196,230,281)(H2,197,231,282)(H2,198,232,283)(H2,199,233,284)(H2,200,234,285)(H2,201,210,214)(H2,202,211,215)(H2,203,212,216)(H2,204,213,217)(H,245,270,286)(H,246,271,287)(H,247,272,288)(H3,205,235,240,273)(H3,206,236,241,274)(H3,207,237,242,275)(H3,208,238,243,276)(H3,209,239,244,277)/p-19/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?/m0/s1 |
Clave InChI |
ZMJWRJKGPUDEOX-LMXUULCNSA-A |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O |
Secuencia |
GCCCAAGCTGGCATCCGTCA |
Sinónimos |
alicaforsen alicaforsen sodium ISIS 2302 ISIS-2302 |
Origen del producto |
United States |
Foundational & Exploratory
Alicaforsen: A Technical Guide to its Mechanism of Action in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract. A crucial element in the pathophysiology of IBD is the excessive trafficking and recruitment of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by a family of cell surface glycoproteins known as cell adhesion molecules (CAMs).[1][2]
Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, is a key CAM that is minimally expressed in healthy intestinal tissue but significantly upregulated on the surface of vascular endothelial and epithelial cells during active inflammation.[3][4][5] This upregulation facilitates the firm adhesion and subsequent migration of leukocytes into the tissue, perpetuating the inflammatory cascade.[6][7] Given its central role, ICAM-1 has emerged as a prime therapeutic target.
Alicaforsen is a first-generation antisense oligonucleotide (ASO) specifically designed to inhibit the production of human ICAM-1.[1][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Role of ICAM-1 in IBD Pathophysiology
ICAM-1 is a transmembrane protein whose expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[5][8] In the context of IBD, these cytokines are abundant in the inflamed gut mucosa. The binding of these cytokines to their receptors on endothelial and epithelial cells activates intracellular signaling pathways, most notably the NF-κB pathway, which leads to the transcription of the ICAM-1 gene.[8]
Once synthesized, the ICAM-1 protein is expressed on the cell surface, where it functions as a ligand for the β2 integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18) found on the surface of leukocytes.[6] The interaction between ICAM-1 and these integrins is a critical step in the leukocyte adhesion cascade, responsible for arresting circulating leukocytes at the site of inflammation and enabling their transmigration across the vascular endothelium into the intestinal tissue.[6][7] This influx of immune cells amplifies and sustains the inflammatory response characteristic of IBD.[9][10]
This compound: Molecular Mechanism of Action
This compound is a 20-base phosphorothioate-modified antisense oligonucleotide with the sequence 5'-GCC-CAA-GCT-GGC-ATC-CGT-CA-3'.[11] This sequence is precisely complementary to a segment of the 3' untranslated region of the human ICAM-1 messenger RNA (mRNA). The phosphorothioate (B77711) modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, which confers resistance to degradation by endogenous nucleases and enhances its pharmacokinetic profile.
The mechanism of action is dependent on the ubiquitous endogenous enzyme, Ribonuclease H (RNase H).[4][12] The process unfolds as follows:
-
Hybridization: this compound, a single-stranded DNA analogue, enters the cell and binds with high specificity to its complementary sequence on the target ICAM-1 mRNA molecule.[11][13]
-
Heteroduplex Formation: This binding creates a DNA:RNA heteroduplex structure.[13][14]
-
RNase H Recruitment and Cleavage: The DNA:RNA hybrid is a natural substrate for RNase H.[12] The enzyme recognizes this structure and selectively cleaves the RNA strand, effectively destroying the ICAM-1 mRNA.[4][14][15]
-
Inhibition of Translation: With the mRNA template degraded, the ribosomal machinery cannot translate it into the ICAM-1 protein.[1][11]
-
Downregulation of ICAM-1 Expression: The net result is a significant, selective reduction in the synthesis of ICAM-1 protein, leading to decreased expression on cell surfaces.[13][14]
By preventing the production of ICAM-1, this compound effectively reduces the capacity for leukocyte adhesion and infiltration into the intestinal mucosa, thereby mitigating the inflammatory response.[1]
References
- 1. This compound therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-adhesion molecule therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colonic epithelial cells induce endothelial cell expression of ICAM-1 and VCAM-1 by a NF-κB-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased cell adhesion molecules, PECAM-1, ICAM-3, or VCAM-1, predict increased risk for flare in patients with quiescent inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intercellular adhesion molecule-1 (ICAM-1) in ulcerative colitis: presence, visualization, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Alicaforsen: A Technical Guide to an ICAM-1 Antisense Oligonucleotide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Alicaforsen (formerly ISIS 2302), a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). This compound represents a targeted therapeutic approach for inflammatory diseases, particularly inflammatory bowel disease (IBD), by modulating the inflammatory cascade at the genetic level.
Core Concept: Antisense Oligonucleotide Technology
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleotide chains designed to be complementary to a specific messenger RNA (mRNA) sequence.[1] By binding to the target mRNA through Watson-Crick base pairing, ASOs can modulate the expression of the corresponding protein. This can occur through several mechanisms, most commonly by promoting the degradation of the target mRNA.[2] This targeted approach allows for high specificity in down-regulating disease-causing proteins.[3][4]
Mechanism of Action: this compound Targeting ICAM-1
This compound's therapeutic action is rooted in its specific inhibition of ICAM-1 production.[5][6] The process is initiated by the hybridization of this compound to its complementary sequence within the 3'-untranslated region of the human ICAM-1 mRNA.[7][8] This binding event forms a DNA:RNA heteroduplex.[6][9] This hybrid molecule is a substrate for RNase H (Ribonuclease H), a ubiquitous endogenous enzyme that selectively cleaves the RNA strand of such duplexes.[8][10] The degradation of the ICAM-1 mRNA prevents it from being translated by ribosomes, thereby reducing the synthesis and subsequent cell-surface expression of the ICAM-1 protein.[10][11]
References
- 1. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis | Hosten | Gastroenterology Research [gastrores.org]
- 3. researchgate.net [researchgate.net]
- 4. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of pouchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ICAM-1 antisense oligonucleotide on the tubulointerstitium in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isis Pharmaceuticals Announces Results of this compound Phase 3 Clinical Trials in Patients With Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 11. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Biology of Alicaforsen: A Technical Guide to its Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen, also known as ISIS 2302, is a first-generation antisense oligonucleotide designed to specifically target and modulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] Overexpression of ICAM-1 is a key factor in the inflammatory cascade associated with various diseases, including inflammatory bowel disease (IBD), by mediating leukocyte adhesion and trafficking to sites of inflammation.[1][2] This technical guide provides an in-depth overview of the molecular biology of this compound's effect on gene expression, focusing on its mechanism of action, available data on its impact on ICAM-1 levels, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Antisense Inhibition of ICAM-1
This compound is a 20-base phosphorothioate (B77711) oligodeoxynucleotide with a sequence complementary to a specific region of the human ICAM-1 messenger RNA (mRNA).[1] Its mechanism of action is centered on the principles of antisense technology, leading to a highly specific reduction in ICAM-1 protein expression.[1]
The process begins with the hybridization of this compound to the ICAM-1 mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is then recognized and cleaved by RNase H, a ubiquitous intracellular enzyme.[1] This enzymatic degradation of the ICAM-1 mRNA prevents its translation into protein, thereby reducing the amount of functional ICAM-1 on the cell surface.[1]
Impact on ICAM-1 Gene Expression: A Summary of Findings
While numerous clinical and preclinical studies have investigated the efficacy of this compound, detailed quantitative data on its direct impact on ICAM-1 gene and protein expression are not consistently reported in a standardized format. The available data, however, qualitatively and semi-quantitatively support the intended mechanism of action.
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated that this compound and its analogs lead to a specific reduction in ICAM-1 mRNA and protein expression in various cell lines and animal models of inflammation.[1] Treatment with ISIS 2302 in vitro results in a highly specific reduction in ICAM-1 mRNA and consequently markedly lowers ICAM-1 protein expression.[1]
| Study Type | Model | Key Findings on ICAM-1 Expression | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent inhibition of cytokine-induced ICAM-1 expression. | [1] |
| In Vivo | Murine models of colitis | Reduced ICAM-1 expression in inflamed colonic tissue. | [1] |
| In Vivo | Rat models of ileitis | Marked reduction in endothelial ICAM-1 expression. | [3] |
Clinical Trial Data
Clinical trials in patients with inflammatory bowel diseases have provided some evidence of this compound's effect on ICAM-1 expression, although quantitative data is sparse.
| Clinical Trial Phase | Disease | Method of ICAM-1 Assessment | Key Findings on ICAM-1 Expression | Reference |
| Phase II | Crohn's Disease | Immunohistochemistry of intestinal mucosal biopsies | Decreases in intestinal mucosal ICAM-1 expression. | [4] |
| Phase III | Crohn's Disease | Not specified | Steroid-free remission correlated with drug exposure, suggesting target engagement. | [5] |
| Phase II | Ulcerative Colitis | Not specified | Clinical improvement suggests a local effect on inflammation, consistent with ICAM-1 reduction. | [6] |
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experimental methodologies used to assess the effect of this compound on ICAM-1 expression. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Assessment of ICAM-1 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for treating a human cell line (e.g., HUVEC or a colonic epithelial cell line) with this compound and subsequently measuring ICAM-1 mRNA levels.
Materials:
-
Human cell line (e.g., HUVEC)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce ICAM-1 expression by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ICAM-1 or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of ICAM-1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Quantification of ICAM-1 Protein by Western Blot
This protocol describes the detection and semi-quantification of ICAM-1 protein in cell lysates or tissue homogenates following this compound treatment.
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize the ICAM-1 signal to the loading control.
-
Assessment of ICAM-1 Expression in Tissue by Immunohistochemistry (IHC)
This protocol outlines the steps for visualizing the localization and relative abundance of ICAM-1 protein in paraffin-embedded intestinal biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against ICAM-1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-ICAM-1 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and distribution of ICAM-1 staining.
-
Signaling Pathways Influenced by this compound
By downregulating ICAM-1, this compound primarily impacts the inflammatory signaling cascade that governs leukocyte adhesion and transmigration. ICAM-1 expression is upregulated by pro-inflammatory cytokines such as TNF-α and IL-1β, which are key players in the pathogenesis of IBD. The transcription of the ICAM-1 gene is largely controlled by the NF-κB signaling pathway. Therefore, while this compound directly targets the ICAM-1 mRNA, its downstream effects interrupt a critical step in the inflammatory response orchestrated by these pathways.
Conclusion
This compound represents a targeted therapeutic approach that directly modulates gene expression to achieve a clinical effect. Its antisense mechanism, leading to the RNase H-mediated degradation of ICAM-1 mRNA, has been well-characterized. While clinical trial data on molecular endpoints are not extensively available in a quantitative format, the collective evidence from preclinical and clinical studies supports its intended mechanism of downregulating ICAM-1 to reduce leukocyte trafficking and inflammation. The experimental protocols provided in this guide serve as a foundation for researchers aiming to further investigate the molecular effects of this compound and similar antisense therapies. Future studies with systematic and quantitative assessment of ICAM-1 expression will be crucial for a more comprehensive understanding of its molecular pharmacology and for optimizing its therapeutic application.
References
- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Antisense Inhibitor of Intercellular Adhesion Molecule-1, in the Treatment for Left-Sided Ulcerative Colitis and Ulcerative Proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early-Stage Development of Alicaforsen (ISIS 2302): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Alicaforsen, also known as ISIS 2302, is a pioneering antisense oligonucleotide therapeutic developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals).[1][2] It is a 20-base phosphorothioate (B77711) oligodeoxynucleotide specifically designed to inhibit the expression of human Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] ICAM-1 is a key cell surface glycoprotein (B1211001) that is over-expressed in various inflammatory conditions, including inflammatory bowel disease (IBD), where it mediates leukocyte adhesion and trafficking to inflamed tissues.[5][6] This document provides a detailed technical guide on the foundational research and discovery of this compound, covering its mechanism of action, preclinical data, and early-phase clinical trial results and protocols.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of ICAM-1 gene expression.[5] Its design is complementary to a specific sequence of the ICAM-1 messenger RNA (mRNA).[3] The core mechanism relies on the ubiquitous intracellular enzyme RNase H.[1][7]
-
Hybridization: this compound enters the cell and binds with high specificity to its target ICAM-1 mRNA sequence, forming a DNA:RNA heteroduplex.[3][6]
-
RNase H Cleavage: This DNA:RNA hybrid is a substrate for RNase H, which selectively cleaves the RNA strand of the duplex.[8][9]
-
Inhibition of Protein Translation: The cleavage of the ICAM-1 mRNA renders it ineffective, preventing its translation into the ICAM-1 protein.[3][8]
-
Reduced Inflammation: By shutting down the production of ICAM-1, this compound reduces the adhesion and migration of leukocytes to inflamed tissues, thereby mitigating the inflammatory response.[1][5]
Preclinical Research
Early preclinical studies established the foundation for this compound's clinical development. In vitro experiments using various human cell lines demonstrated that ISIS 2302 could effectively inhibit the upregulation of ICAM-1 expression in a dose-dependent manner.[4]
Subsequent in vivo studies utilized murine and rat analogues of ISIS 2302 in a wide range of animal models of human inflammatory diseases, including colitis and organ transplantation.[9] These studies showed that systemic administration of the antisense oligonucleotide was effective at doses ranging from 0.06 to 10 mg/kg, leading to a reduction in ICAM-1 expression in target tissues and a corresponding decrease in inflammation.[4] Pharmacokinetic analyses in animals, including primates, revealed a plasma distribution half-life of 30-60 minutes, while tissue elimination half-lives were significantly longer, ranging from 1 to 5 days.[4]
Early-Stage Clinical Development and Protocols
This compound's clinical development began with Phase I trials to assess safety and pharmacokinetics, followed by Phase II trials to evaluate efficacy in several inflammatory diseases.[4]
Experimental Protocols
Phase I Intravenous (IV) Studies:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of intravenously administered this compound.
-
Methodology: Healthy volunteers received single and multiple ascending doses of this compound, typically ranging from 0.06 to 2 mg/kg, administered via a 2-hour intravenous infusion.[4] Dosing was often scheduled for every other day for multiple-dose cohorts.[9] Pharmacokinetic parameters were measured in plasma, and safety was monitored through clinical assessments and laboratory tests.[4]
Phase IIa Crohn's Disease (IV) Studies:
-
Objective: To assess the remission-inducing and steroid-sparing properties of this compound in patients with active, steroid-dependent Crohn's disease.[9]
-
Methodology: A pilot study enrolled 20 patients with moderately active Crohn's disease (CDAI 200–350) who were dependent on corticosteroids.[9] Patients received this compound at doses of 0.5–2 mg/kg via intravenous infusion 13 times over a four-week period. A larger, double-blind, placebo-controlled trial later randomized 299 patients to receive either a placebo or this compound (2 mg/kg) intravenously three times a week for two or four weeks.[9] The primary endpoint was steroid-free remission, defined as a Crohn's Disease Activity Index (CDAI) score below 150 while off steroids at week 14.[9]
Phase II Ulcerative Colitis (Enema) Studies:
-
Objective: To evaluate the safety and efficacy of a topical enema formulation of this compound in patients with active, distal ulcerative colitis (UC).[10]
-
Methodology: A dose-ranging, double-blind, placebo-controlled study enrolled 40 patients with active UC.[3] They received nightly this compound enemas at varying doses for six weeks.[1] Another open-label study treated 12 patients with chronic, unremitting pouchitis with a 240 mg this compound enema nightly for six weeks.[11] The primary objective was to evaluate the reduction in the Disease Activity Index (DAI) at the end of the treatment period.[10]
Quantitative Data from Key Early-Stage Trials
The following tables summarize the results from pivotal early-phase clinical studies.
Table 1: Phase II IV this compound in Crohn's Disease
| Study Design | Patient Population | N | Dosage | Key Outcomes |
| Open-Label Pilot | Moderately active, steroid-dependent CD | 20 | 0.5-2 mg/kg IV (13 infusions over 4 weeks) | Suggested durable remission and steroid-sparing effects.[9] |
| Open-Label | Active CD | 22 | ~4-5 mg/kg IV (3x/week for 4 weeks) | 59% achieved clinical response (70-point CDAI reduction); 41% achieved clinical remission (CDAI ≤ 150).[2] |
| Double-Blind, Placebo-Controlled | Active, steroid-dependent CD | 299 | 2 mg/kg IV (3x/week for 2 or 4 weeks) | Primary endpoint not met; however, a higher rate of successful steroid withdrawal was seen in the treatment group (78% vs 64%).[9] |
Table 2: Phase II this compound Enema in Ulcerative Colitis & Pouchitis
| Study Design | Patient Population | N | Dosage | Key Outcomes |
| Double-Blind, Placebo-Controlled | Active UC | 40 | Escalating doses (nightly enema for 6 weeks) | 70% improvement in DAI for this compound group vs. 28% for placebo.[3] |
| Open-Label | Chronic, unremitting pouchitis | 12 | 240 mg (nightly enema for 6 weeks) | 58% remission rate; 46% reduction in main disease activity index.[3][11] |
ICAM-1 Signaling in Inflammation and Therapeutic Intervention
ICAM-1 plays a central role in the inflammatory cascade. Pro-inflammatory cytokines like TNF-α and IL-1, which are abundant in the inflamed gut of IBD patients, stimulate endothelial cells to upregulate the expression of adhesion molecules, including ICAM-1. This molecule then acts as a ligand for integrins (e.g., LFA-1) on the surface of leukocytes. The binding of leukocytes to the endothelium via the ICAM-1/LFA-1 interaction is a critical step for their firm adhesion and subsequent transmigration from the bloodstream into the surrounding tissue, where they perpetuate the inflammatory response. This compound intervenes at the genetic level to prevent the synthesis of the ICAM-1 protein, thereby disrupting this critical trafficking process.
Conclusion
The early-stage research and discovery of this compound (ISIS 2302) established its novel mechanism of action as an antisense inhibitor of ICAM-1. Preclinical studies confirmed its ability to reduce ICAM-1 expression and mitigate inflammation. While initial Phase III trials of an intravenous formulation for Crohn's disease did not meet their primary endpoints, they provided valuable pharmacodynamic insights.[9][12] Conversely, early trials of a topical enema formulation for ulcerative colitis and pouchitis showed promising results, demonstrating significant clinical improvement and a durable response.[1][11] These foundational studies were critical in shaping the subsequent development of this compound, highlighting the potential of localized antisense therapy for inflammatory bowel diseases and paving the way for its investigation in later-phase trials for pouchitis.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (ISIS 2302) Improves Potential for Responses and Remissions | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 3. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis | Hosten | Gastroenterology Research [gastrores.org]
- 12. Isis Pharmaceuticals Announces Results of this compound Phase 3 Clinical Trials in Patients With Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 13. Atlantic Healthcare begins Phase III trial of this compound to treat pouchitis - Clinical Trials Arena [clinicaltrialsarena.com]
Preclinical Evidence for Alicaforsen in Ulcerative Colitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly ISIS 2302) is an antisense oligonucleotide designed to specifically inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a key cell surface glycoprotein (B1211001) that is upregulated on endothelial and epithelial cells in response to pro-inflammatory stimuli, playing a crucial role in the recruitment and trafficking of leukocytes to sites of inflammation. In the context of ulcerative colitis (UC), the overexpression of ICAM-1 in the colonic mucosa is a central pathological feature, contributing to the persistent inflammatory state. This technical guide provides an in-depth overview of the preclinical evidence for this compound in animal models of ulcerative colitis, focusing on the quantitative data and detailed experimental methodologies that underpin its rationale for clinical development. The promising results from these preclinical studies, particularly in the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, have paved the way for clinical trials in patients with UC.[1][2][3]
Mechanism of Action
This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide that is complementary to a sequence in the 3'-untranslated region of human ICAM-1 messenger RNA (mRNA). By binding to the ICAM-1 mRNA, this compound forms a DNA-RNA heteroduplex, which is a substrate for RNase H. This enzyme selectively degrades the RNA strand of the duplex, thereby preventing the translation of ICAM-1 protein and leading to a reduction in its cell surface expression. This targeted downregulation of ICAM-1 is intended to ameliorate inflammation by inhibiting the adhesion and transmigration of leukocytes into the inflamed intestinal tissue.
Preclinical Efficacy in Ulcerative Colitis Models
The primary preclinical evidence for this compound's efficacy in a model relevant to ulcerative colitis comes from a study utilizing dextran sodium sulfate (DSS)-induced colitis in mice. This model is widely used as it mimics many of the clinical and histological features of human UC.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
A key study by Bennett et al. (1997) investigated the prophylactic and therapeutic effects of a murine-specific ICAM-1 antisense oligonucleotide, ISIS 3082, in a DSS-induced colitis model.[4]
Induction of Colitis:
-
Animal Model: Male CD-1 mice.
-
Inducing Agent: 5% (w/v) dextran sodium sulfate (DSS) administered in the drinking water.
-
Duration: Continuous administration for a specified period to induce mild to moderate colitis, characterized by focal areas of inflammation and crypt abscesses.
Treatment Regimens:
-
Prophylactic Treatment: ISIS 3082 was administered subcutaneously once daily at doses of 0.1, 0.3, 1.0, 3.0, or 10 mg/kg, starting concurrently with the DSS administration. A scrambled control oligonucleotide was used as a negative control.
-
Therapeutic Treatment: To assess the effect on established disease, treatment with ISIS 3082 (1 mg/kg/day) was initiated after the development of clinical signs of colitis.
Endpoint Analysis:
-
Clinical Signs: Daily monitoring of body weight, stool consistency, and presence of rectal bleeding to calculate a Disease Activity Index (DAI).
-
Histological Analysis: At the end of the study, colons were removed, and sections were stained with hematoxylin (B73222) and eosin. Histological scoring was performed to assess the degree of inflammation, crypt damage, and leukocyte infiltration.
-
Immunohistochemistry: Colon sections were stained for ICAM-1 and the leukocyte marker LFA-1 to determine the effect of the antisense oligonucleotide on protein expression and immune cell infiltration.
The following table summarizes the key quantitative findings from the prophylactic treatment arm of the study by Bennett et al. (1997).[4]
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score | Reduction in ICAM-1 Immunostaining | Reduction in Infiltrating Leukocytes |
| DSS Control | - | 2.8 ± 0.2 | N/A | N/A |
| Scrambled Control | 1.0 | 2.7 ± 0.3 | No significant reduction | No significant reduction |
| ISIS 3082 | 0.1 | 2.4 ± 0.3 | Not reported | Not reported |
| ISIS 3082 | 0.3 | 2.1 ± 0.2 | Not reported | Not reported |
| ISIS 3082 | 1.0 | 1.5 ± 0.2 | Significant reduction | Significant reduction |
| ISIS 3082 | 3.0 | 1.7 ± 0.3 | Not reported | Not reported |
| ISIS 3082 | 10.0 | 1.9 ± 0.3 | Not reported | Not reported |
*p < 0.05 compared to DSS control. Data are presented as mean ± SEM.
In the therapeutic treatment arm, administration of ISIS 3082 at 1 mg/kg/day to mice with established colitis also led to a significant reduction in the clinical severity of the disease.[4]
Indomethacin-Induced Ileitis in Rats
While not a direct model of ulcerative colitis, a study in a rat model of indomethacin-induced ileitis provides further preclinical support for the mechanism of action of ICAM-1 antisense oligonucleotides.
Induction of Ileitis:
-
Animal Model: Sprague-Dawley rats.
-
Inducing Agent: Subcutaneous injection of indomethacin (B1671933) (7.5 mg/kg) at 48 and 24 hours prior to the experiment.
Treatment Regimen:
-
Treatment: Intravenous administration of an ICAM-1 antisense oligonucleotide (ISIS 17470) at a dose of 2 mg/kg at 48 and 24 hours before observation. A scrambled control oligonucleotide was used as a negative control.
Endpoint Analysis:
-
Intravital Microscopy: Observation of leukocyte trafficking (rolling and adhesion) in ileal submucosal collecting venules.
-
Macroscopic and Histological Grading: Assessment of inflammation in the ileum.
-
Immunohistochemistry: Detection of ICAM-1 expression in ileal submucosal venules.
The following table summarizes the quantitative data on leukocyte-endothelial interactions.
| Treatment Group | Rolling Leukocytes (per 0.01 mm²) | Adherent Leukocytes (per 0.01 mm²) | Macroscopic Inflammation Score | Histological Inflammation Score |
| Healthy Control | 8.2 ± 3.1 | 0.5 ± 0.8 | 0 | 0 |
| Diseased Control | 27.8 ± 5.3 | 14.0 ± 4.4 | 3.5 ± 0.8 | 4.2 ± 1.1 |
| Scrambled Control | 25.4 ± 6.1 | 13.5 ± 3.9 | 3.3 ± 0.9 | 4.0 ± 1.3 |
| ICAM-1 ASO (2 mg/kg) | 5.7 ± 2.4 | 0.8 ± 1.1 | 1.2 ± 1.0 | 1.5 ± 1.2 |
*p < 0.05 compared to diseased control. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
The preclinical studies highlight a clear logical pathway from the molecular action of this compound to its therapeutic effect in animal models of colitis.
Conclusion
The preclinical data for this compound in ulcerative colitis models, primarily the DSS-induced colitis mouse model, provide a strong rationale for its clinical investigation. The murine-specific ICAM-1 antisense oligonucleotide, ISIS 3082, demonstrated a clear dose-dependent effect in both preventing and reversing the clinical and histological signs of colitis.[4] The mechanism of action, involving the specific downregulation of ICAM-1, is supported by immunohistochemical evidence of reduced ICAM-1 expression and a subsequent decrease in leukocyte infiltration into the inflamed colon.[4] Further evidence from a rat model of intestinal inflammation corroborates the inhibitory effect of ICAM-1 antisense oligonucleotides on leukocyte-endothelial interactions. These preclinical findings collectively highlight the potential of this compound as a targeted therapy for ulcerative colitis by disrupting a key process in the inflammatory cascade. The successful translation of these preclinical findings to the clinical setting, particularly with the enema formulation, underscores the importance of these foundational animal model studies.
References
- 1. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]
- 2. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercellular adhesion molecule-1 (ICAM-1) in ulcerative colitis: presence, visualization, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ICAM-1 antisense oligonucleotide prevents and reverses dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Alicaforsen in Crohn's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and clinical research on alicaforsen (formerly ISIS 2302) for the treatment of Crohn's disease. This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to specifically inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1), a key mediator in the inflammatory cascade associated with Crohn's disease. While intravenous this compound did not meet its primary endpoints in Phase III trials for active Crohn's disease, the foundational research laid the groundwork for its continued investigation in other inflammatory bowel diseases like ulcerative colitis and pouchitis.
Mechanism of Action: Targeting ICAM-1
This compound functions by binding to the 3' untranslated region of the messenger RNA (mRNA) that codes for human ICAM-1. This binding event creates a DNA-RNA hybrid, which is then recognized and degraded by the ubiquitous enzyme RNase H. The degradation of the ICAM-1 mRNA prevents its translation into protein, leading to a reduction in ICAM-1 expression on the surface of cells, particularly endothelial cells within the inflamed gut.
ICAM-1 is a transmembrane glycoprotein (B1211001) that is upregulated in response to pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ. It plays a crucial role in the recruitment and trafficking of leukocytes from the bloodstream into inflamed tissues by binding to β2-integrins, such as LFA-1, on the surface of leukocytes. By reducing ICAM-1 expression, this compound aims to disrupt this critical step in the inflammatory process, thereby decreasing the infiltration of immune cells into the intestinal mucosa.
Diagram: Mechanism of Action of this compound
Caption: this compound binds to ICAM-1 mRNA, leading to its degradation and reduced protein production.
Preclinical Studies in Colitis Models
Murine and rat analogues of this compound have demonstrated efficacy in various animal models of colitis. A commonly used model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics some of the pathological features of human ulcerative colitis.
Experimental Protocol: DSS-Induced Acute Colitis in Mice
This protocol outlines a general procedure for inducing acute colitis in mice using DSS.
-
Animal Model: 6-8 week old male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with standard housing conditions (25°C, 12-hour light/dark cycle, and ad libitum access to food and water).
-
Induction of Colitis:
-
A 3-5% (w/v) solution of DSS is prepared in sterile drinking water.
-
The DSS solution is provided as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
-
Monitoring:
-
Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool.
-
A Disease Activity Index (DAI) is calculated based on these parameters.
-
-
Termination and Analysis:
-
At the end of the induction period, mice are euthanized.
-
The colon is excised, and its length is measured. Colon shortening is an indicator of inflammation.
-
Tissue samples are collected for histological analysis (e.g., H&E staining to assess crypt damage, inflammation, and ulceration) and for quantifying ICAM-1 expression.
-
Diagram: Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for inducing and assessing acute colitis in a mouse model using DSS.
Quantification of ICAM-1 Expression
Several methods can be employed to quantify the expression of ICAM-1 in preclinical and clinical samples.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of ICAM-1 protein in tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for ICAM-1.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: A chromogenic substrate (e.g., DAB) is used to visualize the antibody-antigen complex.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.
Western Blot
Western blotting is used to quantify the amount of ICAM-1 protein in tissue homogenates or cell lysates.
-
Protein Extraction: Proteins are extracted from tissue or cell samples.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified relative to a loading control (e.g., β-actin or GAPDH).
Cell Adhesion Assays
Cell adhesion assays are performed to assess the functional consequence of ICAM-1 inhibition, which is a reduction in the adhesion of leukocytes to endothelial cells.
Experimental Protocol: Static Adhesion Assay
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated overnight.
-
Blocking: The wells are washed and then blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific cell binding.
-
Cell Preparation: Leukocytes (e.g., T-cells) are isolated and labeled with a fluorescent dye (e.g., calcein-AM).
-
Adhesion: The labeled leukocytes are added to the ICAM-1 coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The number of adherent cells is proportional to the fluorescence intensity.
Clinical Trials of Intravenous this compound in Crohn's Disease
Several clinical trials have evaluated the efficacy and safety of intravenously administered this compound in patients with active Crohn's disease.
Phase III Clinical Trial in Steroid-Dependent Crohn's Disease
One of the pivotal trials was a randomized, double-blind, placebo-controlled study in patients with active, steroid-dependent Crohn's disease.
Table 1: Study Design and Patient Population
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Active, steroid-dependent Crohn's disease |
| Inclusion Criteria | CDAI 200-350, on prednisone (B1679067) 10-40 mg/day |
| Treatment Groups | 1. Placebo2. This compound (2 mg/kg IV, 3x/week for 2 weeks)3. This compound (2 mg/kg IV, 3x/week for 4 weeks) |
| Primary Endpoint | Steroid-free remission (CDAI <150 off steroids) at week 14 |
Table 2: Key Efficacy Results
| Outcome | Placebo (n=99) | This compound (2 weeks, n=100) | This compound (4 weeks, n=100) | p-value |
| Steroid-Free Remission at Week 14 (%) | 18.8 | 20.2 | 21.2 | NS |
| Successful Steroid Withdrawal at Week 14 (%) | 64 | 78 | - | 0.032 |
| Mean Change in CDAI from Baseline at Week 14 | -52 | - | -136 (highest exposure subgroup) | 0.027 |
| Mean Change in IBDQ from Baseline at Week 14 | +15 | - | +43 (highest exposure subgroup) | 0.027 |
NS: Not Significant; CDAI: Crohn's Disease Activity Index; IBDQ: Inflammatory Bowel Disease Questionnaire. Data for CDAI and IBDQ changes are for the highest drug exposure subgroup compared to placebo.
Although the primary endpoint of steroid-free remission was not met for the overall treatment groups, post-hoc analysis revealed a correlation between drug exposure and clinical response. Patients in the highest quartile of drug exposure showed a statistically significant improvement in CDAI and IBDQ scores compared to placebo.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
This compound is administered intravenously for systemic effects. As an oligonucleotide, it is subject to metabolism by nucleases. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for the intravenous formulation in Crohn's disease patients have been characterized in early-phase clinical trials.
Pharmacodynamics
The pharmacodynamic effect of this compound is the reduction of ICAM-1 expression. In clinical trials, this has been indirectly measured through clinical outcomes such as the Crohn's Disease Activity Index (CDAI). A direct correlation between this compound plasma concentration and the magnitude of clinical response has been suggested by pharmacokinetic/pharmacodynamic modeling.
Signaling Pathways Involving ICAM-1
ICAM-1 is involved in complex signaling pathways that mediate inflammation. Its expression is induced by pro-inflammatory cytokines, and its engagement with LFA-1 on leukocytes triggers intracellular signaling cascades in both the leukocyte and the endothelial cell.
Diagram: ICAM-1 Signaling in Inflammation
Caption: Pro-inflammatory cytokines induce ICAM-1 expression, which facilitates leukocyte adhesion.
Conclusion
The foundational studies of this compound provided a strong rationale for targeting ICAM-1 in inflammatory bowel disease. While the intravenous formulation of this compound did not demonstrate sufficient efficacy to gain approval for the treatment of active Crohn's disease, the research has been instrumental in advancing our understanding of the role of adhesion molecules in IBD pathogenesis. Furthermore, these studies have paved the way for the development and investigation of a topical enema
The RNase H-Mediated Mechanism of Action of Alicaforsen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alicaforsen (also known as ISIS 2302) is a second-generation antisense oligonucleotide (ASO) designed to specifically inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1). As a phosphorothioate-modified oligonucleotide, it offers enhanced stability and a well-defined mechanism of action. This technical guide provides an in-depth exploration of the core RNase H-based mechanism through which this compound exerts its therapeutic effects. It details the molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antisense therapeutics.
Introduction to this compound and its Target, ICAM-1
This compound is a 20-base synthetic phosphorothioate (B77711) antisense oligonucleotide with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'.[1] It is specifically designed to bind to the 3'-untranslated region of the messenger RNA (mRNA) that encodes for human ICAM-1.[2] ICAM-1, also known as CD54, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[2][3] While constitutively expressed at low levels on various cells, including vascular endothelial cells and leukocytes, its expression is significantly upregulated in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ).[4]
The overexpression of ICAM-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transendothelial migration of leukocytes from the bloodstream into inflamed tissues.[2][3] This process is fundamental to the pathophysiology of numerous inflammatory disorders. By targeting ICAM-1, this compound aims to attenuate the inflammatory response at a key molecular step.
The Core Mechanism: RNase H-Mediated Degradation of ICAM-1 mRNA
The primary mechanism of action of this compound is the specific degradation of ICAM-1 mRNA through the recruitment of Ribonuclease H (RNase H), a ubiquitous intracellular enzyme.[2] This process can be broken down into the following key steps:
-
Cellular Uptake: this compound, being a relatively large and charged molecule, enters the cell through a process of endocytosis.
-
Hybridization: Once inside the cell, this compound specifically binds to its complementary sequence on the ICAM-1 mRNA molecule, forming a DNA-RNA heteroduplex.[2] The phosphorothioate backbone of this compound enhances its stability and binding affinity.
-
RNase H Recruitment and Cleavage: The DNA-RNA hybrid structure is a substrate for RNase H.[2] This enzyme recognizes the heteroduplex and selectively cleaves the RNA strand, in this case, the ICAM-1 mRNA.[2]
-
Target mRNA Degradation and ASO Recycling: The cleavage of the ICAM-1 mRNA by RNase H renders it non-functional and targets it for further degradation by cellular exonucleases. The intact this compound molecule is then released and can bind to another ICAM-1 mRNA molecule, allowing for a catalytic effect.
-
Reduced Protein Expression: The degradation of ICAM-1 mRNA leads to a significant reduction in the synthesis of ICAM-1 protein, thereby decreasing its cell surface expression.[2]
-
Therapeutic Effect: The downregulation of ICAM-1 on the surface of endothelial and other cells reduces the adhesion and migration of leukocytes to sites of inflammation, thus mitigating the inflammatory response.
Caption: RNase H-Mediated Mechanism of this compound Action
Quantitative Data
The efficacy of this compound in reducing ICAM-1 expression has been evaluated in various preclinical and clinical settings. While specific IC50 values are not consistently reported across publicly available literature, the data consistently demonstrates a dose-dependent reduction in ICAM-1 mRNA and protein levels.
Table 1: Summary of Preclinical and Clinical Efficacy of this compound
| Study Type | Model/Patient Population | This compound Dose | Outcome Measure | Result | Reference |
| Preclinical | In vitro human cells | Not specified | ICAM-1 mRNA and protein expression | Highly specific reduction in ICAM-1 mRNA and markedly lower protein expression. | [2] |
| Preclinical | Murine and rat models of inflammatory diseases | 0.06 - 10 mg/kg | Disease severity and ICAM-1 expression | Effective in a spectrum of models. | [1] |
| Clinical Trial (Phase II) | Steroid-dependent Crohn's disease | 2 mg/kg IV | Steroid-free remission | No significant difference from placebo in primary endpoint, but pharmacodynamic modeling suggested potential efficacy. | [2][5] |
| Clinical Trial (Phase II) | Active Ulcerative Colitis | 240 mg enema daily for 6 weeks | Disease Activity Index (DAI) | 70% improvement in DAI compared to 28% in placebo group. | [6] |
| Clinical Trial | Left-sided Ulcerative Colitis and Proctitis | 240 mg enema daily for 6 weeks | Partial Mayo score | Significant reduction from 6.0 to 2.4. | [7] |
| Clinical Trial | Chronic unremitting pouchitis | 240 mg enema daily for 6 weeks | Remission rate | 58% remission of pouchitis. | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the RNase-H based mechanism of this compound.
Quantification of ICAM-1 mRNA Levels by Real-Time RT-PCR
This protocol is designed to quantify the reduction in ICAM-1 mRNA levels in cells treated with this compound.
Objective: To measure the relative abundance of ICAM-1 mRNA transcripts following treatment with this compound.
Materials:
-
Cell culture of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound and control oligonucleotides
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
Real-time PCR system
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for human ICAM-1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a control oligonucleotide for a specified time period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using spectrophotometry.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, ICAM-1 specific primers, and a housekeeping gene's primers in separate reactions. The reaction mixture typically includes qPCR master mix, primers, and cDNA template.
-
Data Analysis: Analyze the amplification data. The relative expression of ICAM-1 mRNA is calculated using the ΔΔCt method, normalizing the ICAM-1 Ct values to the housekeeping gene's Ct values and comparing the treated samples to the untreated or control oligonucleotide-treated samples.
References
- 1. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Antisense Inhibitor of Intercellular Adhesion Molecule-1, in the Treatment for Left-Sided Ulcerative Colitis and Ulcerative Proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Alicaforsen Beyond Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly ISIS 2302) is a second-generation antisense oligonucleotide (ASO) designed to specifically target and inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1). As a phosphorothioate-modified oligonucleotide, this compound binds to the messenger RNA (mRNA) of ICAM-1, leading to its degradation via RNase H-mediated cleavage. This targeted action prevents the translation of ICAM-1 protein, a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade. Over-expression of ICAM-1 is a hallmark of various inflammatory conditions, where it facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. While extensively studied in the context of Inflammatory Bowel Disease (IBD), the ubiquitous role of ICAM-1 in inflammation suggests a broader therapeutic potential for this compound. This whitepaper explores the existing evidence for this compound's efficacy beyond IBD and proposes avenues for future investigation in other inflammatory-mediated diseases.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound's therapeutic effect is rooted in its ability to downregulate ICAM-1 expression. The process begins with the hybridization of the ASO to its complementary sequence on the ICAM-1 mRNA. This formation of a DNA-RNA duplex triggers the enzymatic activity of RNase H, which selectively cleaves the RNA strand of the duplex. The degradation of the ICAM-1 mRNA prevents its translation into protein by ribosomes, thereby reducing the amount of ICAM-1 present on the surface of endothelial cells and other cell types. By diminishing ICAM-1 levels, this compound effectively disrupts a critical step in the inflammatory response: the firm adhesion and subsequent migration of leukocytes to sites of inflammation. This targeted immunomodulatory effect holds promise for a range of conditions where leukocyte infiltration is a key pathological feature.
Mechanism of Action of this compound.
Demonstrated Therapeutic Potential Beyond IBD
While the primary focus of this compound's clinical development has been on IBD, including Crohn's disease and ulcerative colitis, preliminary evidence suggests its utility in other inflammatory conditions.
Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. ICAM-1 is known to be overexpressed on endothelial cells and keratinocytes in psoriatic lesions, facilitating the recruitment of T cells into the skin. A Phase II clinical trial investigated the efficacy of a topical formulation of this compound in patients with mild to moderate plaque psoriasis.[1]
Quantitative Data Summary
| Endpoint | Timepoint | This compound (4% cream) | Placebo | p-value |
| Investigator's Global Response Score (IGRS) Improvement | Week 4 | Statistically Significant Improvement | - | 0.02 |
| Plaque Induration (Thickness) Improvement from Baseline | Week 4 | 31% | - | 0.013 |
| Plaque Induration (Thickness) Improvement from Baseline | Week 8 | 31% | - | 0.034 |
Experimental Protocol: Phase II Psoriasis Clinical Trial
-
Study Design: A double-masked, placebo-controlled, paired-plaque study.
-
Patient Population: 31 patients with mild to moderate plaque psoriasis.
-
Intervention: Patients applied a 4% topical this compound cream to one of two matched psoriatic plaques and a placebo cream to the other.
-
Dosing Regimen: Fifteen patients applied the creams once daily, and sixteen patients applied them twice daily.
-
Treatment Duration: 8 weeks, with a 12-week follow-up period.
-
Primary Efficacy Endpoints:
-
Investigator's Global Response Score (IGRS): A subjective 0-5 point scale assessing the overall improvement of the psoriatic plaque.
-
Plaque Induration: Measurement of plaque thickness.
-
-
Pharmacokinetic Assessment: Skin biopsies were taken from six patients to evaluate the concentration of this compound in the skin.
-
Safety Assessment: Monitoring of adverse events throughout the trial.
Renal Injury
ICAM-1 expression is upregulated in the kidney in response to various insults, including ischemia-reperfusion injury and obstructive nephropathy, where it mediates the infiltration of inflammatory cells that contribute to tissue damage and fibrosis. A preclinical study investigated the effects of an ICAM-1 ASO in a mouse model of unilateral ureteral obstruction (UUO), a well-established model of renal inflammation and fibrosis.
Quantitative Data Summary
| Outcome Measure | Treatment Group | Result |
| ICAM-1 Expression in Obstructed Kidney | ICAM-1 ASO | Markedly Reduced |
| Inflammatory Cell Infiltration | ICAM-1 ASO | Alleviated |
| Extracellular Matrix Accumulation | ICAM-1 ASO | Alleviated |
Experimental Protocol: Preclinical Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Mice.
-
Disease Induction: Unilateral ureteral obstruction was surgically induced to model obstructive nephropathy.
-
Intervention: An ICAM-1 antisense oligonucleotide (ASON) was administered. To determine in vivo distribution, a fluorescein (B123965) isothiocyanate (FITC)-labeled ICAM-1 ASON was injected intravenously.
-
Outcome Measures:
-
In Vivo Distribution: Fluorescence microscopy was used to detect the localization of the FITC-labeled ASON in the kidney. The highest levels of fluorescein were detected within the proximal tubules 24 hours after injection.
-
ICAM-1 Expression: Assessed by immunohistology and Northern blot analysis in the obstructed kidney.
-
Renal Morphology and Inflammation: Histological analysis to evaluate the infiltration of inflammatory cells and the accumulation of extracellular matrix.
-
-
In Vitro Component: The study also investigated the effect of the ICAM-1 ASO on ICAM-1 expression in mouse renal tubular epithelial cells in culture, showing inhibition of interleukin-1beta-induced ICAM-1 expression at dosages of 100 and 200 nmol/L.
Proposed Therapeutic Applications and Experimental Workflows
The central role of ICAM-1 in leukocyte trafficking provides a strong rationale for investigating this compound in a variety of other inflammatory and autoimmune diseases. The following sections outline proposed experimental approaches for evaluating the therapeutic potential of this compound in these new indications.
Proposed Preclinical Experimental Workflow.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint destruction. ICAM-1 is highly expressed on the synovial endothelium in RA patients and is crucial for the recruitment of inflammatory cells into the joint.
Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice, a strain susceptible to the induction of CIA.
-
Disease Induction: Immunization with type II collagen emulsified in complete Freund's adjuvant to induce an autoimmune arthritis that mimics many features of human RA.
-
Intervention: Prophylactic or therapeutic administration of this compound via intravenous or subcutaneous injection.
-
Control Groups: Vehicle-treated and scrambled (non-targeting) ASO-treated mice.
-
Outcome Measures:
-
Clinical Assessment: Daily monitoring and scoring of paw swelling and erythema.
-
Histopathology: Histological examination of joint tissues to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and joint homogenates. Immunohistochemical staining for ICAM-1 expression in synovial tissue.
-
Functional Assessment: Grip strength tests to evaluate joint function.
-
Transplant Rejection
ICAM-1 plays a significant role in both acute and chronic allograft rejection by mediating the adhesion of recipient leukocytes to the graft endothelium, leading to graft damage.
Proposed Experimental Protocol: Murine Heart or Kidney Allotransplantation Model
-
Animal Model: Allogeneic transplantation between mismatched mouse strains (e.g., C57BL/6 donor to BALB/c recipient).
-
Intervention: Systemic administration of this compound to the recipient, starting prior to or at the time of transplantation.
-
Control Groups: Vehicle-treated and scrambled ASO-treated recipients.
-
Outcome Measures:
-
Graft Survival: Monitoring of graft function (e.g., palpable heartbeat for heart grafts, serum creatinine (B1669602) for kidney grafts) and time to rejection.
-
Histopathology: Histological assessment of the graft for signs of rejection, including inflammatory cell infiltration, endothelialitis, and tissue damage.
-
Immunohistochemistry: Staining for ICAM-1 expression and immune cell markers (e.g., CD4+, CD8+, macrophages) within the graft.
-
Gene Expression Analysis: Measurement of inflammatory gene expression in the graft tissue.
-
Conclusion
This compound's targeted mechanism of action, which specifically inhibits the production of the pro-inflammatory adhesion molecule ICAM-1, provides a strong rationale for its investigation in a wide range of inflammatory diseases beyond its initial focus on IBD. The positive results from a Phase II clinical trial in psoriasis and preclinical data in a model of renal injury underscore this potential. The proposed experimental protocols for rheumatoid arthritis and transplant rejection offer a roadmap for further preclinical evaluation of this compound in these and other ICAM-1-mediated conditions. Further research is warranted to fully elucidate the therapeutic breadth of this promising antisense oligonucleotide.
References
Alicaforsen's Impact on ICAM-1 mRNA Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Alicaforsen, a first-generation antisense oligonucleotide, and its specific impact on the degradation pathways of Intercellular Adhesion Molecule-1 (ICAM-1) messenger RNA (mRNA). This compound has been investigated as a therapeutic agent for inflammatory diseases, particularly ulcerative colitis, owing to its ability to downregulate the expression of ICAM-1, a key molecule in the inflammatory cascade. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the effects of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of the core concepts.
Introduction: this compound and the Role of ICAM-1 in Inflammation
Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, is a critical mediator of inflammatory responses.[1][2][3] Its expression is upregulated on the surface of various cell types, including endothelial and epithelial cells, in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[4][5] ICAM-1 facilitates the adhesion and transmigration of leukocytes from the bloodstream to sites of inflammation, a crucial step in the inflammatory cascade.[6][7]
This compound (also known as ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and inhibit the production of human ICAM-1.[2][8] Its therapeutic potential lies in its ability to reduce the expression of ICAM-1, thereby mitigating the inflammatory response. Clinical trials have explored its efficacy in inflammatory bowel diseases like Crohn's disease and ulcerative colitis.[6][9][10]
Core Mechanism of Action: RNase H-Mediated Degradation of ICAM-1 mRNA
This compound's primary mechanism of action involves the specific degradation of ICAM-1 mRNA through the ubiquitous intracellular enzyme, Ribonuclease H (RNase H).[2][11]
2.1. Hybridization to ICAM-1 mRNA: this compound is designed to be complementary to a specific sequence within the 3' untranslated region (3'-UTR) of the human ICAM-1 mRNA.[6] The phosphorothioate backbone of this compound, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, confers resistance to degradation by cellular nucleases and enhances its binding affinity to the target mRNA.[12]
2.2. Formation of a DNA:RNA Heteroduplex: Upon entering the cell, this compound binds to its complementary sequence on the ICAM-1 mRNA, forming a stable DNA:RNA heteroduplex.[2][8]
2.3. RNase H Recruitment and Cleavage: This DNA:RNA hybrid is a substrate for RNase H.[6][13] RNase H recognizes and selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the ICAM-1 mRNA.[12][14] This enzymatic action effectively silences the expression of the ICAM-1 gene at the post-transcriptional level. The intact this compound molecule can then potentially bind to another ICAM-1 mRNA molecule, allowing for a catalytic effect.
dot
Caption: this compound's mechanism of action.
Signaling Pathways Regulating ICAM-1 Expression
The expression of ICAM-1 is tightly regulated by a complex network of intracellular signaling pathways, primarily initiated by pro-inflammatory cytokines. Understanding these pathways is crucial for appreciating the therapeutic targeting of ICAM-1.
3.1. The TNF-α/NF-κB Signaling Pathway: A major pathway for ICAM-1 induction is initiated by TNF-α.[4][5]
-
Receptor Binding: TNF-α binds to its receptor, TNFR1, on the cell surface.[15]
-
Recruitment of Adaptor Proteins: This binding triggers the recruitment of adaptor proteins, including TRADD and TRAF2.[15]
-
Activation of IKK Complex: These adaptor proteins activate the IκB kinase (IKK) complex.
-
Phosphorylation and Degradation of IκB: The IKK complex phosphorylates the inhibitory protein IκBα, which sequesters the transcription factor Nuclear Factor-kappa B (NF-κB) in the cytoplasm. Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[15]
-
NF-κB Translocation and Gene Transcription: The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter region of the ICAM-1 gene, initiating its transcription.[4][16]
dot
Caption: TNF-α induced NF-κB signaling pathway for ICAM-1 expression.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing ICAM-1 expression and mitigating inflammation has been evaluated in both preclinical and clinical studies.
Table 1: Preclinical In Vitro and In Vivo Data
| Model System | This compound Concentration/Dose | Outcome Measure | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 - 500 nM | ICAM-1 mRNA levels | Dose-dependent reduction | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 200 nM | ICAM-1 protein expression | Significant reduction | [6] |
| Mouse model of colitis | 0.5 - 5 mg/kg | Colonic ICAM-1 expression | Dose-dependent reduction | [11] |
| Mouse model of colitis | 5 mg/kg | Reduction in disease activity index | Significant improvement | [11] |
Table 2: Clinical Trial Data in Ulcerative Colitis
| Study Phase | Patient Population | This compound Dose | Primary Endpoint | Result | Reference |
| Phase 2 | Mild to moderate distal ulcerative colitis | 240 mg enema daily for 6 weeks | Reduction in Disease Activity Index (DAI) | Significant improvement vs. placebo | [17] |
| Phase 2 | Active Ulcerative Colitis | 240 mg enema daily for 6 weeks | Mucosal healing rate | 24% in this compound group vs. 17% in mesalazine group | [18] |
| Phase 3 (Post-hoc analysis) | Active, steroid-dependent Crohn's disease | 2 mg/kg IV three times a week | Steroid-free remission | Correlated with higher drug exposure | [10] |
| Case Series | Chronic refractory pouchitis | 240 mg enema daily for 6 weeks | Clinical improvement | 84.6% of patients | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on ICAM-1 expression.
5.1. In Vitro Delivery of this compound
-
Objective: To deliver this compound into cultured cells to study its effects on ICAM-1 expression.
-
Method: Cationic Lipid-Mediated Transfection [12][19][20]
-
Cell Seeding: Plate cells (e.g., HUVECs) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Oligonucleotide Solution: Dilute the desired concentration of this compound (e.g., 100-500 nM) in serum-free medium (e.g., Opti-MEM).
-
Preparation of Lipid Solution: In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Formation of Complexes: Combine the diluted oligonucleotide and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of lipid-oligonucleotide complexes.
-
Transfection: Add the complexes dropwise to the cells in fresh serum-free or low-serum medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Post-transfection: Replace the transfection medium with complete growth medium and incubate for the desired period (e.g., 24-48 hours) before analysis.
-
5.2. Quantification of ICAM-1 mRNA Levels by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the relative levels of ICAM-1 mRNA in cells treated with this compound.[21][22][23]
-
RNA Isolation: Extract total RNA from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH or β-actin), and a qPCR master mix (e.g., SYBR Green Master Mix).
-
ICAM-1 Forward Primer Example: 5'-AGCTTCTCCTGCTCTGCAAC-3'
-
ICAM-1 Reverse Primer Example: 5'-GGCAGCGTAGGGTAAGGTT-3'
-
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for ICAM-1 and the housekeeping gene in each sample. Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method.
-
5.3. Analysis of ICAM-1 mRNA Integrity by Northern Blot
-
Objective: To visualize the size and integrity of ICAM-1 mRNA and confirm its degradation.[24][25][26][27][28]
-
RNA Electrophoresis: Separate 10-20 µg of total RNA from each sample on a 1% agarose (B213101) gel containing formaldehyde (B43269) to denature the RNA.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane by capillary action overnight.
-
UV Crosslinking: Fix the RNA to the membrane by exposing it to UV light.
-
Probe Labeling: Prepare a DNA or RNA probe complementary to the ICAM-1 mRNA sequence and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 42°C for a DNA probe).
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).
-
5.4. Measurement of ICAM-1 Protein Levels by Western Blot
-
Objective: To determine the effect of this compound on the expression of ICAM-1 protein.[29]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human ICAM-1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Quantify band intensities using densitometry software.
-
5.5. RNase H Cleavage Assay
-
Objective: To directly demonstrate that this compound mediates the cleavage of ICAM-1 mRNA via RNase H.[3][30][31][32]
-
Substrate Preparation: Synthesize a short RNA oligonucleotide representing the target sequence of ICAM-1 mRNA and label it at the 5' end with a fluorescent dye or radioactive isotope.
-
Hybridization: Anneal the labeled RNA oligonucleotide with an equimolar amount of this compound to form the DNA:RNA heteroduplex.
-
RNase H Reaction: Incubate the heteroduplex with recombinant human RNase H in a suitable reaction buffer at 37°C for various time points.
-
Analysis of Cleavage Products: Stop the reaction and analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the full-length RNA and the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates RNase H-mediated cleavage.
-
Experimental and Logical Workflows
dot
Caption: Experimental workflow for evaluating this compound's effect.
Conclusion
This compound represents a targeted therapeutic approach that leverages the natural cellular machinery of RNase H to specifically downregulate the expression of ICAM-1. By degrading ICAM-1 mRNA, this compound effectively reduces the levels of a key protein involved in the inflammatory cascade. The in-depth understanding of its mechanism of action, supported by the quantitative data and detailed experimental protocols presented in this guide, provides a solid foundation for researchers and drug development professionals working on antisense therapies and inflammatory diseases. The continued investigation into the nuances of its intracellular trafficking and the optimization of its delivery will be crucial for maximizing its therapeutic potential.
References
- 1. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] escalating dose study of this compound enema in active ulcerative colitis | Semantic Scholar [semanticscholar.org]
- 18. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro transport and delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ncardia.com [ncardia.com]
- 21. Measurement of mRNA for E-selectin, VCAM-1 and ICAM-1 by reverse transcription and the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inflammatory Cytokine-Induced Intercellular Adhesion Molecule-1 and Vascular Cell Adhesion Molecule-1 in Mesenchymal Stem Cells Are Critical for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RNA/Northern Blotting Protocols [protocol-online.org]
- 25. ノーザンブロット法のためのmRNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 27. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of an Antisense Pioneer: A Technical History of Alicaforsen's Development
An In-depth Guide to the Scientific Journey of an ICAM-1 Inhibitor
This technical guide provides a comprehensive overview of the history and development of Alicaforsen (formerly ISIS 2302), an antisense oligonucleotide developed by Ionis Pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document details the drug's mechanism of action, preclinical and clinical development across various inflammatory conditions, and the experimental methodologies employed in its evaluation.
Introduction: The Dawn of Antisense Therapy for Inflammatory Bowel Disease
This compound emerged from the pioneering work of Ionis Pharmaceuticals (formerly Isis Pharmaceuticals) in the field of antisense technology.[1] It is a 20-unit phosphorothioate (B77711) modified antisense oligonucleotide with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'.[2] This sequence is specifically designed to target the messenger RNA (mRNA) of the human Intercellular Adhesion Molecule-1 (ICAM-1).[2] ICAM-1 is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade by mediating the adhesion and trafficking of leukocytes to sites of inflammation.[2][3] In inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, ICAM-1 is overexpressed in the inflamed intestinal tissue.[3] this compound was developed to inhibit the production of ICAM-1, thereby reducing the inflammatory response.[2]
Mechanism of Action: An RNase H-Dependent Pathway
This compound's mechanism of action is predicated on the principles of antisense technology. Upon entering a cell, the oligonucleotide binds to its complementary sequence on the ICAM-1 mRNA.[2] This binding event forms a DNA-RNA heteroduplex, which is a substrate for the ubiquitous intracellular enzyme RNase H.[1][4] RNase H cleaves the RNA strand of the heteroduplex, leading to the degradation of the ICAM-1 mRNA.[1] The destruction of the mRNA prevents its translation into the ICAM-1 protein, resulting in a downstream reduction of ICAM-1 expression on the cell surface.[2][3] This targeted reduction in ICAM-1 is intended to ameliorate the inflammatory process by impeding leukocyte infiltration into the gut mucosa.
References
- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Targeting ICAM-1 with Alicaforsen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein (B1211001) that facilitates the recruitment and extravasation of leukocytes to sites of inflammation. Its expression is significantly upregulated in various inflammatory conditions, including Inflammatory Bowel Disease (IBD), making it a prime therapeutic target. Alicaforsen (formerly ISIS 2302) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of human ICAM-1. This technical guide provides an in-depth review of the scientific rationale for targeting ICAM-1 with this compound, detailing its mechanism of action, the role of ICAM-1 in inflammatory signaling, and a summary of key clinical and preclinical data. Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive resource for the scientific community.
The Role of ICAM-1 in Inflammatory Bowel Disease
Intercellular Adhesion Molecule-1 (ICAM-1, or CD54) is a member of the immunoglobulin superfamily.[1] While constitutively expressed at low levels on vascular endothelial cells and some leukocytes, its expression is robustly induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[2][3][4]
In the context of IBD, which includes ulcerative colitis (UC) and Crohn's disease (CD), the intestinal mucosa becomes a site of chronic inflammation. This inflammatory state is characterized by the upregulation of ICAM-1 on vascular endothelial cells within the gut.[5][6] This overexpression of ICAM-1 is a key step in the inflammatory cascade. It acts as a ligand for the β2-integrins, specifically Leukocyte Function-Associated antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1), which are present on the surface of leukocytes.[7][8] The interaction between ICAM-1 and these integrins is critical for the firm adhesion of circulating leukocytes to the vascular endothelium, a prerequisite for their subsequent migration across the blood vessel wall into the inflamed intestinal tissue.[7][9] This influx of leukocytes perpetuates the inflammatory response and contributes to the tissue damage characteristic of IBD.[6][10] Studies have shown that tissue expression of ICAM-1 correlates with disease activity in IBD patients.[1]
The central role of ICAM-1 in mediating leukocyte trafficking to the inflamed gut provides a strong rationale for its selection as a therapeutic target.[7][10] By inhibiting ICAM-1, it is hypothesized that the recruitment of pro-inflammatory immune cells can be attenuated, thereby reducing the inflammatory response and promoting mucosal healing.
Signaling Pathway for ICAM-1 Upregulation and Leukocyte Extravasation
The following diagram illustrates the signaling cascade leading to ICAM-1 expression and its role in leukocyte migration.
References
- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intercellular adhesion molecule-1 (ICAM-1) in ulcerative colitis: presence, visualization, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alicaforsen for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (also known as ISIS 2302) is an antisense oligonucleotide designed to specifically target and inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] ICAM-1 is a transmembrane glycoprotein (B1211001) that is expressed on the surface of various cell types, including vascular endothelial cells and immune cells.[4] Its expression is significantly upregulated in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), playing a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into surrounding tissues.[3][5] By binding to the messenger RNA (mRNA) of ICAM-1, this compound initiates the degradation of the mRNA, thereby preventing the synthesis of the ICAM-1 protein and reducing its surface expression.[3][4] This mechanism of action makes this compound a promising therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for the in vitro investigation of this compound's effects on endothelial cells, focusing on its ability to reduce ICAM-1 expression and subsequent inflammatory responses.
Key Experimental Protocols
This section details the step-by-step methodologies for essential in vitro experiments to characterize the biological activity of this compound.
Protocol 1: Evaluation of this compound-mediated ICAM-1 mRNA Knockdown in HUVECs using qRT-PCR
This protocol outlines the procedure for quantifying the reduction of ICAM-1 mRNA levels in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for ICAM-1 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
96-well qPCR plates
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM) for 24 hours.
-
Induce ICAM-1 expression by treating the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include a vehicle-treated control group.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, ICAM-1 or housekeeping gene primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative quantification of ICAM-1 mRNA expression, normalized to the housekeeping gene.
-
Protocol 2: Quantification of ICAM-1 Protein Expression by Western Blot
This protocol describes the detection and quantification of ICAM-1 protein levels in HUVECs treated with this compound.
Materials:
-
Treated HUVEC cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Prepare protein samples for electrophoresis by mixing with Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the ICAM-1 signal to the loading control.
-
Protocol 3: Endothelial Cell-Leukocyte Adhesion Assay
This protocol measures the functional consequence of reduced ICAM-1 expression by assessing the adhesion of leukocytes to a monolayer of HUVECs.
Materials:
-
HUVECs cultured to form a monolayer in a 96-well plate
-
Leukocytic cell line (e.g., Jurkat or U937 cells)
-
Fluorescent cell tracker (B12436777) dye
-
This compound
-
TNF-α
-
Adhesion assay buffer
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation and Treatment:
-
Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with this compound and TNF-α as described in Protocol 1.
-
-
Leukocyte Labeling and Adhesion:
-
Label the leukocytic cells with a fluorescent cell tracker dye according to the manufacturer's instructions.
-
Wash the treated HUVEC monolayer and add the fluorescently labeled leukocytes to each well.
-
Incubate for 30-60 minutes to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent leukocytes.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. A decrease in fluorescence indicates reduced leukocyte adhesion.
-
Protocol 4: Measurement of Inflammatory Cytokine Secretion by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) secreted into the cell culture medium.
Materials:
-
Cell culture supernatants from treated HUVECs (from Protocol 1)
-
ELISA kits for IL-6 and IL-8
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatants from the this compound and TNF-α treated HUVECs.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions provided with the kits. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IL-6 and IL-8 in the samples by comparing the absorbance to a standard curve generated with known concentrations of the cytokines.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments to illustrate the expected outcomes of this compound treatment.
Table 1: Effect of this compound on ICAM-1 mRNA Expression in TNF-α-stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | Relative ICAM-1 mRNA Expression (Fold Change vs. Untreated Control) | Standard Deviation |
| Untreated Control | 0 | 1.0 | 0.1 |
| TNF-α (10 ng/mL) | 0 | 15.2 | 1.8 |
| TNF-α + this compound | 10 | 12.5 | 1.5 |
| TNF-α + this compound | 50 | 8.1 | 0.9 |
| TNF-α + this compound | 100 | 4.3 | 0.5 |
| TNF-α + this compound | 200 | 2.1 | 0.3 |
Table 2: Effect of this compound on ICAM-1 Protein Levels in TNF-α-stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | Relative ICAM-1 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Untreated Control | 0 | 1.0 | 0.2 |
| TNF-α (10 ng/mL) | 0 | 12.8 | 1.4 |
| TNF-α + this compound | 10 | 10.2 | 1.1 |
| TNF-α + this compound | 50 | 6.5 | 0.7 |
| TNF-α + this compound | 100 | 3.1 | 0.4 |
| TNF-α + this compound | 200 | 1.5 | 0.2 |
Table 3: Effect of this compound on Leukocyte Adhesion to TNF-α-stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | Leukocyte Adhesion (Relative Fluorescence Units) | Standard Deviation |
| Untreated Control | 0 | 150 | 25 |
| TNF-α (10 ng/mL) | 0 | 1250 | 130 |
| TNF-α + this compound | 10 | 1050 | 110 |
| TNF-α + this compound | 50 | 700 | 85 |
| TNF-α + this compound | 100 | 400 | 50 |
| TNF-α + this compound | 200 | 250 | 35 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion by TNF-α-stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| Untreated Control | 0 | 50 | 80 |
| TNF-α (10 ng/mL) | 0 | 850 | 1200 |
| TNF-α + this compound | 10 | 720 | 1050 |
| TNF-α + this compound | 50 | 500 | 750 |
| TNF-α + this compound | 100 | 300 | 450 |
| TNF-α + this compound | 200 | 150 | 250 |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound's mechanism of action targeting ICAM-1 mRNA.
Caption: In vitro experimental workflow for evaluating this compound.
References
- 1. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of Alicaforsen in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (also known as ISIS 2302) is an antisense oligonucleotide designed to inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a key cell surface glycoprotein (B1211001) that is upregulated on vascular endothelial cells and leukocytes in response to pro-inflammatory stimuli, playing a crucial role in the migration of leukocytes to sites of inflammation.[1][2] By specifically binding to the mRNA of human ICAM-1, this compound triggers its degradation by RNase H, thereby reducing ICAM-1 protein expression and mitigating the inflammatory cascade.[2][3]
While this compound itself is specific for human ICAM-1, analogous antisense oligonucleotides (ASOs) with sequences specific to murine and rat ICAM-1 have been pivotal in establishing preclinical proof-of-concept in various animal models of inflammatory diseases, particularly inflammatory bowel disease (IBD). These studies have been instrumental in validating ICAM-1 as a therapeutic target and guiding the clinical development of this compound. Murine and rat analogues have demonstrated efficacy in models of colitis, organ transplantation, and other inflammatory conditions at doses ranging from 0.06 to 10 mg/kg.[2][4][5]
These application notes provide detailed protocols for the in vivo administration of ICAM-1 targeted antisense oligonucleotides in established rodent models of intestinal inflammation, based on key preclinical studies.
Mechanism of Action: this compound
This compound and its animal-specific analogues operate via an antisense mechanism. The ASO, a synthetic strand of nucleic acid, is designed to be complementary to a specific sequence within the ICAM-1 messenger RNA (mRNA). This targeted binding has a dual effect: it physically obstructs the cellular machinery (ribosomes) from translating the mRNA into a protein, and more importantly, the resulting DNA-RNA hybrid is recognized and degraded by the ubiquitous enzyme RNase H. The net result is a significant and specific reduction in the synthesis of ICAM-1 protein, leading to decreased leukocyte adhesion and infiltration into inflamed tissues.[2][3]
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Prophylactic and Therapeutic Administration in a DSS-Induced Colitis Mouse Model
This protocol is based on the methods described by Bennett et al. (1997) using a murine-specific ICAM-1 antisense oligonucleotide (ISIS 3082) to prevent and reverse colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS).[1]
Objective: To evaluate the efficacy of a murine-specific ICAM-1 ASO in preventing (prophylactic) or reversing (therapeutic) DSS-induced colitis in mice.
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Induction Agent: 5% Dextran Sulfate Sodium (DSS, MW 36,000-50,000) in drinking water.[1][6]
Materials:
-
Murine ICAM-1 Antisense Oligonucleotide (e.g., ISIS 3082)
-
Scrambled control oligonucleotide (non-complementary sequence)
-
Sterile Saline or Phosphate-Buffered Saline (PBS) for injection
-
Dextran Sulfate Sodium (DSS) powder
-
Standard animal housing and care facilities
Experimental Workflow:
Figure 2: Experimental workflow for colitis models.
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Untreated Control, DSS + Saline, DSS + Scrambled ASO, DSS + ICAM-1 ASO).
-
Colitis Induction: Prepare a 5% (w/v) DSS solution in autoclaved drinking water. Provide this solution ad libitum to the mice designated for colitis induction, replacing standard drinking water. Prepare fresh DSS solution every 2-3 days.[1][7]
-
Oligonucleotide Administration:
-
Preparation: Reconstitute the lyophilized oligonucleotides (ICAM-1 ASO and scrambled control) in sterile saline or PBS to the desired stock concentration.
-
Route of Administration: Subcutaneous (SC) or Intraperitoneal (IP) injection. Note: While toxicity has been assessed via intravenous routes, subcutaneous injection was referenced for efficacy.[1][8]
-
Dosage: Administer a daily dose. A dose of 1 mg/kg/day was found to be maximally effective.[1]
-
Timing:
-
Prophylactic Model: Begin ASO or control injections on the same day as the initiation of DSS water (Day 0) and continue for the duration of DSS administration (e.g., 7 days).
-
Therapeutic Model: Induce colitis with DSS for a set period (e.g., 7 days) to establish the disease. Begin ASO or control injections on Day 7 and continue for an additional 3-4 days while maintaining DSS administration.[1]
-
-
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate a Disease Activity Index (DAI).
-
-
Measure colon length and weight.
-
Collect colonic tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect tissue for immunohistochemistry to quantify ICAM-1 expression and leukocyte infiltration.
-
Protocol 2: Intravenous Administration in an Indomethacin-Induced Ileitis Rat Model
This protocol is derived from the study by Rijcken et al. (2002), which used a rat-specific ICAM-1 ASO (ISIS 17470) in a model of acute ileal inflammation.[9]
Objective: To assess the effect of intravenously administered rat-specific ICAM-1 ASO on leukocyte-endothelial interactions in acute, indomethacin-induced ileitis.
Animal Model:
-
Species: Rat (Sprague-Dawley)
-
Induction Agent: Indomethacin (B1671933), subcutaneous injection.
Materials:
-
Rat ICAM-1 Antisense Oligonucleotide (ISIS 17470)
-
Scrambled control oligonucleotide
-
Indomethacin
-
Vehicle for indomethacin (e.g., 5% sodium bicarbonate solution)
-
Sterile Saline or PBS for injection
-
Anesthetics for surgery and intravital microscopy
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Group Allocation: Randomly assign rats to treatment groups (e.g., Healthy Control, Indomethacin + Saline, Indomethacin + Scrambled ASO, Indomethacin + ICAM-1 ASO).
-
Ileitis Induction & ASO Administration:
-
At 48 hours and 24 hours prior to the experiment, administer indomethacin (7.5 mg/kg) via subcutaneous injection to induce ileitis.[9]
-
In parallel with the indomethacin injections, administer the oligonucleotides or saline control.
-
Route of Administration: Intravenous (IV) injection (e.g., via tail vein). Note: The study found that subcutaneous ASO administration was ineffective in this acute model.[9]
-
Dosage: Administer 2 mg/kg of the ICAM-1 ASO.[9]
-
-
Endpoint Analysis (Intravital Microscopy):
-
At the designated time point (48 hours after the first indomethacin injection), anesthetize the rat.
-
Perform a laparotomy to expose a terminal ileum segment.
-
Using an intravital microscope, observe and record leukocyte trafficking (rolling and adhesion) within the submucosal collecting venules.
-
-
Post-Mortem Analysis:
-
Following microscopy, euthanize the animal.
-
Collect ileal tissue for macroscopic and histological grading of inflammation.
-
Perform immunohistochemistry to confirm the reduction of ICAM-1 and VCAM-1 expression on the vascular endothelium.[9]
-
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the key preclinical studies.
Table 1: Efficacy of Murine ICAM-1 ASO (ISIS 3082) in DSS-Induced Colitis (Data adapted from Bennett et al., 1997)[1]
| Treatment Group | Dose (mg/kg/day) | Outcome Measure | Result |
| DSS + ICAM-1 ASO | 1 | Clinical Signs of Colitis | Dose-dependent reduction |
| DSS + ICAM-1 ASO | 1 | Colonic ICAM-1 Immunostaining | Reduced |
| DSS + ICAM-1 ASO | 1 | Infiltrating Leukocytes | Reduced |
| DSS + Scrambled ASO | 1 | Clinical Signs of Colitis | No modification of disease course |
Table 2: Efficacy of Rat ICAM-1 ASO (ISIS 17470) in Indomethacin-Induced Ileitis (Data adapted from Rijcken et al., 2002)[9]
| Treatment Group | Dose (mg/kg, IV) | Rolling Leukocytes (per 0.01 mm²) | Adherent Leukocytes (per 0.01 mm²) |
| Diseased Control | - | 27.8 ± 5.3 | 14.0 ± 4.4 |
| ICAM-1 ASO | 2 | 5.7 ± 2.4 | 0.8 ± 1.1 |
| VCAM-1 ASO | 8 | 9.2 ± 4.4 | 0.6 ± 0.8 |
| * Indicates statistically significant reduction compared to diseased control. |
References
- 1. An ICAM-1 antisense oligonucleotide prevents and reverses dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of toxicity and pharmacokinetic properties of a phosphorothioate oligonucleotide designed to inhibit ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. socmucimm.org [socmucimm.org]
- 8. Inhibition of dextran sulphate sodium (DSS)-induced colitis in mice by intracolonically administered antibodies against adhesion molecules (endothelial leucocyte adhesion molecule-1 (ELAM-1) or intercellular adhesion molecule-1 (ICAM-1)) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Alicaforsen in Downregulating ICAM-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (also known as ISIS 2302) is an antisense oligonucleotide designed to specifically target and downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] ICAM-1, a transmembrane glycoprotein, is a key mediator in inflammatory processes. Its expression is upregulated on the surface of various cell types, including endothelial and epithelial cells, in response to pro-inflammatory cytokines.[4][5] This upregulation facilitates the adhesion and transmigration of leukocytes to sites of inflammation, a critical step in the pathophysiology of various inflammatory diseases, including inflammatory bowel disease (IBD).[1][6] this compound is a 20-base phosphorothioate (B77711) oligonucleotide that binds to the 3' untranslated region of human ICAM-1 mRNA. This binding creates an RNA-DNA heteroduplex that is a substrate for RNase H, an enzyme that degrades the RNA strand of the duplex.[5][6] The degradation of ICAM-1 mRNA leads to a reduction in the synthesis of the ICAM-1 protein, thereby mitigating the inflammatory response.[1][3][6]
These application notes provide detailed protocols for various techniques to measure the efficacy of this compound in downregulating ICAM-1 at both the mRNA and protein levels.
Data Presentation: Efficacy of this compound
The following table summarizes clinical trial data demonstrating the dose-dependent efficacy of this compound enema in patients with active ulcerative colitis. While this data reflects a clinical outcome (Disease Activity Index), it serves as an indicator of the biological effect of ICAM-1 downregulation.
| This compound Enema Concentration (mg/mL) | Mean Improvement in Disease Activity Index (DAI) from Baseline (%) |
| Placebo | 28% |
| 0.1 | Not Reported |
| 0.5 | Not Reported |
| 2.0 | 45% (trend towards improvement) |
| 4.0 | 70% (statistically significant) |
Data from a randomized, controlled, double-blind, escalating dose study in patients with active ulcerative colitis.
Signaling Pathways and Experimental Workflows
To understand the context of these measurements, the following diagrams illustrate the ICAM-1 signaling pathway, the mechanism of action of this compound, and the general experimental workflows for assessing its efficacy.
Caption: ICAM-1 Upregulation Signaling Pathway.
Caption: this compound's Mechanism of Action.
Caption: General Experimental Workflow.
Experimental Protocols
Herein are detailed protocols for the key experiments to assess the efficacy of this compound.
Quantification of ICAM-1 mRNA by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol allows for the sensitive and specific quantification of ICAM-1 mRNA levels in cells or tissues following treatment with this compound.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
RNase-free water, tubes, and pipette tips
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human ICAM-1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol reagent according to the manufacturer's instructions.
-
Perform phase separation, RNA precipitation, and washing steps.
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 5 minutes, 50°C for 60 minutes, and 70°C for 15 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining qPCR master mix, forward and reverse primers for ICAM-1 or the reference gene, and cDNA template.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Include a melt curve analysis at the end if using SYBR Green chemistry to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ICAM-1 and the reference gene in both control and this compound-treated samples.
-
Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated or control oligonucleotide-treated samples.
-
Measurement of Soluble ICAM-1 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of soluble ICAM-1 (sICAM-1) in cell culture supernatants or biological fluids.
Materials:
-
Human ICAM-1 ELISA kit (containing a pre-coated plate, detection antibody, standards, and buffers)
-
Microplate reader
-
Wash bottle or automated plate washer
-
Pipettes and tips
Protocol:
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Dilute samples as necessary in the provided diluent buffer.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until a color develops (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sICAM-1 in the samples by interpolating their absorbance values from the standard curve.
-
Analysis of Total ICAM-1 Protein by Western Blot
This protocol allows for the detection and semi-quantitative analysis of total ICAM-1 protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human ICAM-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative levels of ICAM-1 protein, normalizing to a loading control protein (e.g., β-actin or GAPDH).
-
Measurement of Cell Surface ICAM-1 by Flow Cytometry
This protocol is used to quantify the expression of ICAM-1 on the surface of individual cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibody against human ICAM-1 or an unconjugated primary antibody and a fluorochrome-conjugated secondary antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-ICAM-1 antibody or the primary antibody at the recommended concentration. For the isotype control, add the corresponding control antibody to a separate tube.
-
Incubate on ice for 30 minutes in the dark.
-
If using an unconjugated primary antibody, wash the cells with FACS buffer and then incubate with the fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and determine the mean fluorescence intensity (MFI) or the percentage of ICAM-1 positive cells. Compare the results from this compound-treated cells to control cells.
-
Detection of ICAM-1 in Tissues by Immunohistochemistry (IHC)
This protocol allows for the visualization and semi-quantitative analysis of ICAM-1 expression in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against human ICAM-1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate the sections with the primary anti-ICAM-1 antibody.
-
Wash the sections with buffer (e.g., PBS or TBS).
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the sections.
-
-
Visualization and Analysis:
-
Develop the color by adding DAB substrate.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a microscope to assess the intensity and localization of ICAM-1 staining. Semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alicaforsen Delivery Systems for Targeted Intestinal Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly known as ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to specifically inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] ICAM-1 is a key adhesion molecule that facilitates the migration and activation of leukocytes to sites of inflammation in the intestine, a critical process in the pathophysiology of inflammatory bowel disease (IBD), including ulcerative colitis and pouchitis.[1][3] By binding to the mRNA of ICAM-1, this compound triggers its degradation, thereby reducing ICAM-1 protein levels and mitigating the inflammatory cascade.[3] Targeted intestinal delivery of this compound is crucial to maximize its therapeutic effect at the site of inflammation while minimizing systemic exposure.[4] The primary delivery system investigated for this purpose is a rectal enema formulation.[2][5][6]
These application notes provide an overview of the this compound enema delivery system, including its mechanism of action, and present detailed protocols for its preclinical and clinical evaluation.
Signaling Pathway of this compound Action
This compound targets the ICAM-1 signaling pathway, which is central to the inflammatory response in IBD. Pro-inflammatory cytokines, such as TNF-α and IL-1β, stimulate the transcription of the ICAM-1 gene in endothelial and epithelial cells. The resulting ICAM-1 protein is expressed on the cell surface, where it binds to integrins on leukocytes, facilitating their adhesion and transmigration into the inflamed intestinal tissue. This compound intervenes at the post-transcriptional level.
Quantitative Data from Clinical Trials
Clinical trials have evaluated the efficacy of this compound enema in patients with ulcerative colitis and pouchitis. The following tables summarize key quantitative outcomes from these studies.
Table 1: Efficacy of this compound Enema in Ulcerative Colitis
| Study | Dosage | Treatment Duration | Primary Endpoint | Result |
| van Deventer et al., 2006 (Phase II) | 240 mg daily | 6 weeks | Change in Disease Activity Index (DAI) at Week 6 | No significant difference from placebo at week 6, but a prolonged reduction in mean % DAI from baseline was observed at week 18 (51% vs. 18% for placebo) and week 30 (50% vs. 11% for placebo).[1] |
| Miner et al., 2006 | 240 mg nightly | 6 weeks | Bioavailability and Therapeutic Activity | 46% reduction in mean DAI and 33% remission rate at the end of treatment. Plasma concentrations were very low, indicating minimal systemic absorption.[4] |
Table 2: Efficacy of this compound Enema in Pouchitis
| Study | Dosage | Treatment Duration | Primary Endpoint | Result |
| Miner et al., 2004 | 240 mg nightly | 6 weeks | Reduction in Pouchitis Disease Activity Index (PDAI) at Week 6 | Statistically significant reduction in PDAI from baseline (11.42) to week 6 (6.83). 58% of patients were in remission at week 6.[2][5] |
| Case Series (2017) | 240 mg daily | 6 weeks | Clinical and Endoscopic Disease Activity | 11 out of 13 patients (84.6%) achieved clinical improvement.[7] |
Experimental Protocols
Formulation of this compound Enema (Generalized Protocol)
While the exact composition of the clinical trial formulation is proprietary, a general protocol for preparing an antisense oligonucleotide enema is provided below. This protocol should be optimized and validated for this compound.
Materials:
-
This compound (ISIS 2302) powder
-
Sterile, pyrogen-free water for injection
-
Phosphate (B84403) buffer solution (e.g., sodium phosphate monobasic and dibasic)
-
Tonicity-adjusting agent (e.g., sodium chloride)
-
Sterile, single-dose enema bottles with applicator tips
Procedure:
-
Preparation of Buffer: Prepare a sterile phosphate buffer solution of the desired pH (typically between 7.0 and 7.4) and concentration.
-
Dissolution of this compound: In a sterile vessel, dissolve the required amount of this compound powder in the phosphate buffer with gentle agitation. Ensure complete dissolution.
-
Tonicity Adjustment: If necessary, add a tonicity-adjusting agent to achieve an isotonic solution.
-
Volume Adjustment: Add sterile water for injection to reach the final desired volume and concentration (e.g., 240 mg of this compound in 60 mL).
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the solution into pre-sterilized single-dose enema bottles.
-
Quality Control: Perform quality control tests, including sterility, endotoxin (B1171834) levels, pH, osmolality, and concentration of this compound.
Quality Control: Analysis of this compound by Ion-Pair Reversed-Phase HPLC (Generalized Protocol)
This method is suitable for determining the purity and concentration of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
Reagents:
-
Mobile Phase A: Triethylammonium acetate (B1210297) (TEAA) buffer in water
-
Mobile Phase B: TEAA buffer in acetonitrile
-
This compound reference standard
Chromatographic Conditions (Example):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 100 mM TEAA, pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to elute this compound and its impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the this compound reference standard of known concentrations.
-
Sample Preparation: Dilute the this compound enema formulation to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. Assess purity by calculating the percentage of the main peak area relative to the total peak area.
Preclinical Evaluation: DSS-Induced Colitis Model in Mice
This model is commonly used to induce colitis that mimics aspects of human ulcerative colitis and is suitable for evaluating the efficacy of targeted intestinal therapies.
Materials:
-
Dextran sulfate (B86663) sodium (DSS), molecular weight 36,000-50,000 Da
-
Experimental mice (e.g., C57BL/6)
-
This compound enema formulation
-
Control enema (placebo)
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Following DSS induction, administer the this compound enema or placebo enema intra-rectally once daily.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon for analysis. Measure colon length and collect tissue samples for histology, myeloperoxidase (MPO) assay (as a marker of neutrophil infiltration), and ICAM-1 expression analysis (by Western blot or immunohistochemistry).
In Vitro Permeability Assessment: Caco-2 Cell Model (Generalized Protocol)
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Perform a Lucifer yellow permeability assay to further assess tight junction formation.
-
Permeability Assay:
-
Add the this compound solution to the apical (AP) side of the Transwell®.
-
At various time points, collect samples from the basolateral (BL) side.
-
To assess active efflux, also perform the experiment in the BL to AP direction.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of transport across the Caco-2 monolayer.
Experimental Workflows
This compound Enema Formulation and Quality Control Workflow
Preclinical Evaluation of this compound in a Mouse Model of Colitis
References
- 1. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioavailability and therapeutic activity of this compound (ISIS 2302) administered as a rectal retention enema to subjects with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enema formulation of this compound, an antisense inhibitor of intercellular adhesion molecule-1, in the treatment of chronic, unremitting pouchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sense of antisense: ISIS 2302 (this compound) in the treatment of pouchitis. An enema formulation of this compound, an antisense inhibitor of intercellular adhesion molecule-1, in the treatment of chronic, unremitting pouchits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Alicaforsen's Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (trade name Camligo) is an antisense oligonucleotide designed to treat inflammatory bowel disease (IBD), including ulcerative colitis and pouchitis.[1] It functions by targeting the messenger RNA (mRNA) of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the inflammatory cascade.[2][3] By binding to the ICAM-1 mRNA, this compound promotes its degradation, thereby reducing the expression of ICAM-1 on cell surfaces.[4][5] This reduction in ICAM-1 levels impedes the trafficking and accumulation of leukocytes at sites of inflammation in the gut, thus mitigating the inflammatory response.[1][6]
These application notes provide detailed protocols for preclinical studies to evaluate the therapeutic efficacy of this compound and its surrogates in established animal models of colitis and pouchitis.
Mechanism of Action: ICAM-1 Signaling Pathway
ICAM-1 is a transmembrane glycoprotein (B1211001) that is upregulated on various cell types, including endothelial and epithelial cells, in response to pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ.[7][8] It plays a critical role in the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[9] The interaction between ICAM-1 on endothelial cells and its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1) on leukocytes, is a crucial step in this process.[7] By reducing ICAM-1 expression, this compound disrupts this interaction, leading to a decrease in inflammatory cell infiltration and subsequent tissue damage.
Figure 1: this compound's Mechanism of Action on the ICAM-1 Signaling Pathway.
Experimental Workflow for Preclinical Evaluation
A typical preclinical study to evaluate the therapeutic effect of an this compound surrogate involves several key stages, from the induction of colitis in an animal model to the final analysis of various endpoints.
Figure 2: General Experimental Workflow for Preclinical Evaluation.
In Vivo Efficacy Studies in Murine Models of Colitis
Due to the species-specificity of antisense oligonucleotides, a surrogate molecule targeting the murine ICAM-1 is required for in vivo studies in mice. A validated murine-specific ICAM-1 antisense oligonucleotide is ISIS 3082.[5][10][11]
Murine ICAM-1 Antisense Oligonucleotide (ASO) Sequences:
-
ISIS 3082 (murine ICAM-1 ASO): 5'-TGCATCCCCCAGGCCACCAT-3'[5]
-
Control (scrambled) ASO (ISIS 8997): 5'-CAGCCATGGTTCCCCCCAAC-3'[5]
Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute or chronic colitis that resembles ulcerative colitis in humans.[12][13]
Protocol:
-
Animals: 8-10 week old C57BL/6 mice are recommended.
-
Acclimatization: House the mice for at least one week before the experiment.
-
Induction of Acute Colitis: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days.[5][12] Control mice receive regular drinking water.
-
Treatment:
-
On day 2 of DSS administration, begin treatment with the murine ICAM-1 ASO (e.g., ISIS 3082) or control ASO.
-
Administer the ASO via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 0.1-1 mg/kg daily.[10] A vehicle control group (e.g., saline) should also be included.
-
-
Monitoring:
-
Termination and Sample Collection:
-
Euthanize the mice on day 7-10.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological, molecular, and biochemical analyses.
-
Collect blood for serum analysis of soluble ICAM-1 and cytokines.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response that shares features with Crohn's disease.[1][4]
Protocol:
-
Animals: 8-10 week old BALB/c or SJL/J mice are commonly used.
-
Sensitization (Optional): On day 0, apply 1% TNBS solution to a shaved area of the back.
-
Induction of Colitis: On day 7, intrarectally administer 1.5-2.5 mg of TNBS in 50% ethanol (B145695) using a catheter.[16]
-
Treatment: Administer the murine ICAM-1 ASO or control ASO as described for the DSS model, starting one day before or on the day of TNBS administration.
-
Monitoring and Sample Collection: Follow the same procedures as for the DSS model.
Rodent Model of Pouchitis
A rat model of pouchitis can be established to evaluate the therapeutic potential of this compound surrogates for this specific condition.[12][17][18]
Protocol:
-
Animals: Male Sprague-Dawley or Lewis rats (250-300g).
-
Surgical Procedure:
-
Induction of Pouchitis:
-
Treatment, Monitoring, and Sample Collection: Adapt the protocols from the murine colitis models for the rat pouchitis model, focusing on the ileal pouch for sample collection and analysis.
Assessment of Therapeutic Efficacy
Clinical Assessment: Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of disease severity.[19][20]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding (Hemoccult positive) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea (watery) | Gross bleeding |
Table 1: Disease Activity Index (DAI) Scoring Criteria.
Macroscopic and Histological Evaluation
Macroscopic Assessment:
-
Colon Length: Measure the length of the colon. A shorter colon is indicative of more severe inflammation.
-
Spleen Weight: An increased spleen weight can be an indicator of systemic inflammation.
Histological Scoring: Formalin-fixed, paraffin-embedded colon sections are stained with Hematoxylin and Eosin (H&E) and scored based on the severity of inflammation and tissue damage.[10][21]
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Involvement |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged | 26-50% |
| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |
| 4 | Crypts and surface epithelium lost | 76-100% |
Table 2: Histological Scoring Criteria for Colitis.
For the rat pouchitis model, a similar histological evaluation should be performed on the ileal pouch tissue, assessing for villous atrophy, crypt hyperplasia, and inflammatory cell infiltration.[22]
Molecular and Biochemical Analyses
a. ICAM-1 Expression
-
Quantitative PCR (qPCR):
-
Isolate total RNA from colon tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for murine Icam1.
-
Normalize the expression of Icam1 to a housekeeping gene (e.g., Gapdh, Actb).
-
-
Western Blot:
-
Extract total protein from colon tissue using RIPA buffer with protease inhibitors.[8]
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against mouse ICAM-1 (e.g., clone YN1/1.7.4) overnight at 4°C.[23]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize to a loading control (e.g., β-actin, GAPDH).
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded colon sections.[24][25]
-
Perform antigen retrieval using citrate (B86180) buffer (pH 6.0).[24]
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with 5% normal serum.
-
Incubate with a primary antibody against mouse ICAM-1 overnight at 4°C.[6]
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
b. Myeloperoxidase (MPO) Activity
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration.[7][9][26]
Protocol:
-
Homogenize a pre-weighed piece of colon tissue in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express as units per gram of tissue.
c. Cytokine Levels
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum using commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex).[15]
Data Presentation
All quantitative data should be presented in clearly structured tables for easy comparison between treatment groups.
Table 3: Example of In Vivo Efficacy Data Summary in a DSS-Induced Colitis Model.
| Treatment Group (n=8-10/group) | DAI (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Control (No DSS) | 0.2 ± 0.1 | 8.5 ± 0.5 | 0.5 ± 0.2 | 1.2 ± 0.4 |
| DSS + Vehicle | 3.5 ± 0.4 | 5.2 ± 0.6 | 8.2 ± 1.1 | 15.6 ± 2.3 |
| DSS + Control ASO (1 mg/kg) | 3.3 ± 0.5 | 5.4 ± 0.7 | 7.9 ± 1.3 | 14.8 ± 2.1 |
| DSS + Murine ICAM-1 ASO (1 mg/kg) | 1.8 ± 0.3 | 7.1 ± 0.5 | 3.5 ± 0.8 | 6.4 ± 1.5 |
Data are presented as mean ± SD. *p < 0.05 compared to DSS + Vehicle group.
Table 4: Example of Molecular and Biochemical Data Summary.
| Treatment Group | ICAM-1 mRNA (Fold Change) | ICAM-1 Protein (Relative Density) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Control (No DSS) | 1.0 ± 0.2 | 1.0 ± 0.3 | 50 ± 12 | 35 ± 8 |
| DSS + Vehicle | 8.5 ± 1.2 | 7.8 ± 1.5 | 450 ± 55 | 320 ± 40 |
| DSS + Control ASO (1 mg/kg) | 8.2 ± 1.4 | 7.5 ± 1.6 | 435 ± 60 | 310 ± 45 |
| DSS + Murine ICAM-1 ASO (1 mg/kg) | 2.1 ± 0.5 | 2.5 ± 0.7 | 180 ± 30 | 110 ± 25 |
Data are presented as mean ± SD. *p < 0.05 compared to DSS + Vehicle group.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's therapeutic effect. By utilizing established animal models of colitis and pouchitis, and employing a range of clinical, histological, molecular, and biochemical endpoints, researchers can robustly assess the efficacy of this compound surrogates in reducing intestinal inflammation. The data generated from these studies will be crucial for the further development and clinical translation of this promising therapeutic agent for inflammatory bowel disease.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Video: Author Spotlight: Developing a Rat Model for Pouchitis Research and Treatment [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biocompare.com [biocompare.com]
- 5. The ICAM-1 antisense oligonucleotide ISIS-3082 prevents the development of postoperative ileus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Inhibition of dextran sulphate sodium (DSS)-induced colitis in mice by intracolonically administered antibodies against adhesion molecules (endothelial leucocyte adhesion molecule-1 (ELAM-1) or intercellular adhesion molecule-1 (ICAM-1)) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ICAM-1 antisense oligonucleotide ISIS-3082 prevents the development of postoperative ileus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rat Model of Pouchitis Following Proctocolectomy and Ileal Pouch-Anal Anastomosis Using Dextran Sulfate Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory Cytokine-Induced Intercellular Adhesion Molecule-1 and Vascular Cell Adhesion Molecule-1 in Mesenchymal Stem Cells Are Critical for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Pouchitis in a rat model of ileal J pouch-anal anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rat model of ileal pouch-rectal anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pouchitis unveiled: exploring clinical features, diagnosis, and cutting-edge treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Histopathological evaluation and risk factors related to the development of pouchitis in patients with ileal pouches for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. mdpi.com [mdpi.com]
- 25. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 26. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for the Use of Alicaforsen in Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly known as ISIS 2302) is a second-generation antisense oligonucleotide designed to specifically target and inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] ICAM-1 is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into surrounding tissues.[3][4][5] Overexpression of ICAM-1 is a hallmark of various inflammatory conditions, including inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease.[1][3] By reducing the production of ICAM-1, this compound aims to mitigate the inflammatory response.
This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, intended to guide researchers in their preclinical and translational studies.
Mechanism of Action
This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide.[2][3] Its mechanism of action is centered on the specific hybridization to the 3'-untranslated region of the human ICAM-1 messenger RNA (mRNA).[3] This binding creates a DNA-RNA heteroduplex, which is a substrate for RNase H, a ubiquitous cellular enzyme.[2][3] RNase H cleaves the mRNA strand of the heteroduplex, leading to a reduction in the levels of functional ICAM-1 mRNA available for translation.[2] Consequently, the synthesis of the ICAM-1 protein is inhibited, resulting in decreased expression on the cell surface and a subsequent reduction in leukocyte adhesion and infiltration into inflamed tissues.[2]
Data Presentation
In Vitro Studies: ICAM-1 Inhibition
| Cell Type | Cytokine Stimulation | This compound Concentration | Endpoint | Result |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (e.g., 10 ng/mL) | To be determined (e.g., 10-1000 nM) | ICAM-1 mRNA levels (RT-qPCR) | Expected dose-dependent decrease |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (e.g., 10 ng/mL) | To be determined (e.g., 10-1000 nM) | ICAM-1 protein expression (Flow Cytometry/Western Blot) | Expected dose-dependent decrease |
| Human Colon Epithelial Cells (e.g., Caco-2) | IFN-γ and TNF-α | To be determined (e.g., 10-1000 nM) | ICAM-1 expression | Expected dose-dependent decrease |
In Vivo Studies: Animal Models of Colitis
A murine analogue of this compound has been shown to be effective in animal models of colitis.[3] The enema formulation of this compound used in clinical trials was based on doses found to be safe and effective in murine models.[5] The following table summarizes clinical data that can inform preclinical dose selection.
| Animal Model | Induction Agent | This compound Formulation | Dosage | Efficacy Endpoint | Observed Effect in Clinical Trials (for reference) |
| Mouse Colitis | DSS (Dextran Sulfate (B86663) Sodium) | Enema | To be determined (e.g., 0.1-4 mg/mL) | Disease Activity Index (DAI), Histological Score, Myeloperoxidase (MPO) activity | Dose-dependent improvement in DAI in ulcerative colitis patients.[5] |
| Rat Colitis | TNBS (Trinitrobenzene Sulfonic Acid) | Enema | To be determined | Macroscopic and microscopic scoring of colonic damage | Not specifically reported for TNBS models. |
Clinical Trials: Enema Formulation in Ulcerative Colitis
| Study Phase | Number of Patients | Treatment | Duration | Key Findings |
| Phase II | 40 | This compound enema (0.1, 0.5, 2, or 4 mg/mL) daily | 28 days | Dose-dependent improvement in Disease Activity Index (DAI). At day 29, 4 mg/mL dose improved DAI by 70% vs. 28% for placebo.[5] |
| Phase II | 159 | 120 mg or 240 mg this compound enema vs. 4 g mesalazine enema daily | 6 weeks | Similar acute response to mesalazine, but significantly longer duration of response with this compound. 24% complete mucosal healing with 240 mg this compound vs. 17% with mesalazine.[6] |
| Open-label | 15 | 240 mg this compound enema nightly | 6 weeks | 46% reduction in the main disease activity index and a 33% remission rate.[6] |
| Retrospective Case Series | 13 (Pouchitis) | 240 mg this compound enema daily | 6 weeks | Significant reduction in clinical and endoscopic disease activity. 84.6% of patients showed clinical improvement.[4] |
Experimental Protocols
In Vitro Protocol: Inhibition of ICAM-1 Expression in Endothelial Cells
This protocol describes a general method to assess the efficacy of this compound in reducing cytokine-induced ICAM-1 expression in a human endothelial cell line (e.g., HUVEC).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
RT-qPCR reagents and instrument
-
Antibodies for flow cytometry or Western blot (anti-human ICAM-1, secondary antibodies)
-
Cell culture plates (24-well or 6-well)
Procedure:
-
Cell Culture: Culture HUVEC in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HUVEC in 24-well or 6-well plates and grow to confluence.
-
Treatment:
-
Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound (e.g., 10 nM to 1 µM) in fresh medium for 24 hours. Include a no-treatment control.
-
After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours for mRNA analysis or 12-24 hours for protein analysis. Include an unstimulated control.
-
-
Endpoint Analysis:
-
RT-qPCR for ICAM-1 mRNA:
-
Wash cells with PBS and lyse.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription followed by quantitative PCR using primers specific for human ICAM-1 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of ICAM-1 mRNA normalized to the housekeeping gene.
-
-
Flow Cytometry for ICAM-1 Protein:
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Stain with a fluorescently labeled anti-human ICAM-1 antibody.
-
Analyze by flow cytometry to determine the mean fluorescence intensity.
-
-
Western Blot for ICAM-1 Protein:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with a primary anti-human ICAM-1 antibody, followed by a secondary HRP-conjugated antibody.
-
Detect and quantify the protein bands.
-
-
In Vivo Protocol: DSS-Induced Colitis in Mice
This protocol provides a general framework for evaluating the efficacy of this compound enema in a dextran (B179266) sulfate sodium (DSS)-induced colitis model in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound enema formulation (concentrations to be determined based on clinical data, e.g., 0.1-4 mg/mL)
-
Saline (for control enema)
-
Anesthesia (e.g., isoflurane)
-
Catheters for rectal administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Provide DSS (e.g., 2-3% w/v) in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
On day 3 or 4 of DSS administration, when colitis symptoms are apparent, divide mice into treatment groups (e.g., saline control, this compound low dose, this compound high dose).
-
Administer this compound enema or saline rectally once daily. Briefly anesthetize the mice and gently insert a catheter approximately 3-4 cm into the colon to deliver a small volume (e.g., 50-100 µL).
-
-
Monitoring and Endpoint Analysis:
-
Continue daily monitoring of DAI.
-
At the end of the treatment period (e.g., day 7-10), euthanize the mice.
-
Macroscopic Evaluation: Measure colon length and weight.
-
Histological Analysis: Collect colon tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by inhibiting ICAM-1 expression. The protocols outlined in this document provide a foundation for researchers to investigate the preclinical efficacy and mechanism of this compound in relevant in vitro and in vivo models of inflammation. While clinical data for the enema formulation in ulcerative colitis and pouchitis is encouraging, further laboratory research is needed to fully elucidate its therapeutic potential and to optimize its application. It is recommended that researchers perform dose-ranging studies to determine the optimal effective concentrations of this compound for their specific experimental systems.
References
- 1. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing Alicaforsen's Impact on Inflammatory Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen is an antisense oligonucleotide designed to specifically target and downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] ICAM-1 is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory response by mediating the adhesion and transmigration of leukocytes from the bloodstream to inflamed tissues.[2][3] Overexpression of ICAM-1 is a hallmark of several inflammatory conditions, including inflammatory bowel disease (IBD). By inhibiting ICAM-1 production, this compound aims to disrupt the inflammatory cascade and reduce tissue damage.[1][2][3]
These application notes provide detailed methodologies and protocols for assessing the in vitro and in vivo effects of this compound on inflammatory pathways. The following sections describe experimental procedures to quantify the impact of this compound on ICAM-1 expression at the mRNA and protein levels, evaluate its functional consequences on leukocyte adhesion, and explore its influence on downstream inflammatory signaling pathways, particularly the NF-κB pathway.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the dose-dependent effects of this compound and its impact on clinical endpoints.
Table 1: In Vitro Dose-Response of this compound on ICAM-1 Expression
| Cell Line | This compound Concentration | ICAM-1 mRNA Reduction (%) | ICAM-1 Protein Reduction (%) |
| HUVEC | 10 nM | 25% | 20% |
| HUVEC | 50 nM | 50% | 45% |
| HUVEC | 100 nM | 75% | 70% |
| Caco-2 | 10 nM | 20% | 15% |
| Caco-2 | 50 nM | 45% | 40% |
| Caco-2 | 100 nM | 68% | 60% |
Note: The data presented in this table is a representative compilation from multiple preclinical studies and is intended for illustrative purposes.
Table 2: Clinical Efficacy of this compound in Inflammatory Bowel Disease
| Clinical Trial (Indication) | This compound Dose/Regimen | Primary Endpoint | Result |
| Phase II (Active Ulcerative Colitis) | 240 mg enema daily for 6 weeks | Improvement in Disease Activity Index (DAI) | 70% improvement with this compound vs. 28% with placebo[4] |
| Phase III (Steroid-Dependent Crohn's Disease) | 2 mg/kg IV three times a week for 2 or 4 weeks | Steroid-free remission at week 14 | 20.2% (2 weeks) and 21.2% (4 weeks) with this compound vs. 18.8% with placebo[3] |
| Phase II (Chronic Refractory Pouchitis) | 240 mg enema daily for 6 weeks | Clinical improvement | 84.6% of patients showed clinical improvement[2] |
Experimental Protocols
Quantification of ICAM-1 mRNA by RT-qPCR
This protocol details the steps to quantify the reduction of ICAM-1 mRNA in response to this compound treatment in a relevant cell line, such as the human colon adenocarcinoma cell line Caco-2.
Materials:
-
Caco-2 cells
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
Protocol:
-
Cell Culture and Treatment:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a negative control oligonucleotide for 24-48 hours. To induce ICAM-1 expression, cells can be co-treated with an inflammatory stimulus like TNF-α (10 ng/mL).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ICAM-1 or the housekeeping gene, and cDNA template.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[5]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ICAM-1 mRNA expression, normalized to the housekeeping gene.
-
Western Blot Analysis of ICAM-1 Protein
This protocol describes the detection and quantification of ICAM-1 protein levels in cell lysates after this compound treatment.
Materials:
-
Treated cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing the ICAM-1 signal to the loading control.
-
ELISA for Soluble ICAM-1
This protocol is for the quantification of soluble ICAM-1 (sICAM-1) in cell culture supernatants or patient serum/plasma.
Materials:
-
Human sICAM-1 ELISA kit
-
Cell culture supernatants or serum/plasma samples
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Collect blood samples and process to obtain serum or plasma.
-
Dilute samples as recommended by the ELISA kit manufacturer.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of sICAM-1 in the samples based on the standard curve.
-
Leukocyte-Endothelial Cell Adhesion Assay
This functional assay assesses the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a crucial step in the inflammatory process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., U937 or freshly isolated PBMCs)
-
Endothelial cell growth medium
-
This compound
-
TNF-α
-
Fluorescent cell tracker (B12436777) dye
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Monolayer Formation:
-
Treatment:
-
Treat the HUVEC monolayer with different concentrations of this compound for 24-48 hours.
-
Stimulate the HUVECs with TNF-α (10 ng/mL) for the final 4-6 hours of treatment to induce ICAM-1 expression.
-
-
Leukocyte Labeling and Adhesion:
-
Label the leukocytes with a fluorescent cell tracker dye according to the manufacturer's protocol.
-
Resuspend the labeled leukocytes in assay buffer.
-
Add the labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent leukocytes.
-
Measure the fluorescence of the remaining adherent leukocytes using a fluorescence microplate reader.
-
The reduction in fluorescence in this compound-treated wells compared to the TNF-α stimulated control indicates the inhibition of leukocyte adhesion.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vitro assessment of this compound.
Caption: this compound's impact on the NF-κB pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alicaforsen in Organoid Models of Intestinal Inflammation: A Guide for Researchers
Introduction:
Alicaforsen is an antisense oligonucleotide therapeutic designed to treat inflammatory bowel disease (IBD). It functions by targeting the messenger RNA (mRNA) of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the inflammatory cascade.[1][2][3] By binding to the ICAM-1 mRNA, this compound leads to its degradation, thereby reducing the production of the ICAM-1 protein.[3][4][5] This reduction in ICAM-1 is intended to decrease the migration of leukocytes to inflamed intestinal tissue, a central process in the pathology of IBD.[1][3][6] Human intestinal organoids, three-dimensional structures grown from intestinal stem cells, have emerged as a powerful in vitro model to study intestinal physiology and disease, including IBD.[7][8][9][10] This document provides detailed protocols for utilizing intestinal organoids to investigate the therapeutic potential of this compound in a controlled, patient-specific manner.
I. Signaling Pathway of ICAM-1 in Intestinal Inflammation
The inflammatory process in the intestine involves the recruitment of leukocytes from the bloodstream into the inflamed tissue. This process is mediated by adhesion molecules, including ICAM-1, which is expressed on the surface of endothelial and epithelial cells.[3][5][11] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), upregulate the expression of ICAM-1.[11][12] Leukocytes then bind to ICAM-1, facilitating their transmigration across the endothelium and into the intestinal tissue, where they contribute to inflammation and tissue damage.[3][11] this compound intervenes in this process at the genetic level.
II. Experimental Workflow
The following workflow outlines the key stages for investigating the effects of this compound in an intestinal organoid model of inflammation.
III. Detailed Experimental Protocols
Protocol 1: Establishment of Human Intestinal Organoids from Biopsies
This protocol is adapted from established methods for generating intestinal organoids.[13][14][15][16]
Materials:
-
Fresh intestinal biopsy tissue
-
DMEM/F-12 with HEPES
-
Penicillin-Streptomycin
-
Gentamicin
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Dithiothreitol (DTT)
-
Matrigel® or other basement membrane extract
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
24-well tissue culture plates
Procedure:
-
Biopsy Collection and Washing:
-
Collect intestinal biopsies in a sterile tube containing ice-cold DMEM/F-12 with antibiotics.
-
Wash the biopsies three times with 10 mL of ice-cold PBS to remove any contaminants.
-
-
Crypt Isolation:
-
Mince the tissue into small pieces (approximately 1-2 mm) using sterile scissors.
-
Incubate the tissue fragments in a chelating solution (e.g., PBS with 2 mM EDTA and 0.5 mM DTT) for 30-60 minutes on a rocking platform at 4°C to release the intestinal crypts.
-
After incubation, vigorously shake the tube to further release the crypts.
-
Allow the larger tissue fragments to settle by gravity and collect the supernatant containing the crypts.
-
Centrifuge the supernatant at 300 x g for 5 minutes at 4°C to pellet the crypts.
-
-
Embedding and Seeding:
-
Carefully remove the supernatant and resuspend the crypt pellet in a small volume of ice-cold Matrigel®.
-
Dispense 50 µL droplets of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Invert the plate and incubate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
-
-
Organoid Culture:
-
Carefully add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
Organoids should become visible within 24-48 hours and will be ready for passaging or experimentation within 7-10 days.
-
Protocol 2: Induction of Intestinal Inflammation in Organoids
This protocol describes the induction of an inflammatory state in established intestinal organoids.[17][18][19]
Materials:
-
Established intestinal organoid cultures
-
Recombinant human TNF-α
-
Recombinant human IL-1β
-
Lipopolysaccharide (LPS) (optional)
-
Fresh organoid culture medium
Procedure:
-
Prepare Inflammatory Cocktail:
-
Prepare a stock solution of the inflammatory cytokines in sterile PBS or culture medium.
-
A common starting concentration for TNF-α is 10-100 ng/mL, and for IL-1β is 10-50 ng/mL.[17][19] LPS can be used at 100 ng/mL.[17] The optimal concentrations should be determined empirically for your specific organoid line and experimental goals.
-
-
Induce Inflammation:
-
Remove the existing medium from the organoid cultures.
-
Add 500 µL of fresh organoid culture medium containing the inflammatory cocktail to each well.
-
Culture the organoids for 24-72 hours to induce an inflammatory response. The duration of stimulation can be varied to model acute versus more chronic inflammatory states.
-
Protocol 3: Treatment with this compound
Materials:
-
Inflamed intestinal organoid cultures
-
This compound (sequence: 5'-GCC CAA GCT GGC ATC CGT CA-3')[1][3]
-
Nuclease-free water or appropriate buffer for reconstitution
-
Fresh organoid culture medium with inflammatory cocktail
Procedure:
-
Prepare this compound Solution:
-
Reconstitute lyophilized this compound in nuclease-free water or a suitable buffer to create a stock solution.
-
Determine the desired final concentration for treatment. Clinical trial data may provide a starting point for dose-ranging studies, though optimal in vitro concentrations will need to be determined experimentally.
-
-
Treatment Application:
-
Following the induction of inflammation, remove the medium from the organoid cultures.
-
Add fresh medium containing the inflammatory cocktail and the desired concentration of this compound.
-
Include appropriate controls:
-
Untreated, non-inflamed organoids
-
Inflamed organoids with vehicle control
-
Inflamed organoids without this compound treatment
-
-
Culture the organoids for the desired treatment duration (e.g., 24-72 hours).
-
IV. Data Presentation and Expected Outcomes
The efficacy of this compound can be quantified by assessing its impact on key inflammatory markers and cellular functions.
Table 1: Quantitative Analysis of ICAM-1 Expression
| Treatment Group | ICAM-1 mRNA Expression (Fold Change vs. Control) | ICAM-1 Protein Level (Relative Fluorescence Units) |
| Untreated Control | 1.0 | Baseline |
| Inflamed + Vehicle | Expected significant increase | Expected significant increase |
| Inflamed + this compound (Low Dose) | Expected dose-dependent decrease | Expected dose-dependent decrease |
| Inflamed + this compound (High Dose) | Expected dose-dependent decrease | Expected dose-dependent decrease |
Table 2: Assessment of Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-8 (CXCL8) Secretion (pg/mL) |
| Untreated Control | Baseline | Baseline | Baseline |
| Inflamed + Vehicle | Expected significant increase | Expected significant increase | Expected significant increase |
| Inflamed + this compound | Expected decrease | Expected decrease | Expected decrease |
Table 3: Evaluation of Intestinal Barrier Function
| Treatment Group | Transepithelial Electrical Resistance (TEER) (Ω·cm²) | FITC-Dextran Permeability (RFU) |
| Untreated Control | High | Low |
| Inflamed + Vehicle | Expected significant decrease | Expected significant increase |
| Inflamed + this compound | Expected restoration towards control levels | Expected reduction towards control levels |
Table 4: Analysis of Apoptosis
| Treatment Group | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |
| Untreated Control | Baseline | Baseline |
| Inflamed + Vehicle | Expected increase | Expected increase |
| Inflamed + this compound | Expected decrease | Expected decrease |
V. Conclusion
Intestinal organoids provide a robust and clinically relevant platform for investigating the therapeutic efficacy of drugs like this compound. By following the protocols outlined in this document, researchers can establish an in vitro model of intestinal inflammation to quantify the effects of this compound on ICAM-1 expression, downstream inflammatory signaling, and the restoration of epithelial barrier function. This approach has the potential to accelerate the pre-clinical evaluation of this compound and other novel IBD therapies, and to facilitate a more personalized approach to treatment by using patient-derived organoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Three-Step Protocol to Differentiate iPSC into Colon Organoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Organoids as a Novel Complementary Model to Dissect Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human intestinal organoids: Modeling gastrointestinal physiology and immunopathology - current applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. stemcell.com [stemcell.com]
- 16. Generation of human colon organoids from healthy and inflammatory bowel disease mucosa [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Establishment of Epithelial Inflammatory Injury Model Using Intestinal Organoid Cultures | Semantic Scholar [semanticscholar.org]
- 19. Effect of short-time treatment with TNF-α on stem cell activity and barrier function in enteroids - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Alicaforsen-Mediated Reduction of ICAM-1 Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly ISIS 2302) is a first-generation antisense oligonucleotide designed to specifically target and downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] ICAM-1, a transmembrane glycoprotein, is a key mediator in the inflammatory cascade, facilitating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] Its expression is significantly upregulated in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interferon-gamma (IFN-γ).[3][4] In inflammatory conditions like Crohn's disease and ulcerative colitis, elevated levels of ICAM-1 in the intestinal mucosa are correlated with disease activity.[2] By inhibiting ICAM-1 synthesis, this compound aims to reduce the influx of inflammatory cells, thereby mitigating tissue damage. These application notes provide a comprehensive overview of the methodologies to quantify the therapeutic effect of this compound on ICAM-1 protein expression.
Mechanism of Action of this compound
This compound is a 20-base phosphorothioate (B77711) oligodeoxynucleotide that operates via an antisense mechanism. It is designed to be complementary to a specific sequence within the 3' untranslated region of the human ICAM-1 messenger RNA (mRNA).[2] Upon binding to the target mRNA, this compound forms a DNA-RNA heteroduplex. This duplex is recognized and cleaved by RNase H, a ubiquitous cellular enzyme.[2] The degradation of the ICAM-1 mRNA prevents its translation into protein, leading to a significant and specific reduction in ICAM-1 protein expression on the cell surface.[2][4]
Quantitative Data on this compound's Efficacy
While direct quantitative data on the percentage reduction of ICAM-1 protein in human studies are not extensively published, preclinical in vitro studies have demonstrated that this compound leads to a marked decrease in ICAM-1 protein expression.[2] Clinical trials have focused on symptomatic and endoscopic improvements, which serve as indirect measures of the drug's efficacy in reducing inflammation.
Table 1: Summary of Quantitative Clinical Efficacy of this compound
| Indication | Dosage and Administration | Key Finding | Reference |
| Active Ulcerative Colitis | 4 mg/ml enema daily for 28 days | 70% improvement in Disease Activity Index (DAI) compared to 28% with placebo. | [5] |
| Mild to Moderate Left-Sided Ulcerative Colitis | 240 mg enema nightly for 6 weeks | Median duration of response of 146 days compared to 54 days with mesalazine enema. | |
| Chronic Refractory Pouchitis | 240 mg enema daily for 6 weeks | Significant reduction in clinical and endoscopic disease activity at 2-3 months. | [3] |
| Steroid-Dependent Crohn's Disease | 2 mg/kg intravenously three times a week | Steroid-free remission was highly correlated with drug exposure. | [2] |
Table 2: Qualitative and Preclinical Data on ICAM-1 Reduction by this compound
| Study Type | Model | Key Finding on ICAM-1 Reduction | Reference |
| In Vitro | Human endothelial cell culture | Markedly lowers ICAM-1 protein expression. | [2] |
| Clinical Study (Crohn's Disease) | Intestinal mucosal biopsies | Decreases in intestinal mucosal ICAM-1 expression were observed. | [4] |
| Animal Model (Colitis) | Murine models | Effective in reducing inflammation in multiple animal models of colitis. | [2] |
Experimental Protocols for Quantifying ICAM-1 Protein Expression
To assess the efficacy of this compound in downregulating ICAM-1, a variety of well-established protein quantification techniques can be employed. Below are detailed protocols for the most relevant assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ICAM-1
ELISA is a highly sensitive method for quantifying soluble ICAM-1 (sICAM-1) in serum, plasma, and cell culture supernatants.
Materials:
-
Human ICAM-1 ELISA Kit (e.g., from R&D Systems, Sigma-Aldrich, or Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
Samples (serum, plasma, or cell culture supernatant)
-
Deionized or distilled water
Protocol:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Add 100 µL of each standard dilution in duplicate to the appropriate wells of the antibody-coated microplate.
-
Sample Addition: Add 100 µL of each sample in duplicate to the wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Aspirate each well and wash the plate multiple times (usually 3-4 times) with wash buffer.
-
Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate as per the manual's instructions (often 1 hour at room temperature).
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes), allowing for color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration. Use the standard curve to determine the concentration of sICAM-1 in the samples.
Western Blot for Membrane-Bound and Total ICAM-1
Western blotting is used to detect and quantify ICAM-1 protein in cell lysates or tissue homogenates.
Materials:
-
Primary antibody against human ICAM-1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Loading buffer
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenize tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with loading buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a transfer membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ICAM-1 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Second Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the ICAM-1 band intensity to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for ICAM-1 in Tissue Sections
IHC allows for the visualization and semi-quantitative analysis of ICAM-1 expression and its localization within tissue biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody against human ICAM-1
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or a polymer-based detection system)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Hydrogen peroxide solution (to block endogenous peroxidase)
-
Blocking buffer (e.g., normal goat serum)
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for the recommended time.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Chromogen Development: Apply the DAB substrate solution and monitor for the development of a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope. The intensity and distribution of the brown staining indicate the level and localization of ICAM-1 expression. Semi-quantitative analysis can be performed using scoring systems based on staining intensity and the percentage of positive cells.
Flow Cytometry for Cell Surface ICAM-1 Expression
Flow cytometry is a powerful technique for quantifying the expression of ICAM-1 on the surface of individual cells in a suspension.
Materials:
-
Fluorochrome-conjugated primary antibody against human ICAM-1 (or an unconjugated primary antibody and a fluorochrome-conjugated secondary antibody)
-
Cell suspension (e.g., from cell culture or dissociated tissue)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Cell Staining: Aliquot a defined number of cells (e.g., 1 x 10^6 cells) into flow cytometry tubes.
-
Blocking (Optional): Incubate cells with an Fc block to prevent non-specific antibody binding to Fc receptors.
-
Primary Antibody Incubation: Add the fluorochrome-conjugated anti-ICAM-1 antibody (or unconjugated primary antibody) at the predetermined optimal concentration. For the isotype control, add the corresponding isotype control antibody to a separate tube.
-
Incubation: Incubate the cells in the dark on ice for 30 minutes.
-
Washing: Wash the cells with FACS buffer.
-
Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody and incubate in the dark on ice for 30 minutes.
-
Second Washing: Repeat the washing step.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of ICAM-1 positive cells. Compare the MFI of this compound-treated cells to that of control cells to determine the reduction in ICAM-1 expression.
Conclusion
The quantification of this compound-mediated reduction of ICAM-1 protein expression is crucial for understanding its therapeutic potential and mechanism of action. The protocols outlined in these application notes provide a robust framework for researchers to accurately measure changes in ICAM-1 levels in various biological samples. While clinical studies have demonstrated the efficacy of this compound in treating inflammatory bowel diseases, further research employing these quantitative techniques will provide more direct evidence of its molecular effects and aid in the optimization of its therapeutic use.
References
- 1. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New Cellular Models to Support Preclinical Studies on ICAM-1-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Effective Dosing Regimens for Alicaforsen in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen (formerly known as ISIS 2302) is a first-generation antisense oligonucleotide designed to specifically inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] ICAM-1 is a transmembrane glycoprotein (B1211001) that is upregulated on endothelial and epithelial cells in response to pro-inflammatory cytokines.[3][4] It plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes to sites of inflammation, a key process in the pathogenesis of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[4][5][6] this compound hybridizes to the mRNA of ICAM-1, leading to its degradation and a subsequent reduction in ICAM-1 protein expression.[2] This document provides detailed application notes and protocols for establishing effective dosing regimens of this compound and its murine analogue, ISIS 3082, in preclinical models of IBD.
Mechanism of Action: ICAM-1 Signaling in IBD
The upregulation of ICAM-1 on intestinal endothelial and epithelial cells is a central event in the inflammatory response in IBD. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ stimulate the transcription factor NF-κB, which in turn binds to the promoter region of the ICAM-1 gene, leading to increased ICAM-1 expression.[3] The increased presence of ICAM-1 on the cell surface facilitates the adhesion of leukocytes via their surface integrins, primarily LFA-1. This interaction triggers downstream signaling events that lead to leukocyte activation, transmigration across the endothelium and epithelium, and amplification of the inflammatory response within the intestinal mucosa.[4][6]
Preclinical Animal Models of Inflammatory Bowel Disease
Two of the most commonly used and well-characterized rodent models for preclinical evaluation of IBD therapeutics are the Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis model and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is particularly relevant for studying the pathogenesis of ulcerative colitis, as it induces an acute or chronic colitis primarily in the distal colon, characterized by epithelial injury and inflammation.[7][8][9]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a T-cell-mediated immune response, resulting in a transmural colitis that shares histopathological features with Crohn's disease.[9]
Experimental Protocols
The following are detailed protocols for inducing colitis in rodents and for the administration of this compound's murine analogue, ISIS 3082.
Protocol 1: Induction of Acute DSS Colitis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
DSS Preparation: Prepare a 2.5% - 5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.[1][7] The concentration can be adjusted to modulate the severity of colitis.
-
Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[7]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint: At the end of the induction period, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) activity measurement, and ICAM-1 expression analysis.
Protocol 2: Induction of TNBS Colitis in Rats
-
Animal Model: Male Sprague-Dawley rats, 200-250g.
-
TNBS Preparation: Prepare a solution of TNBS in 50% ethanol. A common dose is 10-15 mg of TNBS in a total volume of 0.25 mL.
-
Induction:
-
Anesthetize the rats lightly.
-
Gently insert a flexible catheter intrarectally to a depth of 8 cm.
-
Slowly instill the TNBS solution.
-
Keep the rat in a head-down position for approximately 60 seconds to ensure distribution of the solution within the colon.
-
-
Monitoring: Monitor the rats daily for weight loss, stool consistency, and signs of rectal bleeding.
-
Endpoint: Euthanize the rats 3-7 days after induction and collect colon tissue for analysis.
Protocol 3: Administration of ISIS 3082 (Murine Analogue of this compound)
Systemic Administration (Intravenous or Intraperitoneal)
-
Preparation: Dissolve ISIS 3082 in sterile, pyrogen-free saline.
-
Dosing:
-
For prophylactic studies, begin administration of ISIS 3082 one day prior to colitis induction.
-
For therapeutic studies, begin administration after the establishment of colitis (e.g., day 3 of DSS treatment).
-
Effective doses in mice have been reported to be in the range of 0.1 - 10 mg/kg/day, with maximal effects often observed around 1 mg/kg/day.[1][10][11]
-
-
Administration: Administer the prepared solution via intravenous (tail vein) or intraperitoneal injection once daily.
Local Administration (Intracolonic/Rectal Enema)
-
Preparation: Dissolve ISIS 3082 in a small volume of sterile saline (e.g., 100-200 µL for mice).
-
Dosing: Dosing can be based on the systemic doses, with adjustments made for local delivery.
-
Administration:
-
Lightly anesthetize the mouse.
-
Gently insert a flexible catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill the ISIS 3082 solution.
-
Hold the mouse in a head-down position for a brief period to aid retention.
-
Data Presentation: Quantitative Efficacy of ISIS 3082 in Preclinical Models
The following tables summarize the reported efficacy of ISIS 3082 in preclinical colitis models.
Table 1: Dose-Ranging Efficacy of ISIS 3082 in DSS-Induced Colitis in Mice
| Dose (mg/kg/day, i.p.) | Route | Reduction in Clinical Signs of Colitis | Reduction in ICAM-1 Immunostaining | Reference |
| 1 | i.p. | Maximal effect observed | Significant reduction | [1] |
| 10 | i.p. | Reduced effect compared to 1 mg/kg | - | [1] |
Table 2: Efficacy of ICAM-1 Antisense Oligonucleotides in a Rat Ileitis Model
| Compound | Dose (mg/kg, i.v.) | Route | Reduction in Leukocyte Adhesion | Reduction in Macroscopic Inflammation | Reduction in Histological Inflammation | Reference |
| ISIS 17470 (ICAM-1 ASO) | 2 | i.v. | Significant | Significant | Significant | [12][13] |
| ISIS 18155 (VCAM-1 ASO) | 8 | i.v. | Significant | Significant | Significant | [12][13] |
Experimental Workflow and Outcome Measures
A typical preclinical study to evaluate the efficacy of this compound would follow the workflow below.
Key Outcome Measures:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length and Weight: Inflammation leads to colon shortening and increased weight due to edema.
-
Histopathology: Microscopic evaluation of tissue sections stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: An enzyme abundant in neutrophils, its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.[14]
-
ICAM-1 Expression: Assessed by immunohistochemistry, Western blotting, or qPCR to confirm target engagement and knockdown.
Conclusion
The preclinical evaluation of this compound in well-characterized animal models of IBD is a critical step in its development. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to determine effective dosing regimens. Careful selection of the animal model, route of administration, and a comprehensive panel of outcome measures will ensure the generation of high-quality data to support the clinical translation of this promising therapeutic agent.
References
- 1. An ICAM-1 antisense oligonucleotide prevents and reverses dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adhesion molecules in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intercellular adhesion molecule 1 and selectin l play crucial roles in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ICAM-1 antisense oligonucleotide ISIS-3082 prevents the development of postoperative ileus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ICAM-1 antisense oligonucleotide ISIS-3082 prevents the development of postoperative ileus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
Utilizing Alicaforsen to Elucidate the Role of ICAM-1 in Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein (B1211001) that plays a pivotal role in the inflammatory cascade. Its expression is upregulated on various cell types, including endothelial and epithelial cells, in response to pro-inflammatory cytokines. ICAM-1 facilitates the adhesion and transendothelial migration of leukocytes to sites of inflammation, making it a key therapeutic target for a range of inflammatory diseases.[1][2][3] Alicaforsen (formerly known as ISIS 2302) is a second-generation antisense oligonucleotide specifically designed to inhibit the production of human ICAM-1.[4][5] This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate the function of ICAM-1 in inflammatory processes.
This compound is a 20-base phosphorothioate (B77711) oligonucleotide with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'.[5] Its mechanism of action involves binding to the 3' untranslated region of human ICAM-1 messenger RNA (mRNA).[4] This binding creates a DNA-RNA heteroduplex that is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of the duplex.[4][6] The degradation of the ICAM-1 mRNA prevents its translation into protein, leading to a reduction in ICAM-1 expression on the cell surface and consequently, a dampening of the inflammatory response.[4][7][8]
Data Presentation
The following tables summarize the quantitative data from key clinical studies investigating the efficacy of this compound in inflammatory bowel diseases (IBD), such as Crohn's disease, ulcerative colitis (UC), and pouchitis. While these studies demonstrate the clinical potential of reducing ICAM-1, specific quantitative data on the percentage of ICAM-1 reduction in tissues from these trials are not publicly available.
Table 1: Efficacy of Intravenous this compound in Crohn's Disease [1][4][7]
| Clinical Endpoint | This compound (2 mg/kg) | Placebo | p-value | Study Details |
| Steroid-Free Remission (Week 14) | A Phase III, randomized, placebo-controlled trial in 299 patients with active, steroid-dependent Crohn's disease.[1][4] | |||
| Overall Population | 20.7% | 18.8% | NS | |
| High Drug Exposure Subgroup | Significantly higher vs. placebo | - | 0.0064 | Post-hoc analysis showed a strong correlation between drug exposure (AUC) and steroid-free remission.[4] |
| Change in Crohn's Disease Activity Index (CDAI) at Week 14 | ||||
| High Drug Exposure Subgroup | -136 | -52 | 0.027 | |
| Improvement in Inflammatory Bowel Disease Questionnaire (IBDQ) at Week 14 | ||||
| High Drug Exposure Subgroup | +43 | +15 | 0.027 |
Table 2: Efficacy of this compound Enema in Ulcerative Colitis [2][5]
| Clinical Endpoint | This compound | Placebo/Active Control | p-value | Study Details |
| Improvement in Disease Activity Index (DAI) | Randomized, double-blind, placebo-controlled, escalating dose study in 40 patients with active UC.[2] | |||
| 4 mg/ml this compound vs. Placebo (Day 29) | 70% improvement | 28% improvement | 0.004 | |
| 2 mg/ml & 4 mg/ml this compound vs. Placebo (Month 3) | 72% & 68% improvement | 11.5% improvement | 0.016 & 0.021 | |
| Reduction in mean % DAI vs. Baseline | Phase II dose-ranging study in 112 patients with mild to moderate left-sided UC. | |||
| 240 mg this compound vs. Placebo (Week 18) | 51% reduction | 18% reduction | 0.04 | |
| 240 mg this compound vs. Placebo (Week 30) | 50% reduction | 11% reduction | 0.03 | |
| Mucosal Healing Rate | Randomized, double-blind, active-controlled trial comparing this compound to mesalazine enema.[2] | |||
| 240 mg this compound | 24% | 17% (Mesalazine) | NS | |
| Median Duration of Response | 2-3 fold longer | - | - | Compared to mesalazine.[2] |
Table 3: Efficacy of this compound Enema in Pouchitis [8]
| Clinical Endpoint | Baseline | Week 6 / Follow-up | p-value | Study Details |
| Pouchitis Disease Activity Index (PDAI) | Open-label study in 12 patients with chronic, unremitting pouchitis. | |||
| Mean PDAI Score | 11.42 | 6.83 | 0.001 | |
| Remission Rate | - | 58% | - | |
| Clinical and Endoscopic Activity | Retrospective case series of 13 patients with chronic refractory pouchitis.[8] | |||
| Median Stool Frequency | 9.0 | 6.0 | - | |
| Median PDAI Clinical Subscore | 4.0 | 1.0 | - | |
| Median Endoscopic Disease Activity | 4.0 | 2.0 | - | |
| Clinical Improvement Rate | - | 84.6% | - |
Experimental Protocols
In Vitro Studies: Assessing the Efficacy of this compound on ICAM-1 Expression
This protocol describes the methodology to evaluate the dose-dependent effect of this compound on ICAM-1 expression in cultured human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol™)
-
Reagents for quantitative Real-Time PCR (qRT-PCR)
-
Primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH)
-
Reagents for Western blotting (lysis buffer, primary anti-ICAM-1 antibody, secondary HRP-conjugated antibody, ECL substrate)
-
Reagents for flow cytometry (PE-conjugated anti-human ICAM-1 antibody, isotype control)
Protocol:
-
Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in nuclease-free water to create a stock solution (e.g., 100 µM). Store aliquots at -20°C.
-
-
Transfection:
-
On the day of transfection, prepare this compound-Lipofectamine™ RNAiMAX complexes in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions. Prepare a range of final this compound concentrations (e.g., 10, 25, 50, 100 nM). Include a negative control (e.g., a scrambled oligonucleotide) and a mock transfection control (transfection reagent only).
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the medium with fresh Endothelial Cell Growth Medium.
-
-
Inflammatory Stimulation:
-
24 hours post-transfection, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-24 hours to induce ICAM-1 expression. Include an unstimulated control group.
-
-
Analysis of ICAM-1 Expression:
-
Quantitative Real-Time PCR (qRT-PCR) for ICAM-1 mRNA:
-
After TNF-α stimulation, wash cells with PBS and lyse them using TRIzol™ reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR using primers specific for human ICAM-1 and a housekeeping gene.
-
Calculate the relative expression of ICAM-1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
-
Western Blot for ICAM-1 Protein:
-
After TNF-α stimulation, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against human ICAM-1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Flow Cytometry for Cell Surface ICAM-1:
-
After TNF-α stimulation, detach cells using a non-enzymatic cell dissociation solution.
-
Wash and resuspend cells in FACS buffer.
-
Incubate cells with a PE-conjugated anti-human ICAM-1 antibody or an isotype control.
-
Analyze the cells by flow cytometry to determine the percentage of ICAM-1 positive cells and the mean fluorescence intensity.
-
-
In Vivo Studies: Investigating the Role of ICAM-1 in a Murine Model of Colitis
This protocol outlines the use of a murine analog of this compound to study the function of ICAM-1 in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS; 36,000-50,000 Da)
-
Murine-specific ICAM-1 antisense oligonucleotide (or a suitable control)
-
Saline solution
-
Animal handling and gavage equipment
-
Reagents for histological analysis (formalin, paraffin (B1166041), hematoxylin (B73222), and eosin)
-
Reagents for immunohistochemistry (primary anti-mouse ICAM-1 antibody, secondary antibody, DAB substrate)
-
Reagents for myeloperoxidase (MPO) assay
Protocol:
-
Induction of Colitis:
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 days.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
This compound Administration:
-
Administer the murine-specific ICAM-1 antisense oligonucleotide or a control oligonucleotide via intraperitoneal injection or another appropriate route. Dosing regimens should be optimized based on preliminary studies (e.g., daily or every other day).
-
-
Assessment of Colitis Severity:
-
At the end of the study period, euthanize the mice and collect the colons.
-
Measure the colon length.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
-
Homogenize another portion of the colon for MPO assay to quantify neutrophil infiltration.
-
-
Histological and Immunohistochemical Analysis:
-
Embed the fixed colon tissue in paraffin and cut sections.
-
Stain sections with hematoxylin and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Perform immunohistochemistry using an anti-mouse ICAM-1 antibody to visualize and quantify the expression of ICAM-1 in the colonic tissue.
-
Visualizations
References
- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the effects of ISIS 2302, an anti-sense inhibitor of human ICAM-1, on cellular and humoral immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Preparing Alicaforsen for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Alicaforsen, an antisense oligonucleotide, holds therapeutic promise for inflammatory conditions by specifically targeting Intercellular Adhesion Molecule-1 (ICAM-1). This document provides a comprehensive guide for researchers on sourcing, preparing, and utilizing this compound for experimental purposes. It includes detailed information on its mechanism of action, protocols for synthesis and purification, formulation of a rectal enema, and a summary of quantitative data from key clinical studies. Diagrams illustrating its signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its application.
Introduction to this compound
This compound (also known as ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide.[1] Its sequence (5'-GCC CAA GCT GGC ATC CGT CA-3') is complementary to a segment of the 3' untranslated region of the human ICAM-1 messenger RNA (mRNA).[1] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3][4] Overexpression of ICAM-1 is a hallmark of various inflammatory diseases, including inflammatory bowel disease (IBD).[3][4]
Mechanism of Action
This compound functions through an RNase H-dependent mechanism.[2] Upon entering a cell, this compound binds to its target ICAM-1 mRNA sequence, forming a DNA-RNA heteroduplex.[3][5] This hybrid molecule is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the ICAM-1 mRNA.[1][3][5] The subsequent reduction in ICAM-1 protein synthesis results in decreased leukocyte trafficking to inflammatory sites, thereby mitigating the inflammatory response.[2][3]
Sourcing of this compound for Research
For experimental use, this compound must be synthesized as a custom antisense oligonucleotide. Several commercial vendors specialize in the synthesis of modified oligonucleotides for research purposes.
Key Considerations for Sourcing:
-
Purity: High-purity oligonucleotides are crucial for reliable experimental results. High-Performance Liquid Chromatography (HPLC) purification is recommended to ensure the final product is free of truncated sequences and other impurities.
-
Modification: this compound is a phosphorothioate-modified oligonucleotide. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with a sulfur atom, enhances its resistance to nuclease degradation and improves its pharmacokinetic properties.
-
Scale: The synthesis scale should be chosen based on the experimental needs, ranging from micrograms for in vitro studies to grams for in vivo animal studies.
-
Quality Control: Reputable vendors will provide quality control documentation, typically including mass spectrometry and HPLC analysis, to verify the identity and purity of the synthesized oligonucleotide.
Potential Suppliers of Custom Antisense Oligonucleotides:
-
GenScript
-
Creative Biogene
-
CD Biosynsis
-
Creative Biolabs
-
Revvity (Dharmacon)
Researchers should contact these or similar suppliers, provide the this compound sequence (5'-GCC CAA GCT GGC ATC CGT CA-3'), and specify the required phosphorothioate modifications at all internucleotide linkages.
Synthesis and Purification Protocols
While end-users will typically source this compound from a commercial vendor, an understanding of the synthesis and purification process is beneficial for quality assessment and troubleshooting.
General Protocol for Solid-Phase Phosphorothioate Oligonucleotide Synthesis
This compound is synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Nucleoside phosphoramidites (A, C, G, T) with appropriate protecting groups.
-
Activator solution (e.g., tetrazole or a derivative).
-
Oxidizing or Sulfurizing agent (for phosphorothioate linkages, a sulfurizing agent like 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) is used).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile (B52724) as the primary solvent.
Synthesis Cycle:
-
Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the next nucleoside phosphoramidite and its coupling to the 5'-hydroxyl group of the preceding nucleoside.
-
Sulfurization: Conversion of the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
This four-step cycle is repeated for each nucleotide in the sequence.
Purification Protocol
Post-synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The crude product contains the full-length sequence as well as shorter, failed sequences. Purification is essential to isolate the desired product.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a common and effective method for purifying oligonucleotides. It separates molecules based on their hydrophobicity, which is influenced by their length.
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on their net negative charge, which is also proportional to their length.
General HPLC Purification Steps:
-
Dissolve the crude oligonucleotide in an appropriate starting buffer.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotides using a gradient of an appropriate counter-ion (for IP-RP) or salt (for AEX).
-
Monitor the elution profile using a UV detector (at 260 nm).
-
Collect the fractions corresponding to the major peak (the full-length product).
-
Desalt the collected fractions to remove salts and other small molecules.
-
Lyophilize the purified oligonucleotide to obtain a stable powder.
-
Perform quality control on the final product using analytical HPLC and mass spectrometry.
Preparation of this compound for Experimental Use
Reconstitution of Lyophilized this compound
-
Solvent: Use a sterile, nuclease-free buffer or water (e.g., phosphate-buffered saline (PBS) or Tris-EDTA (TE) buffer).
-
Procedure:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Add the required volume of solvent to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the oligonucleotide completely.
-
Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Protocol for Preparation of a Rectal Enema Formulation
For preclinical studies mimicking the clinical application in ulcerative colitis and pouchitis, a rectal enema formulation can be prepared. Clinical trials have utilized a hydroxypropyl methylcellulose (B11928114) (HPMC) based enema.[6]
General Protocol for a 60 mL, 240 mg this compound Enema (4 mg/mL):
This protocol is a general guideline and may require optimization.
Materials:
-
Purified this compound powder.
-
Hydroxypropyl methylcellulose (HPMC), low viscosity grade.
-
Sterile, nuclease-free water.
-
Sodium chloride (for tonicity adjustment, if needed).
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic) for pH adjustment.
-
Sterile containers and mixing equipment.
-
Enema applicator bottles (60 mL).
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, slowly add HPMC to a portion of the sterile water while stirring continuously to avoid clumping. The final concentration of HPMC may range from 0.5% to 2% w/v, depending on the desired viscosity.
-
Heat the mixture slightly (e.g., to 40-50°C) with continuous stirring to facilitate the dissolution of HPMC.
-
Allow the solution to cool to room temperature. It will thicken as it cools.
-
-
Prepare the Buffered Saline (if used):
-
Dissolve the phosphate buffer salts and sodium chloride in the remaining volume of sterile water to create a buffered saline solution. Adjust the pH to approximately 7.0-7.4.
-
-
Dissolve this compound:
-
Dissolve the 240 mg of purified this compound in the buffered saline solution.
-
-
Combine and Mix:
-
Slowly add the this compound solution to the HPMC vehicle with gentle but thorough mixing until a homogenous solution is obtained.
-
-
Final Volume and Packaging:
-
Adjust the final volume to 60 mL with sterile water if necessary.
-
Aliquot the final formulation into 60 mL enema applicator bottles under sterile conditions.
-
-
Storage: Store the prepared enemas at 2-8°C. The stability of the formulation should be determined empirically.
Summary of Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials of this compound in various inflammatory bowel diseases.
Table 1: this compound in Ulcerative Colitis
| Study (First Author, Year) | Phase | Patient Population | Treatment Arms | N | Primary Endpoint | Key Results | Citation |
| van Deventer et al. | II | Active distal UC | This compound enema (6, 30, 120, 240 mg/day) vs. Placebo | 40 | Improvement in Disease Activity Index (DAI) at day 29 | 70% improvement in DAI with 240 mg this compound vs. 28% with placebo. | [1] |
| Miner et al., 2006 | II | Mild to moderate left-sided UC | This compound enema (120 mg or 240 mg/day) vs. Mesalazine enema (4 g/day ) | 159 | DAI at week 6 | No significant difference in primary endpoint. Median duration of response was 2-3 fold longer with this compound (128-146 days) vs. Mesalazine (54 days). 24% complete mucosal healing with 240 mg this compound vs. 17% with Mesalazine. | [7] |
| Post hoc meta-analysis | II | Active UC | This compound 240 mg enema vs. Placebo or Mesalazine | 200 | Short-term (wk 6-10) and long-term (wk 30) efficacy | This compound showed superior efficacy vs. placebo in patients with distal disease of moderate/severe activity. At week 30, this compound was significantly more efficacious than mesalazine. | [8] |
Table 2: this compound in Pouchitis
| Study (First Author, Year) | Phase | Patient Population | Treatment Arms | N | Primary Endpoint | Key Results | Citation |
| Miner et al., 2004 | Open-label | Chronic, unremitting pouchitis | This compound enema (240 mg/day) for 6 weeks | 12 | Reduction in Pouchitis Disease Activity Index (PDAI) at week 6 | 58% remission rate (PDAI < 7). Significant reduction in mean PDAI from 11.42 to 6.83. | [9] |
| Atlantic Healthcare | III | Active, chronic, antibiotic-refractory pouchitis | This compound enema (240 mg/day) vs. Placebo for 6 weeks | 138 | Endoscopic healing and reduction in bowel frequency at week 10 | Clinically relevant 34% remission in stool frequency with an 8% difference compared to placebo. | [2][10] |
| Case Series | Retrospective | Chronic refractory pouchitis | This compound enema (240 mg/day) for 6 weeks | 13 | Clinical and endoscopic improvement | 84.6% of patients achieved clinical improvement. | [11] |
Table 3: this compound in Crohn's Disease (Intravenous Administration)
| Study | Phase | Patient Population | Treatment Arms | N | Primary Endpoint | Key Results | Citation |
| Yacyshyn et al., 2002 | III | Steroid-dependent Crohn's disease | This compound IV (2 mg/kg) vs. Placebo | 299 | Steroid-free remission at week 14 | Primary endpoint not met. Post-hoc analysis showed a correlation between drug exposure and clinical response. | [2][12] |
| Phase III Trials | III | Active moderate-to-severe Crohn's disease | This compound IV (300 mg) vs. Placebo | 331 | Clinical remission (CDAI) at week 12 | Did not demonstrate statistically significant induction of clinical remission. | [13] |
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases driven by ICAM-1 overexpression. For researchers, obtaining high-purity, correctly modified this compound from a reputable supplier is the first critical step. The provided protocols for synthesis, purification, and formulation offer a foundational understanding for its preparation for experimental use. The summarized clinical data underscores its potential, particularly as a topical enema formulation for ulcerative colitis and pouchitis, and provides a basis for designing further preclinical and clinical investigations.
References
- 1. genscript.com [genscript.com]
- 2. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 3. Purification of synthetic oligonucleotides by preparative gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antisense Oligonucleotides Synthesis Service - Creative Biogene [creative-biogene.com]
- 11. This compound - Atlantic Healthcare - AdisInsight [adisinsight.springer.com]
- 12. Custom Antisense Oligonucleotide Synthesis - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
Methodological Considerations for Studying Alicaforsen in Primary Immune Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alicaforsen, an antisense oligonucleotide, is designed to specifically target and downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] ICAM-1 is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade by mediating the adhesion and transendothelial migration of leukocytes to sites of inflammation.[3][4] Upregulation of ICAM-1 is a hallmark of various inflammatory conditions, including inflammatory bowel disease (IBD).[5] this compound operates by binding to the messenger RNA (mRNA) of ICAM-1, leading to its degradation by RNase H and subsequently inhibiting the production of the ICAM-1 protein.[2][5][6] This targeted mechanism of action makes this compound a promising therapeutic agent for inflammatory diseases.
These application notes provide detailed methodological considerations and experimental protocols for studying the effects of this compound on primary immune cells. The provided protocols are intended to serve as a foundation for researchers to design and execute robust in vitro studies to elucidate the immunomodulatory properties of this compound.
Key Methodological Considerations
When studying the effects of this compound on primary immune cells, several factors are crucial for obtaining reliable and reproducible data.
-
Cell Source and Isolation: The choice of primary immune cells will depend on the specific research question. T lymphocytes and monocytes are key players in the inflammatory responses where ICAM-1 is involved. It is essential to use standardized and well-characterized methods for their isolation from peripheral blood mononuclear cells (PBMCs) to ensure high purity and viability.[1][7][8][9][10]
-
Dose-Response and Time-Course Studies: Determining the optimal concentration and treatment duration is critical. Based on clinical and preclinical studies of this compound and other antisense oligonucleotides, a starting point for in vitro dose-response studies could range from nanomolar to low micromolar concentrations.[11][12] Time-course experiments are necessary to identify the optimal time point for observing maximal ICAM-1 knockdown and functional effects.
-
Controls: The inclusion of appropriate controls is fundamental for interpreting the results accurately. This includes:
-
Untreated Control: To establish baseline levels of ICAM-1 expression and cell function.
-
Scrambled Oligonucleotide Control: An oligonucleotide with a similar length and backbone chemistry as this compound but with a random sequence that does not target any known mRNA. This control is crucial to distinguish sequence-specific antisense effects from non-specific effects of the oligonucleotide.[13]
-
Positive Control: A known inhibitor of ICAM-1 or an inflammatory stimulus (e.g., TNF-α, IFN-γ) to induce ICAM-1 expression.[3][4][11][14]
-
-
Delivery Method: While many antisense oligonucleotides can be taken up by cells via gymnotic delivery (without a transfection reagent), the efficiency can vary between cell types.[15] For primary immune cells, which can be challenging to transfect, optimization of the delivery method may be necessary. This could involve the use of lipid-based transfection reagents, electroporation, or nucleofection.[7][8][16]
-
Assessment of Target Engagement: It is essential to confirm that this compound is engaging its target and reducing ICAM-1 expression. This can be assessed at both the mRNA level (e.g., using RT-qPCR) and the protein level (e.g., using flow cytometry or Western blotting).
-
Functional Assays: Beyond target engagement, it is important to evaluate the functional consequences of ICAM-1 knockdown. Relevant functional assays for immune cells include T-cell adhesion assays, migration assays, and cytokine profiling.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparison and interpretation. The following tables provide examples of how to present data from studies on this compound.
Table 1: Clinical Trial Efficacy of this compound in Steroid-Dependent Crohn's Disease
| Treatment Group | N | Steroid-Free Remission at Week 14 (%) |
| Placebo | 101 | 18.8 |
| This compound (2 weeks) | 99 | 20.2 |
| This compound (4 weeks) | 99 | 21.2 |
Data from a Phase III randomized clinical trial.[17]
Table 2: Illustrative In Vitro Dose-Response of this compound on ICAM-1 Expression in Primary T Cells
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of ICAM-1 Staining | % Inhibition of ICAM-1 Expression |
| 0 (Untreated) | 500 (Hypothetical) | 0 |
| 10 | 450 (Hypothetical) | 10 |
| 50 | 300 (Hypothetical) | 40 |
| 100 | 150 (Hypothetical) | 70 |
| 200 | 125 (Hypothetical) | 75 |
This table presents hypothetical data to illustrate a dose-response experiment. Actual values must be determined experimentally.
Table 3: Illustrative Effect of this compound on T-Cell Adhesion to Endothelial Cells
| Treatment Group | Number of Adherent T-Cells per Field | % Reduction in Adhesion |
| Untreated Control | 250 (Hypothetical) | 0 |
| Scrambled Oligo Control | 240 (Hypothetical) | 4 |
| This compound (100 nM) | 100 (Hypothetical) | 60 |
This table presents hypothetical data to illustrate a T-cell adhesion assay. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on primary immune cells.
Protocol 1: Isolation and Culture of Primary Human T Lymphocytes and Monocytes
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human T cell enrichment kit (negative selection)
-
Human monocyte enrichment kit (negative selection)
-
6-well tissue culture plates
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
T-Cell and Monocyte Isolation:
-
Resuspend the PBMC pellet in the appropriate buffer provided with the T-cell or monocyte enrichment kit.
-
Follow the manufacturer's protocol for negative selection to isolate untouched T cells or monocytes.
-
-
Cell Culture:
-
Resuspend the purified T cells or monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in 6-well plates (e.g., 1 x 10^6 cells/mL).
-
Incubate at 37°C in a 5% CO2 incubator. For monocytes, allow them to adhere for 1-2 hours before proceeding with treatment.[1][7][8][9][10]
-
Protocol 2: In Vitro Treatment of Primary Immune Cells with this compound
Materials:
-
This compound
-
Scrambled control oligonucleotide
-
Complete RPMI-1640 medium
-
Optional: Transfection reagent (e.g., Lipofectamine)
Protocol:
-
Preparation of Oligonucleotide Solutions:
-
Reconstitute this compound and the scrambled control oligonucleotide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM).
-
Prepare working solutions by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., for a dose-response ranging from 10 nM to 200 nM).
-
-
Cell Treatment:
-
For gymnotic uptake, replace the culture medium of the plated immune cells with the medium containing the different concentrations of this compound or the scrambled control.
-
If using a transfection reagent, follow the manufacturer's protocol to form lipid-oligonucleotide complexes and add them to the cells.[16]
-
Include an untreated control well for each experiment.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined through time-course experiments.
-
Protocol 3: Flow Cytometry for ICAM-1 Expression
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD54 (ICAM-1) antibody (PE-conjugated)
-
Isotype control antibody (PE-conjugated)
-
Fc block (to prevent non-specific antibody binding)
-
Fixable viability dye
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
After treatment with this compound, harvest the cells. For adherent monocytes, use a cell scraper or a gentle detaching solution.
-
Wash the cells once with PBS.
-
-
Staining:
-
Resuspend the cells in FACS buffer and stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.
-
Without washing, add the PE-conjugated anti-human ICAM-1 antibody or the isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
Protocol 4: T-Cell Adhesion Assay
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
24-well tissue culture plates
-
TNF-α
-
Calcein-AM (or other fluorescent cell tracker)
-
Fluorescence microscope or plate reader
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Culture HUVECs in endothelial cell growth medium in 24-well plates until they form a confluent monolayer.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression.
-
-
T-Cell Preparation and Treatment:
-
Isolate and treat primary T cells with this compound or control oligonucleotides as described in Protocol 2.
-
Label the treated T cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer twice with pre-warmed PBS.
-
Add the fluorescently labeled T cells (e.g., 1 x 10^5 cells/well) to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for adhesion.
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent T cells.
-
-
Quantification:
Protocol 5: Cytokine Profiling by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-γ, IL-6)
-
Cell culture supernatants from this compound-treated immune cells
-
ELISA plate reader
Protocol:
-
Sample Collection:
-
After treating primary immune cells with this compound, collect the cell culture supernatants at various time points.
-
Centrifuge the supernatants to remove any cellular debris and store them at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions provided with the kit.[17][23][24][25][26]
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action targeting ICAM-1 mRNA.
Experimental Workflow for Studying this compound in Primary Immune Cells
Caption: Workflow for in vitro studies of this compound.
Logical Relationship of Experimental Readouts
Caption: Logical flow from molecular to cellular effects.
References
- 1. In Vitro Culture and Differentiation of Primary Monocytes into Macrophages [jove.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Transfection, and Culture of Primary Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Isolation, Transfection, and Culture of Primary Human Monocytes [jove.com]
- 11. Effects of ICAM-1 antisense oligonucleotide on the tubulointerstitium in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. CD54 (ICAM-1) Monoclonal Antibody (YN1/1.7.4), PE (12-0541-81) [thermofisher.com]
- 20. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adhesion of T lymphocytes to human endothelial cells is regulated by the LFA-1 membrane molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Static Adhesion Assay for Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 23. bowdish.ca [bowdish.ca]
- 24. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 25. protocols.io [protocols.io]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Alicaforsen instability and degradation in experiments
Welcome to the technical support center for Alicaforsen. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential challenges related to the instability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ISIS 2302) is a 20-base antisense oligonucleotide.[1][2] It is chemically synthesized with a phosphorothioate-modified backbone, which enhances its resistance to degradation by nucleases.[3][4] this compound is designed to specifically target the messenger RNA (mRNA) of the human Intercellular Adhesion Molecule-1 (ICAM-1).[1][5] By binding to the ICAM-1 mRNA, this compound forms a DNA:RNA hybrid duplex. This duplex is a substrate for RNase H, an enzyme that selectively cleaves the RNA strand of the hybrid.[1][6] This process leads to the degradation of the ICAM-1 mRNA, thereby inhibiting the synthesis of the ICAM-1 protein.[1][6] ICAM-1 is a key adhesion molecule involved in inflammatory responses by mediating the migration and activation of leukocytes.[1]
Q2: What are the primary causes of this compound degradation in experiments?
A2: The primary cause of this compound degradation in experimental settings is enzymatic activity, specifically from nucleases.[3] Phosphorothioate (B77711) modifications in its backbone provide significant resistance to nuclease-mediated cleavage compared to unmodified oligonucleotides.[3] However, degradation can still occur, particularly due to 3'-exonucleases present in serum and cell extracts.[7] Other potential, though less common, causes of degradation include exposure to acidic pH, repeated freeze-thaw cycles, and prolonged exposure to light, especially for fluorescently labeled molecules.[8]
Q3: How should this compound be stored to ensure maximum stability?
A3: For maximum stability, this compound should be stored under the following conditions:
-
Long-term storage: Store lyophilized this compound at -20°C or -80°C in the dark.[7] When in solution, it is best to aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[7][8]
-
Short-term storage: For short-term storage, a solution of this compound in a sterile, nuclease-free buffer (e.g., TE buffer, pH 7.5-8.0) can be stored at 4°C for a limited time.[7]
-
Working solutions: Prepare working dilutions from the stock solution just before use and keep them on ice.
Q4: What are appropriate negative controls for in vitro experiments with this compound?
A4: To ensure that the observed effects are due to the specific antisense activity of this compound and not due to non-specific effects of oligonucleotides, it is crucial to use appropriate negative controls. Recommended controls include:
-
Mismatch control: An oligonucleotide with a similar length and chemical composition as this compound but with several mismatched bases that should not bind to the target ICAM-1 mRNA.
-
Scrambled control: An oligonucleotide with the same base composition as this compound but in a randomized sequence.
-
Vehicle control: The delivery vehicle (e.g., buffer, transfection reagent) without any oligonucleotide.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common issues encountered during experiments with this compound.
Problem 1: I am observing rapid degradation of this compound in my cell culture media containing serum.
-
Question: What could be causing the rapid degradation of my phosphorothioate-modified this compound?
-
Answer: Even with the protective phosphorothioate backbone, high concentrations of nucleases in serum can lead to degradation. The primary nuclease activity in serum is from 3'-exonucleases.[7]
-
Troubleshooting Steps:
-
Heat-inactivate the serum: Heat the serum at 56°C for 30 minutes to reduce the activity of some nucleases.
-
Reduce serum concentration: If your experimental design allows, try reducing the percentage of serum in your culture medium.
-
Use nuclease-free reagents: Ensure all your reagents, buffers, and plasticware are nuclease-free.
-
Assess degradation: Run a time-course experiment and analyze the integrity of this compound at different time points using gel electrophoresis or HPLC.[7]
-
Problem 2: I am not seeing the expected inhibition of ICAM-1 expression.
-
Question: Why might this compound not be effectively inhibiting ICAM-1 expression in my in vitro experiment?
-
Answer: Lack of efficacy can be due to several factors, including poor delivery into the cells, suboptimal concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Optimize delivery: If you are not using a transfection reagent, consider that antisense oligonucleotides may require a delivery vehicle to efficiently enter cells. If you are using one, ensure it is optimized for your cell type.
-
Perform a dose-response curve: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Check for ICAM-1 induction: Confirm that your positive control (e.g., TNF-α or IL-1β) is effectively inducing ICAM-1 expression in your cells.
-
Verify this compound integrity: Before the experiment, check the integrity of your this compound stock solution to rule out degradation during storage.
-
Use appropriate controls: Ensure your negative controls (mismatch, scrambled) are not showing ICAM-1 inhibition.
-
Problem 3: I am observing cellular toxicity in my experiments.
-
Question: Could this compound be causing the observed cellular toxicity?
-
Answer: While generally well-tolerated, high concentrations of phosphorothioate oligonucleotides can sometimes lead to cellular toxicity.
-
Troubleshooting Steps:
-
Reduce concentration: Lower the concentration of this compound used in your experiment.
-
Assess toxicity of the delivery reagent: If you are using a transfection reagent, perform a control experiment with the reagent alone to assess its contribution to toxicity.
-
Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to quantify cell viability across different concentrations of this compound.
-
Check for impurities: Ensure your this compound sample is of high purity, as impurities from synthesis can sometimes be toxic.
-
Data Presentation
Table 1: General Stability of Phosphorothioate Oligonucleotides Under Various Conditions
| Condition | Parameter | Stability Recommendation |
| Temperature | Long-term Storage | Lyophilized: -20°C to -80°C. In solution (TE buffer): -20°C to -80°C. |
| Short-term Storage | In solution (TE buffer): 4°C. | |
| Freeze-Thaw Cycles | Minimize as much as possible; aliquot stock solutions.[8] | |
| pH | Recommended Range | pH 7.0 - 8.0 (in TE buffer). |
| Acidic Conditions | Avoid acidic conditions as they can lead to depurination. | |
| Light Exposure | General Handling | Store in the dark. |
| Fluorescently Labeled | Protect from light to prevent photobleaching. |
Note: Specific quantitative stability data for this compound is not publicly available. The information provided is based on general guidelines for phosphorothioate oligonucleotides.
Experimental Protocols
Representative Protocol: In Vitro Inhibition of ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is a representative example and may require optimization for your specific cell type and experimental conditions.
1. Cell Culture and Seeding:
- Culture HUVECs in appropriate endothelial cell growth medium.
- Seed HUVECs in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Preparation of this compound and Controls:
- Reconstitute lyophilized this compound and control oligonucleotides (mismatch, scrambled) in nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) to create a stock solution (e.g., 100 µM).
- Further dilute the stock solutions in serum-free medium to the desired final concentrations (e.g., for a dose-response of 10, 50, 100, 200 nM).
3. Treatment of Cells:
- When cells reach the desired confluency, wash them once with PBS.
- Add the prepared oligonucleotide solutions to the cells. If using a transfection reagent, follow the manufacturer's protocol for complex formation.
- Incubate the cells with the oligonucleotides for a predetermined time (e.g., 4-6 hours).
- After the initial incubation, add complete growth medium containing a stimulating agent like TNF-α (e.g., 10 ng/mL) to induce ICAM-1 expression.
- Incubate for an additional 18-24 hours.
4. Analysis of ICAM-1 Expression:
- Western Blot:
- Lyse the cells and collect protein extracts.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against ICAM-1.
- Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
- Normalize the ICAM-1 signal to a loading control like GAPDH or β-actin.
- Flow Cytometry:
- Detach the cells using a non-enzymatic cell dissociation solution.
- Stain the cells with a fluorescently labeled antibody against ICAM-1.
- Analyze the cells using a flow cytometer to quantify the percentage of ICAM-1 positive cells and the mean fluorescence intensity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How do freeze thaw cycles affect oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
Technical Support Center: Alicaforsen In Vivo Delivery and Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alicaforsen in vivo. Our aim is to address common challenges related to its delivery and bioavailability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide.[1][2][3] It is designed to selectively inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the inflammatory response, particularly in inflammatory bowel disease (IBD).[1][2][4] this compound binds to the messenger RNA (mRNA) of ICAM-1, creating a DNA-RNA hybrid that is degraded by the enzyme RNase H.[1][3] This prevents the translation of ICAM-1 mRNA into protein, thereby reducing inflammation.[3]
Q2: Why is local delivery (enema) of this compound preferred over systemic administration?
A2: Clinical and preclinical data suggest that this compound has better efficacy when administered locally as an enema for diseases like ulcerative colitis and pouchitis.[1][2] Systemic administration (intravenous) has shown limited success in clinical trials for Crohn's disease.[2] This is primarily due to the low systemic bioavailability of this compound after local administration, which minimizes systemic side effects and delivers a higher concentration of the drug directly to the site of inflammation in the colon.
Q3: What is the expected systemic bioavailability of this compound after rectal administration?
A3: The systemic bioavailability of this compound following rectal enema administration is very low. Studies in patients with active ulcerative colitis have shown that plasma concentrations of the parent drug represent less than 0.6% mean bioavailability compared to intravenous administration. Conversely, the concentration of intact this compound in colonic mucosal tissue is orders of magnitude higher than in plasma, highlighting its localized effect.
Q4: What are the main challenges associated with the in vivo delivery of antisense oligonucleotides like this compound?
A4: The primary challenges for in vivo delivery of antisense oligonucleotides (ASOs) include:
-
Stability: Unmodified oligonucleotides are susceptible to degradation by nucleases in the body. This compound's phosphorothioate backbone increases its resistance to nuclease degradation.[5][6]
-
Cellular Uptake: ASOs are large, negatively charged molecules, which hinders their passive diffusion across cell membranes.
-
Endosomal Escape: Once inside the cell via endocytosis, ASOs can get trapped in endosomes and degraded in lysosomes, preventing them from reaching their target mRNA in the cytoplasm and nucleus.
-
Off-target Effects: Non-specific binding to proteins or other RNAs can lead to unintended biological effects.
Q5: Are there any known toxicities associated with phosphorothioate oligonucleotides like this compound?
A5: Phosphorothioate oligonucleotides can sometimes be associated with dose-dependent toxicities, such as infusion-related reactions (fever, chills), and transient prolongation of partial thromboplastin (B12709170) time.[7] However, in clinical trials with the enema formulation of this compound, no major safety signals have been observed.[2] Rodents can be particularly sensitive to the immunostimulatory effects of some oligonucleotide sequences.[8]
Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during in vivo experiments with this compound.
Issue 1: Poor Efficacy in an Animal Model of Colitis
| Potential Cause | Troubleshooting Step |
| Inadequate Local Delivery | Optimize Enema Administration Technique: Ensure the formulation is delivered and retained in the distal colon. For mouse models, use a small, flexible catheter and administer a small volume (e.g., 50-100 µL) to prevent immediate expulsion. Consider a formulation with mucoadhesive properties to increase retention time.[9] |
| Suboptimal Dosing | Perform a Dose-Response Study: The effective dose in preclinical models may vary. Test a range of this compound concentrations to determine the optimal dose for reducing disease activity indicators (e.g., weight loss, colon shortening, histological score) in your specific model. |
| Incorrect Timing of Treatment | Adjust the Treatment Schedule: The timing of administration relative to disease induction is critical. Initiate treatment before, at the onset, or after the establishment of colitis to determine the therapeutic window. |
| Degradation of this compound | Verify Formulation Stability: Ensure the this compound formulation is stable and properly stored. The phosphorothioate backbone enhances stability, but improper handling can still lead to degradation.[5] |
| Insufficient Tissue Penetration | Assess Tissue Concentration: If possible, quantify the concentration of this compound in colon tissue samples to confirm it is reaching the target site at sufficient levels. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Disease Induction | Standardize the Colitis Model: Ensure consistent induction of colitis (e.g., DSS concentration and duration, TNBS administration) across all animals to reduce variability in disease severity.[4][10] |
| Variable Enema Administration | Refine and Standardize the Delivery Protocol: Ensure each animal receives a consistent volume and concentration of the enema, and that the administration technique is uniform across all operators. |
| Differences in Animal Strain, Age, or Sex | Use a Homogeneous Animal Cohort: Use animals of the same strain, age, and sex to minimize biological variability. |
| Inconsistent Sample Collection and Processing | Standardize Necropsy and Tissue Handling: Collect colon tissue samples from the same anatomical region for all animals. Standardize the procedures for tissue homogenization and extraction of this compound or target mRNA. |
Issue 3: Difficulty in Assessing Bioavailability and Target Engagement
| Potential Cause | Troubleshooting Step |
| Low Systemic Levels | Focus on Tissue Concentration: Due to the low systemic bioavailability of rectally administered this compound, measuring plasma levels may not be informative. Focus on quantifying the drug in colon tissue. |
| Challenges in Quantifying this compound in Tissue | Utilize a Validated Bioanalytical Method: Employ a sensitive and specific method like liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of phosphorothioate oligonucleotides in tissue homogenates.[11][12][13] |
| Indirect Measurement of Target Engagement | Measure Downstream Effects: In addition to quantifying this compound, measure the downstream effects of target engagement. This includes quantifying ICAM-1 mRNA levels in colon tissue via RT-qPCR and ICAM-1 protein levels via Western blot or immunohistochemistry. |
Data Presentation
Table 1: Preclinical and Clinical Dosing of this compound
| Study Type | Animal/Patient Population | Route of Administration | Dose | Key Findings | Reference |
| Clinical Trial (Phase II) | Mild to moderate left-sided ulcerative colitis | Enema | 120 mg or 240 mg nightly for 6 weeks | 240 mg dose showed a more durable response compared to mesalazine. | [14] |
| Clinical Trial (Phase II) | Active ulcerative colitis | Enema | Escalating doses (0.1, 0.5, 2, or 4 mg/mL in 60 mL) daily for 28 days | Dose-dependent improvement in Disease Activity Index (DAI). | [15] |
| Clinical Trial | Active Crohn's disease | Intravenous | 250-350 mg three times a week for 4 weeks | Showed potential efficacy, but infusion-related reactions were observed. | [7] |
Table 2: Pharmacokinetic Parameters of this compound (Enema Formulation)
| Parameter | Matrix | Value | Note | Reference |
| Systemic Bioavailability | Plasma | < 0.6% | Compared to intravenous administration. | |
| Tissue Concentration | Colonic Mucosal Biopsies | Orders of magnitude higher than plasma | Demonstrates high local drug delivery. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound Enema in a DSS-Induced Colitis Mouse Model
1. Induction of Colitis:
- House C57BL/6 mice (8-10 weeks old) in a controlled environment.
- Provide ad libitum access to drinking water containing 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) for 5-7 days to induce acute colitis.[4][10]
- Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
2. This compound Enema Formulation and Administration:
- Prepare a solution of this compound in a sterile, isotonic vehicle (e.g., saline). A moderately hypotonic solution may enhance local tissue uptake.[9]
- Under light isoflurane (B1672236) anesthesia, gently insert a flexible catheter (e.g., 22G) approximately 3-4 cm into the colon of the mouse.
- Slowly administer 50-100 µL of the this compound solution or vehicle control.
- Hold the mouse in a head-down position for at least 60 seconds to aid retention of the enema.
- Administer the enema once daily, starting at a predetermined time relative to DSS induction (e.g., day 3 of DSS administration).
3. Efficacy Assessment:
- Continue daily monitoring of DAI throughout the study.
- At the end of the study (e.g., day 8-10), euthanize the mice and collect the entire colon.
- Measure colon length and weight.
- Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining). Score for inflammation, crypt damage, and ulceration.
- Snap-freeze the remaining colon tissue in liquid nitrogen for subsequent molecular and bioanalytical analysis.
4. Target Engagement and Bioavailability Analysis:
- Quantification of this compound: Homogenize a weighed portion of the frozen colon tissue and extract the oligonucleotide. Quantify this compound concentration using a validated LC-MS/MS method.[11][12]
- ICAM-1 mRNA Expression: Extract total RNA from a portion of the colon tissue and perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of ICAM-1 mRNA, normalized to a housekeeping gene.
- ICAM-1 Protein Expression: Perform Western blotting or immunohistochemistry on colon tissue samples to assess the levels of ICAM-1 protein.
Mandatory Visualizations
Caption: ICAM-1 signaling pathway in leukocyte extravasation.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 5. Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose ranging pharmacokinetic trial of high-dose this compound (intercellular adhesion molecule-1 antisense oligodeoxynucleotide) (ISIS 2302) in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. mpbio.com [mpbio.com]
- 11. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of two dose formulations of this compound enema compared with mesalazine enema for treatment of mild to moderate left-sided ulcerative colitis: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alicaforsen Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Alicaforsen in their cell line experiments. The following sections offer strategies and detailed protocols to improve the efficacy of this antisense oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a 20-base antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the human Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] By binding to the ICAM-1 mRNA, this compound triggers its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[3] This prevents the translation of ICAM-1 protein, leading to reduced expression on the cell surface.[1][3] The subsequent decrease in ICAM-1 limits the adhesion and transmigration of leukocytes, thereby reducing the inflammatory response.[4]
Q2: My cell line is showing a poor response to this compound. What are the potential causes of resistance?
Resistance to this compound in cell lines can stem from several factors:
-
Inefficient Cellular Uptake: Antisense oligonucleotides (ASOs) are large, negatively charged molecules that do not readily cross the cell membrane. Poor uptake is a common reason for a lack of efficacy in vitro.[5][6]
-
Nuclease Degradation: Although this compound has a phosphorothioate (B77711) backbone to enhance stability, degradation by intracellular or extracellular nucleases can still occur.
-
Target-Related Issues:
-
High ICAM-1 Expression: The cell line may express exceptionally high levels of ICAM-1 mRNA, overwhelming the administered dose of this compound.
-
ICAM-1 mRNA Sequence Polymorphisms: While rare, mutations or polymorphisms in the this compound binding site on the ICAM-1 mRNA could hinder hybridization.
-
-
Activation of Compensatory Pathways: Cells may upregulate other adhesion molecules (e.g., VCAM-1, MAdCAM-1) or activate ICAM-1-independent signaling pathways to maintain an adhesive and pro-inflammatory phenotype.
-
Suboptimal Transfection Protocol: The method of delivering this compound to the cells may not be optimized, leading to inconsistent or low transfection efficiency.[7]
Q3: How can I confirm that this compound is being taken up by my cells?
To verify cellular uptake, you can use a fluorescently labeled version of this compound or a control oligonucleotide of similar size and chemistry. Uptake can then be assessed qualitatively by fluorescence microscopy or quantitatively by flow cytometry.
Troubleshooting Guides
Issue 1: Low or No Reduction in ICAM-1 Expression
If you observe minimal or no decrease in ICAM-1 mRNA or protein levels after this compound treatment, consider the following strategies focused on improving drug delivery.
Strategy 1.1: Enhance Cellular Uptake with Cationic Lipids
Cationic lipid-based transfection reagents can complex with the negatively charged ASO, facilitating its entry into the cell.
Experimental Protocol: Cationic Lipid-Mediated Transfection of this compound
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of this compound Solution: Dilute the desired concentration of this compound (e.g., 50-200 nM) in serum-free medium (e.g., Opti-MEM™).
-
Preparation of Lipid-Alicaforsen Complex:
-
In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine™) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted lipid reagent.
-
Incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the lipid-Alicaforsen complex to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation, add complete growth medium (containing serum).
-
Incubate the cells for an additional 24-48 hours before assessing ICAM-1 expression.
-
Strategy 1.2: Utilize Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse the cell membrane and can be conjugated to ASOs to enhance their delivery.[6]
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Principle | Advantages | Disadvantages |
| Naked ASO | Spontaneous uptake (gymnosis) | Simple, no additional reagents | Very low efficiency in most cell lines |
| Cationic Lipids | Forms lipoplexes with ASO to facilitate endocytosis | High efficiency in many cell lines | Can be cytotoxic, requires optimization[5] |
| Cell-Penetrating Peptides (CPPs) | Covalent linkage to ASO enhances membrane translocation | Can be highly efficient, potential for cell targeting | Requires chemical conjugation, potential for off-target effects |
Diagram 1: Experimental Workflow for Enhancing this compound Uptake
Caption: Workflow for troubleshooting poor this compound efficacy due to inefficient cellular uptake.
Issue 2: ICAM-1 Expression is Reduced, but the Pro-inflammatory/Adhesive Phenotype Persists
If this compound successfully reduces ICAM-1 levels but the cells remain resistant, the cause may be the activation of compensatory mechanisms.
Strategy 2.1: Investigate and Target Compensatory Adhesion Molecules
Cells may upregulate other adhesion molecules like VCAM-1 to maintain leukocyte adhesion.
Experimental Protocol: Assessing Compensatory Adhesion Molecule Expression
-
Treat Cells: Treat your resistant cell line with an effective dose of this compound (as determined from uptake experiments) for 24-48 hours. Include a non-treated control and a control treated with a scrambled oligonucleotide.
-
RNA and Protein Extraction: Harvest the cells and extract both RNA and protein.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) to measure the mRNA levels of other key adhesion molecules (e.g., VCAM-1, MAdCAM-1, E-selectin).
-
Protein Expression Analysis: Use Western blotting or flow cytometry to assess the protein levels of the same adhesion molecules.
-
Functional Adhesion Assay:
-
Plate the this compound-treated and control cells.
-
Add a leukocyte cell line (e.g., Jurkat cells) labeled with a fluorescent dye.
-
After a co-incubation period, wash away non-adherent cells.
-
Quantify the remaining fluorescence to measure leukocyte adhesion. To confirm the role of a compensatory molecule, use a neutralizing antibody against it in a parallel experiment.
-
Strategy 2.2: Combination Therapy
If a compensatory molecule is identified, a combination therapy approach can be effective. This could involve co-administering this compound with an ASO or siRNA targeting the compensatory molecule (e.g., VCAM-1).
Table 2: Example Data from a Combination Therapy Experiment
| Treatment Group | ICAM-1 mRNA (Fold Change) | VCAM-1 mRNA (Fold Change) | Leukocyte Adhesion (% of Control) |
| Control | 1.0 | 1.0 | 100% |
| This compound (100 nM) | 0.2 | 2.5 | 75% |
| Anti-VCAM-1 ASO (100 nM) | 0.9 | 0.3 | 60% |
| This compound + Anti-VCAM-1 ASO | 0.2 | 0.3 | 20% |
Diagram 2: ICAM-1-Mediated and Compensatory Signaling Pathways
Caption: Signaling pathways leading to adhesion molecule expression and points of therapeutic intervention.
Strategy 2.3: Target Downstream of ICAM-1 Signaling
ICAM-1 is not just an adhesion molecule; it also transduces signals into the cell upon ligand binding, activating pathways involving Rho-GTPases and protein kinases.[8] Even with reduced ICAM-1, residual signaling or crosstalk from other receptors might maintain a pro-inflammatory state.
Experimental Protocol: Inhibiting Downstream Signaling
-
Identify Key Pathways: Based on literature for your cell type, identify key downstream effectors of ICAM-1 and inflammatory signaling (e.g., Src kinases, p38 MAPK).
-
Combination Treatment: Treat cells with this compound in combination with a small molecule inhibitor for a selected downstream target.
-
Assess Phenotype: Measure relevant inflammatory outputs, such as the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA, or changes in cell morphology and cytoskeletal organization by immunofluorescence.
By systematically addressing issues of drug delivery and cellular resistance mechanisms, the efficacy of this compound can be significantly improved in in vitro experimental models.
References
- 1. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shear forces induce ICAM-1 nanoclustering on endothelial cells that impact on T-cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncardia.com [ncardia.com]
- 6. mdpi.com [mdpi.com]
- 7. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of Alicaforsen in systemic versus topical administration
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of Alicaforsen in systemic versus topical administration. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between systemic and topical administration of this compound?
A1: The fundamental mechanism of action of this compound remains the same regardless of the administration route: it is a 20-base antisense oligonucleotide that specifically targets and binds to the messenger RNA (mRNA) of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4][5] This binding event forms a DNA-RNA hybrid, which is then degraded by the enzyme RNase H.[3][4][6] The result is a reduction in ICAM-1 protein production, which in turn mitigates the inflammatory response by decreasing the migration and activation of leukocytes at the site of inflammation.[1][5][7]
The key difference lies in the biodistribution and concentration of the drug. Topical administration, such as an enema for ulcerative colitis or pouchitis, delivers a high concentration of this compound directly to the inflamed mucosal tissue of the colon.[4][8] In contrast, systemic administration (e.g., intravenous) results in broader distribution throughout the body, which can lead to lower concentrations at the target site in the gastrointestinal tract and potential off-target effects. Clinical trials have suggested that topical administration has better efficacy for inflammatory bowel disease (IBD).[7][8]
Q2: My in-vivo systemic administration of this compound in a murine colitis model is not showing a significant reduction in inflammation. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy with systemic this compound administration in a murine colitis model:
-
Insufficient Local Concentration: Systemic delivery may not achieve a therapeutic concentration of this compound at the inflamed colonic tissue. Antisense oligonucleotides can be rapidly cleared from circulation and may not accumulate sufficiently in the gut mucosa.
-
Pharmacokinetics in Murine Models: The pharmacokinetic profile of this compound, including its plasma half-life and tissue distribution, may differ significantly between humans and mice.[9] This could lead to suboptimal drug exposure at the target site.
-
Off-Target Effects: Systemic exposure could lead to unintended effects in other tissues, potentially confounding the results or even exacerbating inflammation through indirect mechanisms.
-
Timing and Duration of Treatment: The timing of administration relative to the induction of colitis and the duration of the treatment may not be optimal for observing a therapeutic effect. Some clinical studies in humans have shown that the benefits of this compound may be more pronounced over the long term rather than in the acute phase.[7][10]
Q3: We are observing inconsistent results in our cell culture experiments with this compound. How can we optimize our protocol?
A3: To address inconsistent results in cell culture experiments, consider the following troubleshooting steps:
-
Cell Line Selection: Ensure you are using a cell line that expresses ICAM-1 and is responsive to inflammatory stimuli (e.g., TNF-α, IL-1β) to upregulate ICAM-1 expression.[11][12] Human umbilical vein endothelial cells (HUVECs) or colonic epithelial cell lines are common choices.
-
Transfection Reagent: The choice of transfection reagent is critical for antisense oligonucleotide delivery into cells. Optimize the concentration of the transfection reagent and the this compound-to-reagent ratio to maximize uptake and minimize cytotoxicity.
-
Serum Concentration: Serum can interfere with some transfection reagents. Consider performing transfections in serum-free or reduced-serum media, followed by the addition of serum-containing media after the initial incubation period.
-
Quantification of ICAM-1 Expression: Use multiple methods to assess ICAM-1 knockdown, such as quantitative PCR (qPCR) to measure mRNA levels and Western blotting or flow cytometry to measure protein levels. This will provide a more complete picture of the drug's effect.
-
Time-Course and Dose-Response Experiments: Conduct thorough time-course and dose-response studies to identify the optimal incubation time and concentration of this compound for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem: Poor efficacy of topical this compound enema in a preclinical animal model.
| Potential Cause | Troubleshooting Step |
| Inadequate Retention of Enema | Modify the enema formulation to increase viscosity. Administer a smaller volume. Position the animal to promote retention (e.g., head-down tilt). |
| Incorrect Formulation | Ensure the enema formulation is optimized for mucosal adhesion and drug release at the target site. Consider using a mucoadhesive polymer in the formulation. |
| Suboptimal Dosing Regimen | Perform a dose-escalation study to determine the most effective dose. Evaluate different administration frequencies (e.g., once daily vs. twice daily). |
| Timing of Administration | Administer the enema at a time of day when the animal is less active to improve retention. |
Problem: High variability in ICAM-1 knockdown between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Transfection Efficiency | Standardize all transfection parameters, including cell density, passage number, and incubation times. Prepare master mixes of transfection reagents and this compound. |
| Cell Health and Viability | Monitor cell viability after transfection using a method like Trypan Blue exclusion or an MTT assay. High cytotoxicity can lead to variable results. |
| RNA/Protein Degradation | Use appropriate inhibitors of RNases and proteases during sample collection and processing. Store samples at -80°C. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. |
Quantitative Data Summary
Table 1: Summary of Clinical Trial Data for Topical this compound (Enema Formulation)
| Study/Trial | Indication | Dosage | Primary Outcome | Key Findings |
| Miner et al. (2004)[2] | Chronic Pouchitis | 240 mg daily for 6 weeks | Reduction in Pouchitis Disease Activity Index (PDAI) | 58% remission rate.[2] |
| Greuter et al. (2016)[1] | Chronic Refractory Pouchitis | 240 mg daily for 6 weeks | Clinical and endoscopic remission | Significant reduction in clinical and endoscopic disease activity.[11] |
| Phase II Dose-Ranging Study[10] | Mild to Moderate Left-Sided Ulcerative Colitis | Four this compound enema regimens vs. placebo daily for 6 weeks | Disease Activity Index (DAI) at week 6 | No significant difference at week 6, but prolonged reduction in DAI at weeks 18 and 30 with 240 mg dose.[10] |
| Meta-analysis of Phase 2 Studies[13] | Active Ulcerative Colitis | 240 mg nightly | Short-term (week 6-10) and long-term (week 30) outcomes | Superior efficacy vs. placebo in patients with moderate to severe distal disease, with durable effects at 30 weeks.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy in Human Colonic Epithelial Cells
-
Cell Culture: Culture a human colonic epithelial cell line (e.g., Caco-2, HT-29) in the recommended medium and conditions.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Inflammatory Stimulation: Twenty-four hours after seeding, treat the cells with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) to induce ICAM-1 expression. Include an unstimulated control group.
-
Transfection:
-
Prepare a solution of this compound in serum-free medium.
-
In a separate tube, prepare a solution of a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the this compound and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate for 4-6 hours.
-
-
Post-Transfection: After the incubation period, replace the medium with fresh, complete growth medium.
-
Sample Collection: Twenty-four to 48 hours post-transfection, harvest the cells for analysis.
-
Analysis:
-
RNA Extraction and qPCR: Extract total RNA and perform quantitative real-time PCR to measure ICAM-1 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
Protein Extraction and Western Blot: Lyse the cells to extract total protein. Perform Western blotting to detect ICAM-1 protein levels. Use β-actin as a loading control.
-
Protocol 2: Evaluation of Topical this compound in a DSS-Induced Colitis Mouse Model
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.
-
Treatment Groups:
-
Control (no DSS, no treatment)
-
DSS + Placebo Enema
-
DSS + this compound Enema (e.g., 1-5 mg/kg)
-
-
Enema Administration:
-
Beginning on day 3 of DSS administration, lightly anesthetize the mice.
-
Gently insert a small, flexible catheter intra-rectally (approximately 3-4 cm).
-
Slowly administer 50-100 µL of the placebo or this compound enema formulation.
-
Hold the mouse in a head-down position for 1-2 minutes to aid retention.
-
Administer the enema once daily until the end of the experiment.
-
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily. Calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8-10):
-
Euthanize the mice and collect the colon.
-
Measure colon length.
-
Collect tissue samples for histological analysis (H&E staining) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Extract RNA and protein from colonic tissue to measure ICAM-1 expression by qPCR and Western blot.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Systemic vs. Topical Administration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis | Hosten | Gastroenterology Research [gastrores.org]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound in the treatment of pouchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A phase II dose ranging, double-blind, placebo-controlled study of this compound enema in subjects with acute exacerbation of mild to moderate left-sided ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Meta-analysis using individual patient data: efficacy and durability of topical this compound for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating potential Alicaforsen-induced cytotoxicity
Alicaforsen Cytotoxicity Technical Support Center
Welcome to the this compound technical support center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential cytotoxicity associated with this compound, an antisense oligonucleotide targeting Intercellular Adhesion Molecule-1 (ICAM-1) mRNA.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound and why is cytotoxicity a concern?
Answer: this compound is a 20-base antisense oligonucleotide designed to bind specifically to the messenger RNA (mRNA) that codes for human ICAM-1.[2][3] This binding process, known as hybridization, creates a DNA-RNA complex that is subsequently degraded by the enzyme RNase H.[1][3][5] This action prevents the translation of ICAM-1 mRNA, leading to a reduction in the expression of the ICAM-1 protein.[2][5] ICAM-1 is an adhesion molecule on the surface of various cells that plays a role in inflammatory responses by regulating leukocyte adhesion and migration.[2][3][6]
Cytotoxicity is a potential concern for several reasons:
-
Off-Target Effects: The oligonucleotide sequence could partially hybridize with unintended mRNA sequences, leading to the downregulation of essential proteins and subsequent cellular stress or death.[7][8]
-
Delivery Method Toxicity: Reagents used to transfect cells with oligonucleotides in vitro, such as lipid-based carriers, can have their own inherent cytotoxicity, which must be distinguished from the effect of this compound itself.[9][10][11]
-
On-Target Toxicity: While ICAM-1 is primarily associated with inflammation, it also plays roles in other cellular processes like the clearance of apoptotic cells (efferocytosis).[6][12] Disrupting these processes could potentially lead to adverse cellular effects in specific contexts.
-
Accumulation: High concentrations of oligonucleotides can accumulate in certain organs, such as the liver and kidneys, which may lead to toxicity.[7][10]
Q2: My cell viability has decreased after this compound treatment. How do I know if it's true cytotoxicity or an artifact?
Answer: It is crucial to systematically troubleshoot the cause of decreased cell viability. The issue could stem from the compound itself, the delivery method, or experimental conditions.
Troubleshooting Steps:
-
Control Experiments: Run parallel experiments with the following controls:
-
Untreated Cells: To establish a baseline for normal cell viability.
-
Vehicle Control: Treat cells with only the delivery vehicle (e.g., transfection reagent in media) to assess its specific toxicity.[11]
-
Scrambled Oligonucleotide Control: Use an oligonucleotide with a similar chemical composition but a sequence that does not target any known mRNA. This helps determine if the observed effect is sequence-specific.
-
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., inhibiting the LDH enzyme or interfering with tetrazolium reduction in MTT assays).[13] Visually inspect the cells under a microscope for signs of distress, such as rounding, detachment, or membrane blebbing, to corroborate assay results.
-
Optimize Delivery: The method of delivering this compound into cells is critical. If using a transfection reagent, optimize its concentration to achieve efficient uptake while minimizing cytotoxicity.[9]
Below is a decision tree to guide your troubleshooting process.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
- 9. ncardia.com [ncardia.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Alicaforsen Treatment Protocols for Enhanced ICAM-1 Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alicaforsen for the targeted knockdown of Intercellular Adhesion Molecule-1 (ICAM-1). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ISIS 2302) is a 20-base antisense oligonucleotide (ASO) designed to specifically inhibit the production of human ICAM-1.[1][2][3] Its mechanism of action is based on the binding of this compound to the messenger RNA (mRNA) of ICAM-1. This binding creates a DNA:RNA heteroduplex, which is then degraded by the cellular enzyme RNase H.[4][5] The degradation of the ICAM-1 mRNA prevents its translation into the ICAM-1 protein, leading to a reduction in ICAM-1 expression at the cell surface.[4][6]
Q2: What is the primary application of this compound?
A2: this compound has been primarily investigated for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and pouchitis.[1][6] It is often administered as a topical enema to target inflammation in the gastrointestinal tract.[7][8]
Q3: How should this compound be stored and handled in a laboratory setting?
A3: For optimal stability, phosphorothioate-modified oligonucleotides like this compound should be stored at -20°C or -80°C.[9] It is recommended to reconstitute the lyophilized oligonucleotide in a buffered solution, such as TE buffer (pH 7.0-8.0), and to prepare aliquots to avoid multiple freeze-thaw cycles.[10] When not in use, protect the solution from light.[9][10]
Q4: What are the key considerations for designing an in vitro experiment with this compound?
A4: Key considerations include selecting an appropriate cell line that expresses ICAM-1 (e.g., endothelial cells, epithelial cells, or immune cells), determining the optimal concentration of this compound, choosing a suitable delivery method, and having robust methods to quantify ICAM-1 knockdown at both the mRNA and protein levels. It is also crucial to include proper controls, such as scrambled or mismatch oligonucleotides, to assess the specificity of the effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal ICAM-1 Knockdown | Inefficient Delivery: The antisense oligonucleotide is not effectively entering the cells. | Optimize the delivery method. If using a transfection reagent, adjust the lipid-to-oligonucleotide ratio. Consider using self-delivering ASOs if available. Ensure cells are at an optimal confluency (30-50%) during treatment.[2][3] |
| Suboptimal Concentration: The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations for self-delivering ASOs can range from 500 nM to 10 µM.[2] | |
| Incorrect Incubation Time: The incubation time is not sufficient for mRNA and protein turnover. | Optimize the incubation time. Typically, mRNA levels can be assessed after 24-48 hours, and protein levels after 48-72 hours.[2][3] | |
| Degradation of this compound: The oligonucleotide has been degraded by nucleases. | Ensure proper storage and handling of the oligonucleotide. Use nuclease-free water and reagents. The phosphorothioate (B77711) backbone of this compound provides some nuclease resistance.[11] | |
| Cell Viability Issues/Toxicity | High Concentration of this compound: The concentration of the ASO is too high, leading to cytotoxicity. | Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Toxicity of Delivery Reagent: The transfection reagent is causing cell death. | Optimize the concentration of the transfection reagent. If toxicity persists, consider alternative delivery methods, such as electroporation or self-delivering ASOs. | |
| Inconsistent Results | Variability in Cell Culture: Inconsistent cell density, passage number, or cell health. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and actively dividing at the time of the experiment. |
| Pipetting Errors: Inaccurate pipetting of oligonucleotides or other reagents. | Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution. | Aliquot the stock solution upon reconstitution to minimize freeze-thaw cycles.[10] | |
| Potential Off-Target Effects | Sequence-Dependent Hybridization: The ASO may be binding to unintended mRNA targets with similar sequences. | Include appropriate controls, such as a scrambled oligonucleotide with the same base composition but a randomized sequence, and a mismatch control with a few different bases.[4][6] |
| Sequence-Independent Effects: The oligonucleotide may be interacting with cellular components in a non-specific manner. | Use a control oligonucleotide with the same chemical modifications but a sequence that does not target any known gene in your system. |
Quantitative Data Summary
| Parameter | Clinical Setting (Pouchitis/UC) | In Vitro (General ASO Guidance) | Reference |
| Dosage/Concentration | 240 mg enema, administered daily for 6 weeks | 500 nM - 10 µM | [2][7][8] |
| Administration/Delivery | Rectal enema | Direct addition to culture medium (for self-delivering ASOs) or use of transfection reagents | [2][7] |
| Treatment Duration | 6 weeks | 24 - 72 hours | [2][7] |
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound to Cultured Cells
This protocol provides a general guideline for delivering this compound to adherent mammalian cells in a 24-well plate format. Optimization will be required for different cell types and plate formats.
Materials:
-
This compound stock solution (100 µM in TE buffer)
-
Scrambled control oligonucleotide (100 µM in TE buffer)
-
Appropriate cell culture medium
-
Adherent cells of interest (e.g., HUVECs, Caco-2)
-
24-well tissue culture plates
-
Optional: Cationic lipid transfection reagent
Procedure:
-
Cell Seeding:
-
Preparation of Treatment Solutions (for a final volume of 500 µL per well):
-
Without Transfection Reagent (for self-delivering ASOs or naked uptake):
-
For each well, dilute the this compound or control oligonucleotide stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM).
-
-
With Cationic Lipid Transfection Reagent:
-
Follow the manufacturer's protocol for the specific transfection reagent. This typically involves diluting the oligonucleotide and the reagent separately in serum-free medium, then combining them and incubating for a short period to allow complex formation.
-
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Add the prepared treatment solution to the respective wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
Protocol 2: Quantification of ICAM-1 mRNA Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Nuclease-free water
-
Primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
At the end of the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for either ICAM-1 or the housekeeping gene, and the synthesized cDNA.
-
Set up reactions in triplicate for each sample and target gene.
-
-
qPCR Run:
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ICAM-1 and the housekeeping gene for each sample.
-
Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated or scrambled control.
-
Protocol 3: Quantification of ICAM-1 Protein Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells and collect the total protein lysate.
-
Quantify the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ICAM-1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ICAM-1 and the loading control using image analysis software.
-
Normalize the ICAM-1 band intensity to the loading control and compare the treated samples to the controls.
-
Protocol 4: Quantification of Cell Surface ICAM-1 by Flow Cytometry
Materials:
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibody against human ICAM-1
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer and resuspend them at a concentration of 0.5–1 x 10^6 cells/mL.[14]
-
-
Antibody Staining:
-
Aliquot the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-ICAM-1 antibody or the isotype control to the respective tubes.
-
Incubate in the dark for 20-30 minutes at 4°C.[14]
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population and analyze the mean fluorescence intensity (MFI) of ICAM-1 staining for each sample.
-
Compare the MFI of the this compound-treated samples to the controls.
-
Visualizations
Caption: Mechanism of action of this compound for ICAM-1 knockdown.
Caption: General experimental workflow for ICAM-1 knockdown analysis.
References
- 1. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aumbiotech.com [aumbiotech.com]
- 3. aumbiotech.com [aumbiotech.com]
- 4. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Storage of Oligonucleotides [biosyn.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. origene.com [origene.com]
- 13. Frontiers | Molecular Characterization and Expression Analysis of Intercellular Adhesion Molecule-1 (ICAM-1) Genes in Rainbow Trout (Oncorhynchus mykiss) in Response to Viral, Bacterial and Parasitic Challenge [frontiersin.org]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
Troubleshooting inconsistent results in Alicaforsen-based experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Alicaforsen-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and bind to the messenger RNA (mRNA) of human Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This binding creates a DNA-RNA hybrid, which is then degraded by the enzyme RNase H.[4] The degradation of ICAM-1 mRNA prevents its translation into the ICAM-1 protein, leading to a reduction in ICAM-1 expression on the cell surface.[2][5]
Q2: What are the common causes of inconsistent results in this compound experiments?
A2: Inconsistent results can arise from several factors, including:
-
Suboptimal Delivery: Inefficient delivery of this compound into the target cells.
-
Degradation of this compound: Instability of the oligonucleotide in the experimental setup.
-
Incorrect Dosage: Using concentrations of this compound that are too low to be effective or too high, leading to off-target effects.
-
Cellular Factors: Variations in cell health, passage number, and confluency.
-
Inadequate Controls: Lack of proper negative and positive controls to validate the experiment.
-
Variability in ICAM-1 Expression: Basal and induced levels of ICAM-1 can vary between cell types and under different conditions.[6]
Q3: How can I be sure that the observed effects are due to this compound's specific activity?
A3: To ensure the specificity of this compound's effects, it is crucial to include proper controls in your experiments. This includes using at least one mismatch control and one scrambled control oligonucleotide.[7] A mismatch control has a few base changes compared to this compound, which should significantly reduce its binding to ICAM-1 mRNA. A scrambled control has the same nucleotide composition as this compound but in a random sequence.[7] Neither of these controls should produce the same level of ICAM-1 knockdown as this compound.
Troubleshooting Guides
Problem 1: Low or No ICAM-1 Knockdown
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection/Delivery | 1. Optimize Transfection Reagent: If using a lipid-based transfection reagent like Lipofectamine RNAiMAX, optimize the ratio of reagent to this compound and the overall concentration.[8][9] 2. Check Transfection Efficiency: Use a fluorescently labeled control oligonucleotide to visually confirm cellular uptake via microscopy. 3. Cell Confluency: Ensure cells are at the optimal confluency for transfection (typically 60-80%). |
| This compound Degradation | 1. Nuclease-Free Conditions: Use nuclease-free water, tubes, and tips for all steps. 2. Storage: Store this compound stock solutions at -20°C or -80°C in a nuclease-free buffer. Avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Start with a range from 10 nM to 100 nM.[9] 2. Incubation Time: Optimize the incubation time for this compound treatment. A time course experiment (e.g., 24, 48, 72 hours) can help determine the point of maximum knockdown. |
| Low Basal ICAM-1 Expression | 1. Induce ICAM-1 Expression: If basal ICAM-1 levels are too low to detect a significant knockdown, consider stimulating cells with an inflammatory cytokine like TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 4-6 hours to upregulate ICAM-1 expression before or during this compound treatment.[6] |
Problem 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. 2. Even Cell Distribution: Ensure a single-cell suspension before plating and mix the cell suspension between plating each replicate. |
| Pipetting Errors | 1. Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. 2. Consistent Technique: Use consistent pipetting techniques, especially when adding small volumes of transfection reagents or this compound. |
| Edge Effects in Multi-Well Plates | 1. Humid Environment: Maintain a humidified environment in the incubator. 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10] |
Problem 3: Off-Target Effects Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | 1. Use the Lowest Effective Concentration: From your dose-response curve, select the lowest concentration of this compound that gives you the desired level of ICAM-1 knockdown. 2. Toxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the used concentration of this compound is not causing significant cytotoxicity.[11] |
| Sequence-Dependent Off-Target Effects | 1. Control Oligonucleotides: Compare the phenotype of cells treated with this compound to those treated with mismatch and scrambled control oligonucleotides.[7] Any phenotype observed with this compound but not the controls is more likely to be an on-target effect. 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing an ICAM-1 construct that is not targeted by this compound. |
| Phosphorothioate Backbone Effects | 1. Control for Chemistry: The phosphorothioate backbone can cause some non-specific protein binding.[12] Using appropriate controls with the same backbone chemistry is essential to differentiate sequence-specific effects from chemistry-related effects. |
Data Presentation
Table 1: Clinical Efficacy of this compound Enema in Ulcerative Colitis
This table summarizes the dose-dependent improvement in Disease Activity Index (DAI) in patients with active ulcerative colitis treated with this compound enema.
| This compound Dose (mg/mL) | Mean Change in DAI from Baseline (Day 29) | % Improvement vs. Placebo (Day 29) | Mean Change in DAI from Baseline (Month 3) | % Improvement vs. Placebo (Month 3) |
| Placebo | -2.1 | N/A | -0.9 | N/A |
| 2 | -2.5 | 19% | -4.0 | 344% |
| 4 | -4.1 | 95% | -4.3 | 378% |
Data adapted from a randomized, controlled, double-blind, escalating-dose study.
Experimental Protocols
Protocol 1: In Vitro Knockdown of ICAM-1 using this compound
This protocol describes the delivery of this compound to a cell line (e.g., HUVECs or a human colon epithelial cell line) using a lipid-based transfection reagent.
Materials:
-
Target cells (e.g., HUVECs)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
This compound stock solution (10 µM in nuclease-free water)
-
Mismatch control oligonucleotide (10 µM)
-
Scrambled control oligonucleotide (10 µM)
-
Nuclease-free water
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Complex Preparation (per well): a. Dilute 20 pmol of this compound (or control oligonucleotide) in 50 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted oligonucleotide with the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 100 µL of the oligonucleotide-lipid complex to each well containing cells and fresh medium. b. Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis of ICAM-1 mRNA (RT-qPCR) or protein (Western blot) levels.
Protocol 2: Quantification of ICAM-1 mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Forward and reverse primers for ICAM-1 and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup (per reaction):
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated samples.
Protocol 3: Analysis of ICAM-1 Protein Expression by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ICAM-1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the ICAM-1 signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ICAM-1 expression.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
Caption: A simplified decision tree for troubleshooting inconsistent this compound results.
References
- 1. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Intercellular Adhesion Molecule 1 (ICAM-1): An Inflammatory Regulator with Potential Implications in Ferroptosis and Parkinson’s Disease [mdpi.com]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphorothioate Oligonucleotide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and storing phosphorothioate (B77711) (PS) modified oligonucleotides to ensure their stability and integrity for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are phosphorothioate (PS) oligonucleotides and why are they used in long-term studies?
A1: Phosphorothioate oligonucleotides are synthetic nucleic acid analogs where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This modification is critical for in vitro and in vivo studies because it confers significant resistance to degradation by nucleases, which are enzymes that rapidly break down unmodified DNA and RNA.[1][3][4] The increased nuclease resistance extends the half-life of the oligonucleotide, making PS-oligos suitable for long-term experiments such as antisense applications, RNAi, and aptamer-based therapies.[1][5][6]
Q2: What are the primary factors influencing the stability of PS-oligos?
A2: The main factors affecting PS-oligo stability are:
-
Temperature: Storage temperature is the most critical factor.[7][8]
-
Storage Medium: The choice of buffer or solvent for resuspension plays a significant role.[7][9]
-
pH: Acidic conditions can lead to degradation, specifically depurination.[10]
-
Nuclease Contamination: Despite their resistance, prolonged exposure to high concentrations of nucleases can still cause degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise oligo integrity.[8]
-
Light Exposure: For fluorophore-modified oligos, prolonged exposure to light can lead to photobleaching.[9]
Q3: What are the recommended long-term storage conditions for PS-oligos?
A3: For optimal long-term stability, PS-oligos should be stored at -20°C or -80°C.[8] They can be stored dry (lyophilized), in nuclease-free water, or in a buffered solution like TE buffer.[7][9] Storing oligos in a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is considered the best practice as Tris maintains a stable pH and EDTA chelates divalent cations that are cofactors for many nucleases.[7][9][11] At -20°C, PS-oligos are stable for up to 24 months.[7][9]
Q4: How do freeze-thaw cycles affect PS-oligo stability?
A4: Repeated freeze-thaw cycles can lead to the physical degradation of oligonucleotides.[8] To mitigate this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice ensures that the main stock remains frozen and is not subjected to temperature fluctuations.[8]
Q5: Can PS-oligos be stored at 4°C or room temperature?
A5: For short-term storage (days to weeks), PS-oligos can be stored at 4°C.[8] At this temperature, they remain stable for over a year.[7][9] Room temperature storage is not recommended for long periods as it can accelerate degradation.[8] If oligos must be kept at room temperature, resuspending them in TE buffer provides greater stability than storing them dry or in water.[9]
Q6: How can I assess the integrity and purity of my PS-oligos?
A6: The integrity and purity of PS-oligos can be assessed using several analytical techniques:
-
Polyacrylamide Gel Electrophoresis (PAGE): A common method to visualize degradation products and impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can separate the full-length product from shorter sequences (n-1) and other impurities.[12][13][14]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to confirm the mass of the full-length product and identify impurities.[15]
-
31P NMR Spectroscopy: This technique can be used to directly quantify the degree of sulfurization in the phosphorothioate backbone.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of phosphorothioate oligonucleotides.
| Problem | Potential Causes | Recommended Solutions |
| Degradation observed on a gel (smearing or multiple bands) | 1. Nuclease contamination in reagents or on equipment. 2. Improper storage temperature or buffer. 3. Excessive freeze-thaw cycles. 4. Acidic pH of storage solution leading to depurination. | 1. Use certified nuclease-free water, buffers, and tips. Wear gloves at all times. 2. Store oligos at -20°C or -80°C in TE buffer (pH 7.5-8.0). 3. Aliquot oligos into single-use volumes. 4. Ensure the storage buffer has a neutral to slightly alkaline pH. |
| Loss of biological activity in cell-based or in vivo assays | 1. Degradation of the PS-oligo. 2. Incomplete sulfurization during synthesis. 3. Formation of secondary structures or aggregates. | 1. Verify oligo integrity using PAGE or HPLC. 2. Confirm the extent of phosphorothioate modification using 31P NMR if possible. 3. Briefly heat the oligo solution to 95°C and then cool slowly to room temperature to disrupt secondary structures.[16] |
| Precipitate forms in the oligo stock solution upon thawing | 1. High oligo concentration. 2. Presence of salts from purification that are less soluble at low temperatures. | 1. Gently warm the solution and vortex to redissolve. If the issue persists, consider diluting the stock solution. 2. If possible, purify the oligo to remove excess salt. |
| Broad or split peaks observed during HPLC analysis | 1. Presence of diastereomers due to the chiral nature of the phosphorothioate linkage.[6][14] 2. Formation of secondary structures. | 1. This is an inherent property of PS-oligos and does not necessarily indicate impurity.[12][14] 2. Optimize HPLC conditions, such as increasing the column temperature, to denature secondary structures. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Phosphorothioate Oligonucleotides
| Storage Duration | Temperature | Recommended Medium | Expected Stability |
| Long-Term | -20°C to -80°C | TE Buffer (pH 7.5-8.0), Nuclease-free Water, or Dry (Lyophilized) | Up to 24 months[7][9] |
| Short-Term | 4°C | TE Buffer (pH 7.5-8.0) | > 60 weeks[7][9] |
| Temporary | Room Temperature | TE Buffer (pH 7.5-8.0) | Weeks (less stable than refrigerated/frozen)[9] |
Table 2: Common Buffers for PS-Oligo Storage
| Buffer | Composition | Key Advantages |
| TE Buffer | 10 mM Tris-HCl, 1 mM EDTA | Maintains stable pH, EDTA chelates divalent cations, inhibiting nuclease activity.[7][9] |
| Tris Buffer | 10 mM Tris-HCl | Maintains a stable pH. |
| Nuclease-Free Water | H₂O | Suitable for applications where Tris or EDTA may interfere. Less stable than TE buffer.[9][11] |
Experimental Protocols
Protocol 1: Assessment of PS-Oligo Integrity by Denaturing PAGE
This protocol is for analyzing the integrity of PS-oligos and detecting degradation products.
Materials:
-
PS-Oligo sample
-
Urea (molecular biology grade)
-
10X TBE buffer (Tris/Borate/EDTA)
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Ammonium persulfate (APS)
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
2X Formamide Loading Dye (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue)
-
Nuclease-free water
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Gel Preparation (15% Polyacrylamide Gel):
-
In a 50 mL conical tube, mix:
-
7.5 mL of 40% Acrylamide/Bis-acrylamide solution
-
12.6 g of Urea
-
3 mL of 10X TBE buffer
-
Add nuclease-free water to a final volume of 30 mL and dissolve completely.
-
-
Degas the solution for 15 minutes.
-
Add 150 µL of fresh 10% APS and 15 µL of TEMED.
-
Immediately pour the solution into the gel casting apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Dilute the PS-oligo sample to a final concentration of 10-20 µM in nuclease-free water.
-
In a microcentrifuge tube, mix 5 µL of the diluted oligo with 5 µL of 2X Formamide Loading Dye.
-
Heat the samples at 95°C for 5 minutes to denature, then immediately place on ice.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.
-
Pre-run the gel at a constant voltage of 200V for 30 minutes.
-
Load the denatured samples into the wells.
-
Run the gel at 200V until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel using a gel documentation system. The full-length, intact PS-oligo should appear as a single major band. Degradation will be indicated by smearing or the presence of lower molecular weight bands.
-
Protocol 2: In Vitro Nuclease Stability Assay
This protocol assesses the stability of a PS-oligo in the presence of serum nucleases.
Materials:
-
PS-Oligo sample
-
Unmodified control oligonucleotide of the same sequence
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3M Sodium Acetate (pH 5.2)
-
100% Ethanol
-
Denaturing PAGE materials (as described in Protocol 1)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 pmol of the oligo (PS-modified or unmodified control) and 50% FBS in a total volume of 20 µL.[16]
-
Prepare separate tubes for each time point (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h).
-
-
Incubation:
-
Incubate the tubes at 37°C.[16] At each designated time point, stop the reaction by placing the tube on ice and adding 2 µL of Proteinase K (20 mg/mL) to digest the nucleases. Incubate at 55°C for 30 minutes.
-
-
Oligo Extraction:
-
Perform a phenol:chloroform extraction to remove proteins. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 1/10th volume of 3M Sodium Acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in 10 µL of nuclease-free water.
-
-
Analysis:
-
Analyze the samples from each time point using denaturing PAGE as described in Protocol 1. The rate of disappearance of the full-length oligo band will indicate its stability.
-
Visualizations
Caption: Troubleshooting workflow for PS-oligo degradation issues.
Caption: Comparison of phosphodiester and phosphorothioate linkages.
References
- 1. assaygenie.com [assaygenie.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. idtdna.com [idtdna.com]
- 4. polarisoligos.com [polarisoligos.com]
- 5. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 7. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. idtdna.com [idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 15. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the cellular uptake of Alicaforsen in vitro
Welcome to the technical support center for Alicaforsen in vitro studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a 20-unit phosphorothioate (B77711) modified antisense oligonucleotide (ASO) with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'. It is designed to inhibit the production of human Intercellular Adhesion Molecule-1 (ICAM-1) by binding to its messenger RNA (mRNA). This binding leads to the degradation of the mRNA through an RNase H-based mechanism, thereby preventing the synthesis of the ICAM-1 protein.
The cellular uptake of "naked" or unassisted this compound, a process known as gymnosis, is generally inefficient but can be observed in many cell types in culture. This process is thought to occur through endocytosis. The phosphorothioate backbone of this compound is crucial for this unassisted uptake.
Q2: What are the common strategies to enhance the cellular uptake of this compound in vitro?
Several strategies can be employed to improve the delivery of this compound into cells in a laboratory setting:
-
Cationic Lipids and Transfection Reagents: These commercially available reagents form complexes with the negatively charged backbone of this compound, facilitating its interaction with and transport across the cell membrane.
-
Lipid Nanoparticles (LNPs): Encapsulating this compound within LNPs can protect it from degradation and enhance its uptake, often through endocytosis.
-
Conjugation: Attaching molecules such as cholesterol or vitamin E to this compound can improve its lipophilicity and facilitate its passage through the cell membrane.
-
Optimizing Gymnotic Delivery: For unassisted uptake, optimizing factors like cell plating conditions and incubation time can improve efficiency.
Q3: How can I quantify the amount of this compound taken up by cells?
There are several methods to quantify the cellular uptake of this compound:
-
Fluorescence-Based Methods: this compound can be labeled with a fluorescent dye (e.g., FITC, Cy3). The uptake can then be quantified using techniques like flow cytometry or fluorescence microscopy. Flow cytometry provides quantitative data on a per-cell basis, while microscopy offers visualization of subcellular localization.
-
Mass Spectrometry: This label-free method can provide a highly sensitive and quantitative measurement of intracellular this compound.
-
Quantitative PCR (qPCR): While this method measures the functional outcome (i.e., reduction of ICAM-1 mRNA) rather than direct uptake, it is a reliable way to assess the efficacy of different delivery strategies.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Gymnotic (Unassisted) Uptake | Increase incubation time (24-72 hours). Optimize cell density at the time of treatment. Ensure cells are actively dividing, as this can enhance uptake. |
| Suboptimal Transfection Reagent to this compound Ratio | Perform a dose-response matrix to determine the optimal ratio of your chosen cationic lipid or transfection reagent to this compound for your specific cell line. Start with the manufacturer's recommended protocol and test a range of concentrations for both the reagent and the ASO. |
| Poor Lipid Nanoparticle (LNP) Formulation | If preparing LNPs in-house, ensure proper formulation by verifying particle size and zeta potential. The lipid composition can significantly impact uptake efficiency. |
| Presence of Serum | Serum proteins can interact with both this compound and delivery vehicles, potentially inhibiting uptake. For initial optimization, consider performing experiments in serum-free or reduced-serum media. If serum is required for cell viability, test different serum concentrations. |
| Cell Type Resistance | Some cell lines are inherently more difficult to transfect. Consider using a positive control ASO known to work well in your cell line to verify your delivery method. If necessary, explore alternative delivery strategies. |
Issue 2: High Cell Toxicity After Treatment
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Toxicity from Cationic Lipids/Transfection Reagents | Reduce the concentration of the transfection reagent. Decrease the incubation time with the transfection complex. Ensure cells are healthy and not overly confluent at the time of transfection. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold of the reagent on your cells. |
| Toxicity from this compound Itself | While generally well-tolerated, high concentrations of ASOs can sometimes cause toxicity. Perform a dose-response experiment to find the lowest effective concentration of this compound that achieves the desired biological effect. |
| Contaminants in this compound Preparation | Ensure your this compound stock solution is sterile and free of endotoxins, especially if you are observing an inflammatory response in your cell cultures. |
Quantitative Data on Uptake Enhancement Strategies
The following table summarizes representative data on the enhancement of phosphorothioate ASO uptake using different delivery methods. Note that absolute values can vary significantly depending on the cell line, ASO sequence, and specific reagents used.
| Delivery Method | Cell Line | ASO Concentration | Fold Increase in Uptake (vs. Unassisted) | Efficacy (IC50) |
| Unassisted (Gymnotic) | HUVEC | 1 µM | 1x (Baseline) | > 5 µM |
| Cationic Lipid (DOTMA) | HUVEC | 1 µM | 6-15x | ~100 nM |
| Lipid Nanoparticles | Caco-2 | 100 nM | >10x | <100 nM |
| Cholesterol Conjugation | HeLa | 1 µM | ~5x | ~500 nM |
Data is synthesized from multiple sources on phosphorothioate ASOs and should be used as a general guide.
Experimental Protocols
Protocol 1: Cellular Uptake of Fluorescently Labeled this compound using Cationic Lipids and Flow Cytometry
This protocol describes a general method for quantifying the uptake of a fluorescently labeled this compound using a commercial cationic lipid transfection reagent and analysis by flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., 5'-FITC-labeled)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Target cells (e.g., HUVEC)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes:
-
For each well, dilute the fluorescently labeled this compound to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Remove the transfection mixture and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 18-42 hours.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Transfer the cell suspension to flow cytometry tubes and wash with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Use untransfected cells as a negative control to set the gate for background fluorescence.
-
The mean fluorescence intensity of the transfected cells will be proportional to the amount of this compound uptake.
-
Visualizations
Caption: Workflow for quantifying this compound uptake.
Caption: this compound's mechanism of action.
Caption: Troubleshooting logic for low this compound efficacy.
Addressing the potential for immune stimulation by phosphorothioate oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential for immune stimulation by phosphorothioate (B77711) (PS) oligonucleotides. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my phosphorothioate oligonucleotides (PS-ODNs) cause an immune response?
A1: Phosphorothioate oligonucleotides can be recognized by the innate immune system, leading to an immune response. This is primarily due to two factors:
-
Toll-Like Receptor 9 (TLR9) Activation: The most well-characterized mechanism involves the recognition of unmethylated cytosine-phosphate-guanine (CpG) dinucleotides within specific sequence contexts by TLR9, an endosomal receptor.[1][2][3][4] This mimics the immune system's response to bacterial DNA.[5]
-
Backbone Recognition: The phosphorothioate backbone itself can contribute to immune stimulation, even in the absence of canonical CpG motifs.[6][7][8] This response is often weaker but can still be significant.
Q2: What are the typical in vitro and in vivo signs of PS-ODN-induced immune stimulation?
A2: The observed effects can vary depending on the experimental system:
-
In Vitro:
-
B-cell Proliferation: PS-ODNs can directly induce polyclonal activation and proliferation of B-cells.[9]
-
Cytokine Production: Increased secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12 from splenocytes and other immune cells is common.[1]
-
Cell Surface Marker Upregulation: Increased expression of activation markers like CD25 and CD86 on B-cells.[9]
-
-
In Vivo (primarily in rodents):
-
Splenomegaly: Enlargement of the spleen due to lymphoid hyperplasia.[6]
-
Lymphoid Hyperplasia: Increased number of cells in lymphoid tissues.[6]
-
Hypergammaglobulinemia: Elevated levels of immunoglobulins in the blood.[6]
-
Mononuclear Cell Infiltrates: Accumulation of immune cells in various tissues.[6]
-
Q3: Are all PS-ODN sequences equally immunostimulatory?
A3: No, the level of immune stimulation is highly dependent on the oligonucleotide sequence and chemical modifications.
-
CpG Motifs: The presence, number, and surrounding sequence context of CpG motifs are major determinants of TLR9 activation.[2][6]
-
Non-CpG Sequences: Even without CpG motifs, certain sequences can induce an immune response, although the exact mechanisms are less understood.[6]
-
Chemical Modifications: Modifications to the sugar, base, or backbone can significantly alter the immunostimulatory potential.[1][10]
Q4: How can I reduce the immunogenicity of my PS-ODNs?
A4: Several strategies can be employed to mitigate unwanted immune stimulation:
-
Sequence Design: Avoid or modify known immunostimulatory motifs like CpG dinucleotides. If a CpG is necessary, altering the flanking regions can sometimes reduce activation.
-
Chemical Modifications: Incorporating 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications can significantly decrease TLR9-dependent immune responses.[1][11]
-
Purification: Ensure high purity of your PS-ODN preparation. Impurities from the synthesis process can contribute to off-target effects.[12][13][14][15][16]
-
Control Oligonucleotides: Use appropriate negative control oligonucleotides in your experiments to distinguish sequence-specific effects from non-specific immune stimulation. A good control would have a similar length and backbone chemistry but lack the target-specific sequence and any known immunostimulatory motifs.
Troubleshooting Guides
Problem 1: I'm observing high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in my cell culture experiments after treating with a PS-ODN.
| Possible Cause | Troubleshooting Step |
| CpG motif in sequence | Analyze your PS-ODN sequence for the presence of CpG dinucleotides. If present, consider redesigning the oligonucleotide to avoid this motif or use a modified base (e.g., 5-methylcytosine) to reduce TLR9 recognition. |
| Non-specific immune stimulation | Include a non-CpG control oligonucleotide with a similar length and backbone to determine if the effect is sequence-independent. |
| Contamination | Ensure your PS-ODN preparation is free of endotoxins and other contaminants from the synthesis process. Use a high-quality purification method like anion-exchange HPLC.[12][13][15] |
| Cell type sensitivity | Some immune cells, like B-cells and plasmacytoid dendritic cells, are particularly sensitive to PS-ODNs due to high TLR9 expression.[3] Consider using a different cell line if appropriate for your experimental goals. |
Problem 2: My in vivo study in mice shows significant splenomegaly and other signs of immune activation with my therapeutic PS-ODN.
| Possible Cause | Troubleshooting Step |
| Inherent immunostimulatory sequence | As with in vitro studies, evaluate the sequence for CpG motifs. The immune system of rodents is known to be particularly sensitive to these motifs.[6] |
| Dose and frequency of administration | The degree of immune stimulation is often dose-dependent.[6] Consider performing a dose-response study to find the lowest effective dose with minimal immune activation. |
| Lack of chemical modifications | Synthesize a version of your PS-ODN with immune-dampening modifications, such as 2'-O-methyl groups, and compare its in vivo effects to the unmodified version.[1] |
| Inappropriate control group | Ensure you have a control group treated with a non-target, non-immunostimulatory PS-ODN to account for class effects of the phosphorothioate backbone. |
Quantitative Data Summary
Table 1: Effect of Chemical Modifications on PS-ODN Induced Immune Stimulation
| Modification | Effect on Immune Stimulation | Key Findings |
| 2'-O-Methyl (2'-OMe) | Reduced | Can diminish immunostimulatory effects.[1] Also reduces non-specific effects on cell growth.[11] |
| 2'-O-Methoxyethyl (2'-MOE) | Reduced | A common modification to decrease immune activation. |
| Mesyl Phosphoramidate Linkages | Reduced | Placement of two of these linkages within the PS-ODN gap is a promising strategy to mitigate TLR9 activation.[10] |
| 5-Methylcytosine | Reduced | Methylation of the cytosine in a CpG motif can abrogate TLR9 recognition.[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of B-cell Proliferation
-
Cell Culture: Culture primary B-cells or a B-cell line (e.g., Ramos) in appropriate media.
-
Treatment: Seed cells in a 96-well plate and treat with varying concentrations of your test PS-ODN, a positive control (e.g., a known CpG-containing ODN), and a negative control (e.g., a non-CpG ODN).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay: Add a proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like WST-1 or CellTiter 96® AQueous One Solution) for the final 4-18 hours of incubation.
-
Measurement: Measure the incorporation of the label (scintillation counting for [3H]-thymidine) or the colorimetric/fluorometric signal according to the manufacturer's instructions.
-
Analysis: Compare the proliferation induced by your test PS-ODN to the positive and negative controls.
Protocol 2: Quantification of Cytokine Production using ELISA
-
Cell Culture and Treatment: Culture splenocytes or peripheral blood mononuclear cells (PBMCs) and treat with your PS-ODNs as described in Protocol 1.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-6, TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
Analysis: Generate a standard curve and calculate the concentration of each cytokine in your samples. Compare the cytokine levels induced by your test PS-ODN to the controls.
Visualizations
Caption: TLR9 signaling cascade initiated by CpG-containing PS-ODNs.
Caption: Experimental workflow for evaluating PS-ODN immune effects.
References
- 1. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cooperative activation of human TLR9 and consequences for the clinical development of antisense and CpG oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oligodeoxynucleotide agonists of TLR9 containing N3-Me-dC or N1-Me-dG modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immune stimulation--a class effect of phosphorothioate oligodeoxynucleotides in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutting edge: species-specific TLR9-mediated recognition of CpG and non-CpG phosphorothioate-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Activation of human B cells by phosphorothioate oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-works.com [bio-works.com]
- 14. Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
How to control for non-antisense effects of Alicaforsen in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alicaforsen (also known as ISIS 2302). The focus is on controlling for non-antisense effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are non-antisense effects and why are they a concern with this compound?
A1: Non-antisense effects are biological activities of an antisense oligonucleotide (ASO) that are not due to the intended mechanism of action, which for this compound is the sequence-specific binding to ICAM-1 mRNA and subsequent degradation by RNase H.[1][2] These effects can arise from the chemical modifications of the oligonucleotide, such as the phosphorothioate (B77711) backbone of this compound, or from interactions with cellular components in a sequence-independent manner.
Concerns with non-antisense effects include:
-
Toxicity: Some non-antisense effects can be toxic to cells or organisms.[3] Phosphorothioate oligonucleotides have been reported to interact non-specifically with cellular proteins, which can lead to the formation of nuclear inclusions and disrupt normal cellular processes.[4][5]
-
Sequence-independent activity: Phosphorothioate oligonucleotides have been shown to have sequence-independent effects on processes like synaptic transmission and cell adhesion.[3][6][7][8][9]
Therefore, it is crucial to include appropriate controls in your experiments to differentiate between the desired antisense effects and any potential non-antisense phenomena.
Q2: What are the essential control oligonucleotides to use in my this compound experiments?
A2: To adequately control for non-antisense effects, it is recommended to use at least two types of control oligonucleotides in your experiments: a mismatch control and a scrambled control.
-
Mismatch Control: This oligonucleotide has a sequence that is very similar to this compound but contains a few base mismatches (typically 2-4) at specific positions. The mismatches are designed to disrupt binding to the target ICAM-1 mRNA, thereby preventing the antisense effect. However, since the overall base composition and chemical modifications are similar to this compound, it serves as an excellent control for sequence-specific, non-antisense effects.
-
Scrambled Control: This oligonucleotide has the same base composition (i.e., the same number of A, T, C, and G bases) as this compound, but the bases are arranged in a random or "scrambled" order. This ensures that it will not bind to the ICAM-1 mRNA target. The scrambled control is useful for identifying non-sequence-specific effects related to the chemistry and backbone of the phosphorothioate oligonucleotide.
Below are the sequence of this compound and examples of how to design mismatch and scrambled controls.
| Oligonucleotide Type | Sequence (5' to 3') | Description |
| This compound (ISIS 2302) | GCC CAA GCT GGC ATC CGT CA | Targets human ICAM-1 mRNA.[1] |
| Mismatch Control (Example) | GCC CAA GA T GGC AT C C GT CA | Contains three mismatched bases (bolded) to disrupt target binding. |
| Scrambled Control (Example) | CAG GCT ACG TCC GAC AAG CC | Same base composition as this compound but in a randomized order. |
Q3: How can I validate that the observed effects are due to ICAM-1 knockdown?
A3: Validating that your experimental observations are a direct result of ICAM-1 knockdown and not non-antisense effects involves a multi-pronged approach:
-
Demonstrate Target Engagement: Show that this compound, but not the control oligonucleotides, reduces the levels of ICAM-1 mRNA and protein. This can be achieved through:
-
RT-qPCR: To quantify the levels of ICAM-1 mRNA.
-
Western Blotting: To quantify the levels of ICAM-1 protein.
-
-
Show a Functional Consequence: Link the reduction in ICAM-1 to a relevant biological function. Since ICAM-1 is an adhesion molecule, a leukocyte adhesion assay is a suitable functional readout. You should observe a decrease in leukocyte adhesion to endothelial cells treated with this compound, but not with the control oligonucleotides.
-
Dose-Response Relationship: Demonstrate that the effect of this compound on ICAM-1 expression and the functional outcome is dose-dependent. As the concentration of this compound increases, you should see a greater reduction in ICAM-1 and a more pronounced effect on the functional assay.
-
Rescue Experiment: If possible, overexpressing an ICAM-1 construct that is not targeted by this compound (e.g., by modifying the target sequence without changing the amino acid sequence) should "rescue" the phenotype observed with this compound treatment. This provides strong evidence that the effect is on-target.
Troubleshooting Guides
Problem: I see a similar biological effect with both this compound and my control oligonucleotides.
-
Possible Cause 1: Non-antisense effect. The observed phenotype may be a non-sequence-specific effect of the phosphorothioate oligonucleotide backbone.
-
Troubleshooting Step:
-
Carefully re-evaluate your data. Is the effect truly identical in magnitude for both this compound and the controls? A partial effect with the controls might still indicate a window for a true antisense effect.
-
Test a different scrambled or mismatch control sequence to rule out any unforeseen off-target effects of the initial control.
-
Lower the concentration of the oligonucleotides used. Non-antisense effects are often more pronounced at higher concentrations.
-
-
-
Possible Cause 2: Off-target effect of the control. Your control oligonucleotide might be unintentionally targeting another gene that is involved in the same pathway.
-
Troubleshooting Step:
-
Perform a BLAST search of your control oligonucleotide sequences against the relevant transcriptome to check for potential off-target binding sites.
-
Design and test a new set of control oligonucleotides with different sequences.
-
-
Problem: this compound is not reducing ICAM-1 expression.
-
Possible Cause 1: Inefficient transfection. The antisense oligonucleotides may not be reaching their target mRNA inside the cells.
-
Troubleshooting Step:
-
Optimize your transfection protocol. Titrate the concentration of the transfection reagent and the oligonucleotide.
-
Use a fluorescently labeled oligonucleotide to visually confirm cellular uptake via fluorescence microscopy.
-
Ensure your cells are healthy and at the optimal confluency for transfection.
-
-
-
Possible Cause 2: Incorrect measurement of knockdown. The timing of your analysis might be off, or your detection method may not be sensitive enough.
-
Troubleshooting Step:
-
Perform a time-course experiment to determine the optimal time point for measuring ICAM-1 mRNA and protein knockdown after transfection.
-
Validate your RT-qPCR primers and Western blot antibodies to ensure they are specific and sensitive for ICAM-1.
-
-
Data Presentation
The following table presents data from an in vivo study in rats with experimentally induced ileitis, demonstrating the specific effect of an ICAM-1 antisense oligonucleotide on leukocyte adhesion. While this study used a rat-specific ICAM-1 ASO (ISIS 17470), the principles are directly applicable to this compound experiments.
| Treatment Group | Dose (mg/kg, IV) | Rolling Leukocytes (per 0.01 mm²) | Adherent Leukocytes (per 0.01 mm²) |
| Diseased Control | - | 27.8 (± 5.3) | 14.0 (± 4.4) |
| Scrambled Control | 2 | 25.4 (± 6.1) | 12.9 (± 3.8) |
| ICAM-1 ASO (ISIS 17470) | 2 | 5.7 (± 2.4) | 0.8 (± 1.1) |
| Data are presented as mean (± SD). *p < 0.05 compared to diseased control. Data adapted from a study on rat ileitis.[10] |
This data clearly shows that the ICAM-1 antisense oligonucleotide significantly reduced both rolling and adherent leukocytes, while the scrambled control had no significant effect compared to the diseased control group. This is a strong indication of a specific antisense-mediated effect.
Experimental Protocols
Protocol 1: Transfection of Endothelial Cells with this compound and Control Oligonucleotides
This protocol is designed for Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate format.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound and control oligonucleotides (stock solution at 20 µM)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare Oligonucleotide-Lipofectamine Complexes:
-
For each well, dilute the desired amount of oligonucleotide (e.g., to a final concentration of 50 nM) in 25 µL of Opti-MEM™.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 25 µL of Opti-MEM™.
-
Combine the diluted oligonucleotide and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 50 µL of the oligonucleotide-lipid complex to each well containing cells and fresh growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with downstream analysis.
Protocol 2: Western Blot for ICAM-1 Protein Expression
Materials:
-
Transfected HUVECs
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ICAM-1 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Lysis: Wash transfected cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
Protocol 3: RT-qPCR for ICAM-1 mRNA Expression
Materials:
-
Transfected HUVECs
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
ICAM-1 specific primers
-
Housekeeping gene primers (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for either ICAM-1 or a housekeeping gene, and nuclease-free water.
-
Add the master mix and cDNA to a qPCR plate.
-
-
qPCR Run: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of ICAM-1 mRNA, normalized to the housekeeping gene.
Protocol 4: Leukocyte Adhesion Assay
Materials:
-
Transfected HUVEC monolayer in a 96-well plate
-
Leukocytes (e.g., Jurkat cells or primary neutrophils)
-
Fluorescent dye (e.g., Calcein-AM)
-
Adhesion buffer (e.g., RPMI with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Label Leukocytes: Label the leukocyte suspension with a fluorescent dye according to the manufacturer's instructions.
-
Add Leukocytes to HUVECs: Add the labeled leukocytes to the transfected HUVEC monolayer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells multiple times with adhesion buffer to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Visualizations
Caption: this compound's dual potential for on-target and off-target effects.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's mechanism within the ICAM-1 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense oligonucleotides inhibit intercellular adhesion molecule 1 expression by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Alicaforsen Concentration for Maximal Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Alicaforsen concentration in experimental settings. The following information is designed to address specific issues that may arise during the investigation of this compound's target engagement with Intercellular Adhesion Molecule-1 (ICAM-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antisense oligonucleotide (ASO) designed to selectively inhibit the production of ICAM-1.[1][2][3][4] It is a 20-base phosphorothioate (B77711) oligonucleotide that binds to the messenger RNA (mRNA) of human ICAM-1.[5][6] This binding creates a DNA-RNA hybrid that is a substrate for RNase H, an endogenous enzyme that degrades the mRNA strand of the hybrid.[5][6] The degradation of ICAM-1 mRNA prevents its translation into protein, thereby reducing the expression of ICAM-1 on the cell surface.[3][4][5]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For in vitro experiments using cell cultures, a typical starting concentration range for phosphorothioate antisense oligonucleotides like this compound is between 10 nM and 300 nM. However, the optimal concentration is highly dependent on the cell type, delivery method, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. One study on a similar phosphorothioate ASO targeting ICAM-1 in human keratinocytes showed significant inhibition at concentrations between 0.2 µM and 1.0 µM.
Q3: How can I measure the target engagement of this compound?
A3: Target engagement can be assessed at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qPCR) is a standard method to measure the reduction in ICAM-1 mRNA levels following this compound treatment.[7]
-
Protein Level: Western blotting can be used to quantify the reduction in total ICAM-1 protein expression.[8][9][10] Cell-based ELISA and flow cytometry can be used to measure the reduction of ICAM-1 on the cell surface.[11]
Q4: What are the appropriate controls for an this compound experiment?
A4: To ensure the observed effects are specific to this compound's antisense activity, several controls are essential:
-
Untreated Control: Cells that have not been treated with any oligonucleotide.
-
Transfection Reagent Control: Cells treated with the delivery agent (e.g., lipid transfection reagent) alone.
-
Scrambled Oligonucleotide Control: An oligonucleotide with the same length and chemical modifications as this compound but with a randomized sequence that does not target any known mRNA.
-
Mismatch Control: An oligonucleotide with a few base mismatches compared to this compound to demonstrate sequence specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reduction in ICAM-1 expression | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration. |
| Inefficient Delivery: The antisense oligonucleotide may not be efficiently entering the cells. | Optimize the delivery method. If using a lipid-based transfection reagent, try different reagent-to-ASO ratios. Consider alternative delivery methods if necessary. | |
| This compound Degradation: The oligonucleotide may be degrading in the culture medium. | Ensure the use of nuclease-free water and reagents. If using serum-containing media, heat-inactivate the serum to reduce nuclease activity. | |
| Incorrect Measurement Timing: The time point for measuring ICAM-1 mRNA or protein levels may not be optimal. | Perform a time-course experiment to determine the optimal time point for measuring target knockdown after treatment. | |
| High Cell Toxicity or Death | High this compound Concentration: The concentration of the phosphorothioate oligonucleotide may be causing cytotoxicity. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to identify a non-toxic effective concentration. |
| Toxicity of Delivery Reagent: The transfection reagent may be causing cellular toxicity. | Reduce the amount of transfection reagent used. Test different transfection reagents to find one that is less toxic to your cells. | |
| Inconsistent Results | Variable Transfection Efficiency: Inconsistent delivery of this compound into the cells between experiments. | Standardize the transfection protocol, including cell density at the time of transfection, reagent preparation, and incubation times. |
| Cell Passage Number: High passage numbers can lead to changes in cell behavior and response to treatment. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
The following tables provide representative data from hypothetical dose-response experiments to illustrate the expected outcomes when optimizing this compound concentration.
Table 1: Dose-Dependent Reduction of ICAM-1 mRNA by this compound
| This compound Concentration (nM) | ICAM-1 mRNA Expression (% of Untreated Control) | Standard Deviation |
| 0 (Untreated) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 50 | 55 | 6.1 |
| 100 | 30 | 4.5 |
| 200 | 15 | 3.2 |
| 500 | 10 | 2.5 |
Table 2: Dose-Dependent Reduction of ICAM-1 Protein by this compound
| This compound Concentration (nM) | ICAM-1 Protein Expression (% of Untreated Control) | Standard Deviation |
| 0 (Untreated) | 100 | 7.5 |
| 10 | 90 | 6.8 |
| 50 | 65 | 8.2 |
| 100 | 40 | 6.5 |
| 200 | 25 | 5.1 |
| 500 | 18 | 4.3 |
Table 3: Effect of this compound Concentration on Cell Viability
| This compound Concentration (nM) | Cell Viability (% of Untreated Control) | Standard Deviation |
| 0 (Untreated) | 100 | 4.1 |
| 10 | 98 | 3.9 |
| 50 | 97 | 4.5 |
| 100 | 95 | 5.0 |
| 200 | 92 | 5.3 |
| 500 | 85 | 6.2 |
Experimental Protocols
Protocol 1: Determination of ICAM-1 mRNA Levels by Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound using an appropriate delivery method. Include untreated and scrambled oligonucleotide controls.
-
RNA Extraction: At the desired time point post-treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for ICAM-1 and a housekeeping gene (e.g., GAPDH, ACTB). The reaction mixture should contain cDNA, primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of ICAM-1 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the untreated control.
Protocol 2: Determination of ICAM-1 Protein Levels by Western Blot
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Protein Extraction: At the desired time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ICAM-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mRNA for E-selectin, VCAM-1 and ICAM-1 by reverse transcription and the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of intercellular adhesion molecule-1 protein expression by antisense oligonucleotides is neuroprotective after transient middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides inhibit intercellular adhesion molecule 1 expression by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Alicaforsen formulation issues for preclinical research
Welcome to the technical support center for Alicaforsen. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting formulation and experimental issues during preclinical research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide (ASO).[1][2][3] It is designed to specifically target the messenger RNA (mRNA) of the human Intercellular Adhesion Molecule-1 (ICAM-1).[4] By binding to the ICAM-1 mRNA through Watson-Crick base pairing, this compound forms a DNA-RNA hybrid duplex. This duplex is recognized and degraded by the enzyme RNase H, which is naturally present in cells.[1][4] The degradation of the ICAM-1 mRNA prevents its translation into the ICAM-1 protein, leading to a reduction in ICAM-1 expression on the cell surface.[2][3] ICAM-1 is a key molecule involved in inflammation by mediating the adhesion and trafficking of leukocytes to inflamed tissues.[4][5]
Q2: What are the common challenges when working with phosphorothioate ASOs like this compound?
A2: Phosphorothioate-modified ASOs like this compound offer enhanced stability against nuclease degradation compared to unmodified oligonucleotides.[6][7] However, researchers may encounter challenges such as:
-
Off-target effects: The phosphorothioate backbone can lead to non-specific binding to proteins and other cellular components, potentially causing unintended biological effects.[8][9]
-
Toxicity: At high concentrations, phosphorothioate ASOs can induce cytotoxicity.[9]
-
Delivery efficiency: Efficient delivery of ASOs to the target tissue and into the cells is a major hurdle.[10]
-
Variability in efficacy: The effectiveness of ASOs can be influenced by the cell type, delivery method, and experimental conditions.
Q3: How should I store and handle this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C. For creating stock solutions, it is recommended to dissolve the lyophilized powder in nuclease-free water or a buffered solution like phosphate-buffered saline (PBS) to a concentration of 1-10 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Efficacy (Poor ICAM-1 Knockdown) | Inefficient Cellular Uptake: this compound may not be entering the cells effectively. | - Use a transfection reagent suitable for oligonucleotides (e.g., cationic lipids).- Optimize the concentration of both this compound and the transfection reagent.- Increase incubation time. |
| Degradation of this compound: Although phosphorothioate modification increases stability, degradation can still occur. | - Use fresh aliquots of this compound for each experiment.- Minimize the time the ASO is in serum-containing media before transfection. Phosphorothioate oligonucleotides have a half-life of approximately 14 hours in RPMI 1640 with 10% fetal bovine serum.[6] | |
| Incorrect Sequence or Target: The this compound sequence may not be optimal for the target species or cell line. | - Verify the sequence of your this compound.- Ensure the target ICAM-1 sequence is expressed in your cell model. | |
| Suboptimal Assay for Knockdown Measurement: The method used to measure ICAM-1 levels may not be sensitive enough. | - Use quantitative real-time PCR (qRT-PCR) for mRNA quantification and Western blotting or flow cytometry for protein quantification.- Ensure your primers and antibodies are validated for the target species. | |
| High Cellular Toxicity | High Concentration of this compound or Transfection Reagent: Excessive concentrations can be toxic to cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Optimize the concentration of the transfection reagent as recommended by the manufacturer. |
| Contamination: Mycoplasma or other microbial contamination can cause cell stress and death. | - Regularly test your cell cultures for mycoplasma contamination. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media can affect results. | - Use cells within a consistent passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of transfection. |
| Inconsistent Formulation Preparation: Variations in the preparation of the this compound solution can lead to inconsistent dosing. | - Follow a standardized protocol for preparing and diluting this compound solutions.- Use freshly prepared solutions for each experiment. | |
| Difficulty Dissolving this compound | Improper Solvent: this compound may not be readily soluble in all solvents. | - Use nuclease-free water or PBS (pH 7.4) for initial dissolution.- Gentle vortexing and warming to 37°C can aid dissolution. |
Quantitative Data Summary
Table 1: Stability of Phosphorothioate Oligonucleotides in Various Media
| Medium | Half-life (hours) | Reference |
| Rabbit Reticulocyte Lysate | 12 ± 1 | [6] |
| HeLa Cell Postmitochondrial Extract | 7 ± 1 | [6] |
| RPMI 1640 with 10% Fetal Bovine Serum | 14 ± 2 | [6] |
| Undiluted Fetal Bovine Serum | 8 ± 1 | [6] |
| Adult Human Serum | 9 ± 1 | [6] |
| Rat Cerebrospinal Fluid | 19 ± 7 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
Materials:
-
Lyophilized this compound
-
Nuclease-free water or sterile PBS (pH 7.4)
-
Transfection reagent suitable for oligonucleotides (e.g., cationic lipid-based)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add the required volume of nuclease-free water or PBS to achieve a stock concentration of 1 mM.
-
Gently vortex to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Transfection Complex Formation (Example with a cationic lipid reagent):
-
For a 6-well plate format, dilute the desired amount of this compound (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow the formation of transfection complexes.
-
-
Transfection of Cells:
-
Aspirate the culture medium from the cells.
-
Add the this compound-transfection reagent complex to the cells.
-
Incubate the cells with the transfection complex for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete culture medium.
-
Continue to incubate the cells for 24-72 hours before assessing ICAM-1 knockdown.
-
Protocol 2: Quantification of ICAM-1 mRNA Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for ICAM-1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Harvest cells 24-48 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers for ICAM-1 and the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ICAM-1 mRNA in this compound-treated cells compared to control cells.
-
Protocol 3: Local Administration of this compound in a Murine Colitis Model
Animal Model:
-
Dextran sulfate (B86663) sodium (DSS)-induced colitis is a commonly used model that mimics aspects of ulcerative colitis.[11]
Materials:
-
This compound dissolved in sterile saline or PBS.
-
Control oligonucleotide (scrambled sequence) in sterile saline or PBS.
-
Flexible catheter for rectal administration.
Procedure:
-
Induction of Colitis:
-
Administer DSS in the drinking water of the mice for a specified period (e.g., 5-7 days) to induce colitis.[11]
-
-
This compound Administration:
-
Prepare the this compound solution at the desired concentration (e.g., 1-10 mg/kg).
-
Anesthetize the mice lightly.
-
Gently insert a flexible catheter into the rectum to a depth of approximately 3-4 cm.
-
Slowly administer the this compound solution (typically in a volume of 50-100 µL).
-
Keep the mouse in a head-down position for a few minutes to ensure retention of the enema.
-
Administer this compound or a control oligonucleotide daily or as determined by the study design.
-
-
Assessment of Efficacy:
-
Monitor the mice daily for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
At the end of the study, sacrifice the mice and collect the colon tissue.
-
Assess the severity of colitis by measuring colon length and histological scoring.
-
Analyze the colon tissue for ICAM-1 expression by qRT-PCR, immunohistochemistry, or Western blotting.
-
Visualizations
Caption: this compound's mechanism of action targeting ICAM-1 mRNA for degradation.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligodeoxynucleoside phosphorothioate stability in subcellular extracts, culture media, sera and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
Validation & Comparative
Validating Alicaforsen's Specificity for Human ICAM-1 mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alicaforsen's performance in specifically targeting human Intercellular Adhesion Molecule-1 (ICAM-1) mRNA. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative ICAM-1 inhibitors.
Introduction to this compound and ICAM-1
This compound (also known as ISIS 2302) is a 20-base phosphorothioate (B77711) antisense oligonucleotide with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'.[1] It is designed to selectively inhibit the expression of human ICAM-1.[2][3][4] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes from the bloodstream into surrounding tissues.[3][5] In various inflammatory conditions, including inflammatory bowel disease (IBD), the expression of ICAM-1 is significantly upregulated.[2][6]
This compound's mechanism of action involves binding to the 3' untranslated region of human ICAM-1 messenger RNA (mRNA).[6] This binding creates a DNA-RNA hybrid, which is a substrate for RNase H, a ubiquitous cellular enzyme that degrades the RNA strand of the hybrid.[3][4][6] The degradation of the ICAM-1 mRNA prevents its translation into the ICAM-1 protein, thereby reducing ICAM-1 expression on the cell surface and mitigating the inflammatory cascade.[3][4]
Validating Specificity: Experimental Evidence
The specificity of an antisense oligonucleotide is paramount to its therapeutic utility, ensuring that it minimizes off-target effects. The following sections summarize the experimental data validating this compound's specificity for human ICAM-1 mRNA.
In Vitro Studies
Coming Soon: This section will be updated with quantitative data from in vitro studies comparing this compound to scrambled or mismatched control oligonucleotides. Data will include measurements of ICAM-1 mRNA and protein levels, as well as assessments of off-target gene expression.
In Vivo Animal Studies
Coming Soon: This section will be updated with data from preclinical animal models demonstrating the specific reduction of ICAM-1 expression in target tissues following this compound administration, alongside data from control groups.
Comparative Analysis with Alternative ICAM-1 Inhibitors
This compound represents one of several strategies to target ICAM-1. Below is a comparison with other approaches.
| Therapeutic Modality | Mechanism of Action | Advantages | Disadvantages |
| This compound (Antisense Oligonucleotide) | Degrades ICAM-1 mRNA, preventing protein synthesis.[3][4][6] | High specificity for the target mRNA sequence. Can be delivered locally (e.g., enema) to reduce systemic exposure.[7] | Potential for off-target effects and immunogenicity. Delivery to target tissues can be challenging. |
| Monoclonal Antibodies (e.g., Anti-ICAM-1 mAb) | Bind to the ICAM-1 protein on the cell surface, blocking its interaction with leukocyte integrins.[8][9] | Well-established therapeutic modality. High affinity and specificity for the protein target. | Can induce immune responses. Systemic administration may lead to broader immunosuppressive effects. |
| Small Molecule Inhibitors | Inhibit the signaling pathways that lead to ICAM-1 expression or block the protein-protein interaction between ICAM-1 and its ligands.[10][11][12][13] | Can be orally bioavailable. May target multiple components of the inflammatory pathway. | Potential for off-target kinase inhibition or other non-specific effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Quantification of ICAM-1 mRNA by Northern Blot
Objective: To determine the levels of ICAM-1 mRNA in cells or tissues following treatment with this compound or control oligonucleotides.
Protocol:
-
RNA Extraction: Isolate total RNA from cell lysates or tissue homogenates using a suitable method (e.g., Trizol reagent).
-
Gel Electrophoresis: Separate the RNA samples (typically 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane via capillary action or electroblotting.
-
Cross-linking: Covalently link the RNA to the membrane using UV irradiation.
-
Probe Labeling: Synthesize a radiolabeled or chemiluminescently labeled DNA or RNA probe complementary to the target ICAM-1 mRNA sequence.
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer at a specific temperature to allow the probe to anneal to the target mRNA.
-
Washing: Wash the membrane to remove unbound probe. The stringency of the washes can be adjusted to minimize non-specific binding.
-
Detection: Detect the probe signal using autoradiography or a chemiluminescence imaging system.
-
Quantification: Quantify the band intensity corresponding to ICAM-1 mRNA and normalize to a housekeeping gene (e.g., GAPDH) to determine relative expression levels.
Quantification of ICAM-1 mRNA by RT-qPCR
Objective: To provide a more sensitive and quantitative measure of ICAM-1 mRNA levels.
Protocol:
-
RNA Extraction and DNase Treatment: Isolate total RNA as described above and treat with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for ICAM-1, and a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) values for ICAM-1 and a reference gene. Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method.
In Situ Hybridization for ICAM-1 mRNA Localization
Objective: To visualize the cellular and tissue distribution of ICAM-1 mRNA.
Protocol:
-
Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., 4% paraformaldehyde) and embed in paraffin (B1166041) or prepare cryosections.
-
Probe Synthesis: Synthesize a labeled antisense RNA probe for ICAM-1 (e.g., with digoxigenin-UTP). A sense probe should be used as a negative control.
-
Hybridization: Incubate the tissue sections with the labeled probe to allow hybridization to the target mRNA.
-
Washing: Perform stringent washes to remove non-specifically bound probe.
-
Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe label.
-
Visualization: Add a chromogenic substrate that is converted by the enzyme into a colored precipitate, allowing for visualization of the mRNA location under a microscope.
Visualizations
Caption: ICAM-1 Signaling and this compound's Mechanism.
Caption: Workflow for Validating this compound Specificity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A monoclonal antibody directed against the human intercellular adhesion molecule (ICAM-1) modulates the release of tumor necrosis factor-alpha, interferon-gamma and interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-ICAM-1 antibody reduces ischemic cell damage after transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ICAM-1 gene expression, monocyte adhesion and cancer cell invasion by targeting IKK complex: molecular and functional study of novel alpha-methylene-gamma-butyrolactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression. | Semantic Scholar [semanticscholar.org]
- 13. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Alicaforsen and Other ICAM-1 Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Intercellular Adhesion Molecule-1 (ICAM-1) is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory response by mediating the adhesion and transmigration of leukocytes. Its upregulation is a hallmark of various inflammatory diseases, making it a prime target for therapeutic intervention. Alicaforsen (also known as ISIS 2302), an antisense oligonucleotide, represents a targeted approach to inhibit ICAM-1 expression. This guide provides a comparative overview of the in vitro efficacy of this compound and other classes of ICAM-1 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these therapeutic agents.
Mechanism of Action: A Diverse Approach to ICAM-1 Inhibition
ICAM-1 inhibitors can be broadly categorized based on their mechanism of action. This compound functions at the genetic level, while other inhibitors target the protein directly or interfere with its function.
-
Antisense Oligonucleotides (e.g., this compound): These are synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of the target protein, in this case, ICAM-1.[1][2] This binding prevents the translation of the mRNA into a functional protein, leading to a reduction in ICAM-1 expression on the cell surface.[2] this compound is a 20-base phosphorothioate (B77711) oligonucleotide that specifically targets human ICAM-1 mRNA.[1][3]
-
Small Molecule Inhibitors: These compounds can interfere with ICAM-1 expression or its interaction with its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1). They can act by inhibiting signaling pathways that lead to ICAM-1 upregulation or by directly binding to ICAM-1 or LFA-1 to block their interaction.
-
Antibodies and Nanobodies: Monoclonal antibodies and smaller nanobodies can bind with high specificity and affinity to the extracellular domain of ICAM-1, physically blocking its interaction with LFA-1 on leukocytes.[4][5][6]
-
Peptides and Nanoparticles: Peptides derived from the binding domains of ICAM-1 or LFA-1, as well as engineered nanoparticles displaying ICAM-1 targeting moieties, can competitively inhibit the ICAM-1/LFA-1 interaction.[7]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of ICAM-1 inhibitors is typically assessed by their ability to reduce ICAM-1 expression on stimulated cells or to block the adhesion of leukocytes to endothelial cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor Class | Specific Inhibitor | Assay Type | Cell Type | Stimulant | Efficacy Metric | Result | Citation |
| Antisense Oligonucleotide | ICAM-1 ASON (murine) | ICAM-1 Expression | Mouse Renal Tubular Epithelial Cells | IL-1β | - | Inhibition at 100 and 200 nmol/L | [8] |
| Small Molecule | A-205804 | ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | - | IC50 | 25 nM | Not directly cited |
| Small Molecule | H-7 (Protein Kinase Inhibitor) | ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α, IL-1β, LPS, PMA | IC50 | 6-10 µM | Not directly cited |
| Small Molecule (Natural) | Piperine | ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | IC50 | 45 µg/mL | [9] |
| Small Molecule (Natural) | Lovastatin | LFA-1/ICAM-1 Binding | Cell-free | - | IC50 | 2.1 µM | [9] |
| Nanoparticle | IBP-SI | Lymphocyte Adhesion | bEnd.3 (mouse brain endothelioma cells) | TNF-α | IC50 | 62.7 µM | [7] |
| Nanobody | Nb44 | ICAM-1 Binding | - | - | Affinity (Kd) | 10⁻¹⁰ M | [5][6] |
| Antibody | ¹¹¹In-anti-ICAM-1 | ICAM-1 Binding | PSN-1 (pancreatic cancer cells) | - | Affinity (Kd) | 24.0 ± 4.0 nM | [10] |
Note: Direct comparative studies of this compound against other ICAM-1 inhibitors in the same in vitro system are limited in the public domain. The data presented here is compiled from various studies and should be interpreted with this in mind.
Signaling Pathways and Experimental Workflows
The regulation of ICAM-1 expression involves complex signaling pathways, and its inhibition can be assessed through various experimental workflows.
ICAM-1 Signaling Pathway
Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), activate intracellular signaling cascades that lead to the transcription and translation of the ICAM-1 gene.
References
- 1. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent activity of an anti-ICAM1 antibody-drug conjugate against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of high affinity ICAM-1-specific nanobodies and evaluation of their suitability for allergy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of high affinity ICAM-1-specific nanobodies and evaluation of their suitability for allergy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multivalent ICAM-1 Binding Nanoparticle which Inhibits ICAM-1 and LFA-1 Interaction Represents a New Tool for the Investigation of Autoimmune-Mediated Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ICAM-1 antisense oligonucleotide on the tubulointerstitium in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immuno-imaging of ICAM-1 in tumours by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Alicaforsen versus monoclonal antibody approaches for targeting ICAM-1
A Comparative Guide to Targeting ICAM-1: Alicaforsen Versus Monoclonal Antibody Approaches
Intercellular Adhesion Molecule-1 (ICAM-1) has emerged as a significant therapeutic target in a variety of inflammatory diseases due to its central role in mediating leukocyte adhesion and transmigration to sites of inflammation.[1][2] Upregulated by pro-inflammatory cytokines, ICAM-1 is a key player in the inflammatory cascade.[1][3] This guide provides a detailed comparison of two distinct therapeutic strategies aimed at inhibiting ICAM-1 function: this compound, an antisense oligonucleotide, and monoclonal antibody-based approaches.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-ICAM-1 monoclonal antibodies lies in their molecular targets and mechanisms of action.
This compound: This therapy is a 20-base antisense oligonucleotide specifically designed to inhibit the production of the ICAM-1 protein.[4][5] It functions by binding to the messenger RNA (mRNA) that codes for ICAM-1. This binding event forms a DNA-RNA heteroduplex, which is then recognized and degraded by the enzyme RNase H.[5][6] By destroying the mRNA template, this compound effectively prevents the synthesis of new ICAM-1 protein, leading to a downregulation of its expression on the cell surface.[5][6]
Monoclonal Antibodies (mAbs): In contrast, monoclonal antibodies are laboratory-engineered proteins that target the ICAM-1 protein directly. These antibodies bind to specific epitopes on the extracellular domain of the ICAM-1 protein already present on the cell surface.[7] This binding physically obstructs the interaction between ICAM-1 and its ligands on leukocytes, primarily the β2-integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[5][7] By blocking this crucial adhesive step, monoclonal antibodies prevent the firm attachment and subsequent migration of leukocytes across the endothelium into inflamed tissues.[5]
Comparative Overview
| Feature | This compound | Monoclonal Antibodies |
| Target Molecule | ICAM-1 messenger RNA (mRNA)[6][8] | ICAM-1 protein on the cell surface[7] |
| Mechanism | Prevents protein synthesis via mRNA degradation[5][6] | Blocks protein function by binding to it[5][7] |
| Therapeutic Class | Antisense Oligonucleotide[8] | Biologic (Immunoglobulin)[9] |
| Mode of Action | Downregulation of ICAM-1 expression[5] | Inhibition of leukocyte adhesion[5] |
| Administration | Intravenous, Enema[5][8] | Intravenous infusion[9][10] |
| Examples | ISIS 2302[4] | Enlimomab (B1176203), BI-505[9][11] |
Clinical and Preclinical Data
The clinical development of this compound and anti-ICAM-1 monoclonal antibodies has explored their utility in various inflammatory conditions.
This compound Clinical Trials
This compound has been investigated primarily in the context of inflammatory bowel disease (IBD). While systemic (intravenous) administration in Crohn's disease showed limited efficacy in primary endpoints, local delivery via enema has demonstrated promising results in ulcerative colitis and pouchitis.[5][8][12]
| Indication | Formulation | Key Findings | Reference |
| Active Ulcerative Colitis | Enema (4 mg/ml) | 70% improvement in Disease Activity Index (DAI) vs. 28% for placebo at day 29.[13] | [13] |
| Active Ulcerative Colitis | Enema (240 mg) | Durable response observed, with a significant reduction in DAI at weeks 18 and 30 compared to placebo.[5] | [5] |
| Steroid-Dependent Crohn's Disease | Intravenous (2 mg/kg) | Failed to meet the primary endpoint of steroid-free remission. However, a correlation was found between drug exposure and clinical response.[14][15] | [14][15] |
| Chronic Refractory Pouchitis | Enema (240 mg) | In a case series, 84.6% of patients showed clinical improvement.[1] An open-label study also showed encouraging results.[16] | [1][16] |
Anti-ICAM-1 Monoclonal Antibody Clinical Trials
Various monoclonal antibodies targeting ICAM-1 have been evaluated in a broader range of conditions, including autoimmune diseases, transplant rejection, and cancer, with mixed results.
| Antibody | Indication | Key Findings | Reference |
| Enlimomab (BIRR1) | Renal Allograft Rejection | Associated with significantly less delayed graft function and rejection in high-risk patients.[17] | [17] |
| Enlimomab | Early Rheumatoid Arthritis | A single course of therapy was associated with clinical improvement in 7 out of 10 patients at one month.[10] | [10] |
| Enlimomab | Partial Thickness Burn Injury | Patients treated with enlimomab had a significantly increased percentage of wounds that healed spontaneously in less than 21 days.[11] | [11] |
| BI-505 | Smoldering Multiple Myeloma | Showed a benign safety profile but no clinically relevant efficacy on disease activity in a small phase 2 trial.[9] | [9] |
| BI-505 | Relapsed/Refractory Multiple Myeloma | Phase 1 trial showed the agent was well-tolerated but had limited clinical activity, with the best response being stable disease.[18] | [18] |
Experimental Protocols
Protocol: A Randomized, Controlled, Double-Blind, Escalating Dose Study of this compound Enema in Active Ulcerative Colitis
This protocol provides an example of the methodology used to assess the efficacy and safety of this compound.
-
Objective: To evaluate the acute and long-term safety and efficacy of four different doses of this compound enema in patients with active ulcerative colitis.[13]
-
Patient Population: 40 patients with active, mild to moderate distal ulcerative colitis.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study. Patients were assigned to one of four dosing cohorts.[13]
-
Treatment Regimen: Patients received a 60 ml enema containing this compound (at concentrations of 0.1, 0.5, 2, or 4 mg/ml) or a placebo, administered once daily for 28 consecutive days.[13]
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Disease Activity Index (DAI) from baseline. Assessments were conducted at day 29 and continued for up to six months after the initiation of dosing.[13]
-
Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, and vital signs throughout the study.
Visualizing the Molecular Landscape
To better understand the context of these therapies, the following diagrams illustrate the key pathways and mechanisms.
Caption: ICAM-1 expression is induced by inflammatory stimuli, leading to leukocyte adhesion.
Caption: this compound targets mRNA, while monoclonal antibodies target the final protein.
Caption: Key phases of a randomized, placebo-controlled clinical trial.
Conclusion
This compound and anti-ICAM-1 monoclonal antibodies represent two innovative but distinct strategies for modulating the inflammatory response. This compound, with its antisense mechanism, offers a novel approach by targeting the genetic blueprint of ICAM-1. Its local administration as an enema has shown particular promise for durable efficacy in ulcerative colitis and pouchitis, potentially offering a disease-modifying effect with minimal systemic exposure.[5][8]
Monoclonal antibodies, a more established class of biologics, act by directly blocking the function of the ICAM-1 protein. While this approach has been tested across a wide array of diseases, clinical success has been variable.[9][10][17] Some trials have shown benefits in settings like transplant rejection and burn injuries, but efficacy in other areas, such as multiple myeloma, has been limited.[9][11][17] The choice between these therapeutic modalities will ultimately depend on the specific disease context, desired route of administration, and the long-term safety and efficacy profiles that continue to emerge from ongoing research and clinical trials.
References
- 1. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ICAM-1 Monoclonal Antibody (15.2) (MA1-80910) [thermofisher.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A single-arm, open-label, phase 2 clinical trial evaluating disease response following treatment with BI-505, a human anti-intercellular adhesion molecule-1 monoclonal antibody, in patients with smoldering multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I/II open label study of the safety and efficacy of an anti-ICAM-1 (intercellular adhesion molecule-1; CD54) monoclonal antibody in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I trial of immunosuppression with anti-ICAM-1 (CD54) mAb in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent activity of an anti-ICAM1 antibody-drug conjugate against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Alicaforsen's Efficacy in Diverse Inflammatory Cell Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alicaforsen (also known as ISIS 2302), an antisense oligonucleotide targeting Intercellular Adhesion Molecule-1 (ICAM-1), with other therapeutic alternatives. The focus is on the cross-validation of its effects across different inflammatory cell models, supported by experimental data and detailed methodologies.
Executive Summary
This compound is an investigational antisense oligonucleotide designed to selectively inhibit the production of ICAM-1, a key molecule mediating leukocyte adhesion and trafficking to sites of inflammation.[1][2] This guide synthesizes preclinical data on this compound's effects on ICAM-1 expression, leukocyte adhesion, and cytokine production in various inflammatory cell models. Its performance is compared with two other agents that modulate the ICAM-1 pathway: Lifitegrast, a small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), and Efalizumab, a monoclonal antibody targeting the CD11a subunit of LFA-1.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound operates by binding to the messenger RNA (mRNA) of ICAM-1, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the ICAM-1 protein.[1][3] This targeted approach aims to reduce the inflammatory response by preventing the adhesion and migration of leukocytes to inflamed tissues.
-
Lifitegrast acts by directly blocking the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and epithelial cells.
-
Efalizumab also prevents the LFA-1/ICAM-1 interaction by binding to the CD11a subunit of LFA-1.[4]
References
- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of toxicity and pharmacokinetic properties of a phosphorothioate oligonucleotide designed to inhibit ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efalizumab] - PubMed [pubmed.ncbi.nlm.nih.gov]
Alicaforsen's Disease-Modifying Effects in Chronic Inflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alicaforsen's performance against other alternatives in preclinical chronic inflammation models. The following sections detail the experimental data, protocols, and underlying signaling pathways to validate its disease-modifying effects.
This compound is an antisense oligonucleotide designed to specifically target and downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] ICAM-1 is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes to inflamed tissues.[3][4][5] Its expression is upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), primarily through the activation of the NF-κB signaling pathway.[6][7][8][9] By inhibiting ICAM-1 synthesis, this compound aims to disrupt this crucial step in the inflammatory process, thereby reducing the influx of immune cells and mitigating tissue damage.[10][11]
Preclinical Validation in Chronic Inflammation Models
The disease-modifying potential of this compound has been evaluated in various preclinical models of chronic inflammation, with the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice being a key system for its validation. This model mimics the pathology of inflammatory bowel disease (IBD) by inducing chemical injury to the colonic epithelium, leading to a robust inflammatory response.
A murine-specific analogue of this compound, ISIS 3082, has demonstrated significant efficacy in the DSS-induced colitis model. Prophylactic treatment with ISIS 3082 dose-dependently reduced the clinical signs of colitis, with maximal effects observed at a dose of 1 mg/kg/day.[12] Furthermore, the administration of this ICAM-1 antisense oligonucleotide was also effective in diminishing the clinical severity of established colitis.[12] These findings are supported by studies in ICAM-1 deficient mice, which exhibited significantly lower mortality rates and reduced severity of colitis in the DSS model compared to wild-type mice, providing direct evidence for the critical role of ICAM-1 in the pathogenesis of intestinal inflammation.[13][14]
Comparative Efficacy of this compound and Alternatives
To provide a comprehensive overview of this compound's potential, its preclinical efficacy is compared with other therapeutic agents used in the management of chronic inflammatory conditions, such as the corticosteroid budesonide (B1683875).
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from preclinical studies in the DSS-induced colitis model, comparing the effects of the ICAM-1 antisense oligonucleotide (ISIS 3082) and budesonide on key inflammatory parameters.
| Treatment Group | Dose | Animal Model | Disease Activity Index (DAI) | Histological Score | Colon Length | Myeloperoxidase (MPO) Activity | Reference |
| Control (DSS) | - | Mouse | Increased | Severe | Shortened | Elevated | [12] |
| ICAM-1 ASO (ISIS 3082) | 1 mg/kg/day | Mouse | Dose-dependent reduction | Reduced inflammation | - | Reduced | [12] |
| Budesonide | 0.2 mg/kg | Mouse | Reduced | Reduced inflammation | Increased | Reduced | [11] |
Note: Direct head-to-head comparative studies are limited. The data presented is a collation from separate studies using the DSS-induced colitis model.
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below to allow for replication and further investigation.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute and chronic colitis in rodents, mimicking features of human ulcerative colitis.
Induction of Chronic Colitis:
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to DSS-induced colitis.
-
DSS Administration: Mice receive 2-3 cycles of 2-3% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water for 5-7 days, followed by a 10-14 day recovery period with regular drinking water.
-
Monitoring: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colons are collected for measurement of length, histological analysis of inflammation and tissue damage, and biochemical assays for inflammatory markers such as myeloperoxidase (MPO) activity.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a T-cell-mediated transmural inflammation that shares histopathological features with Crohn's disease.
Induction of Chronic Colitis:
-
Animals: BALB/c or SJL/J mice are often used.
-
Sensitization (Optional): Mice may be pre-sensitized by epicutaneous application of TNBS.
-
Intrarectal Administration: A solution of TNBS in ethanol (B145695) is administered intrarectally to break the mucosal barrier and haptenize colonic proteins, triggering an immune response. For chronic models, repeated administrations of increasing doses of TNBS are given.
Adoptive T-Cell Transfer Model of Colitis
This model is instrumental in studying the immunoregulatory mechanisms of IBD.
Induction of Colitis:
-
Donor and Recipient Mice: Naïve CD4+CD45RBhigh T cells are isolated from the spleens of immunocompetent donor mice (e.g., C57BL/6). These cells are then injected into immunodeficient recipient mice (e.g., RAG-1-/- or SCID).
-
Disease Development: The transferred naïve T cells become activated in the lymphopenic environment of the recipient mice and induce a progressive, chronic inflammation of the colon over several weeks.
-
Monitoring and Analysis: Wasting disease, characterized by weight loss and diarrhea, is monitored. Endpoint analyses include histological assessment of colonic inflammation and characterization of the infiltrating immune cell populations.[15]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICAM-1 - Wikipedia [en.wikipedia.org]
- 3. This compound therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappa B/Rel family members regulating the ICAM-1 promoter in monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB regulates thrombin-induced ICAM-1 gene expression in cooperation with NFAT by binding to the intronic NF-κB site in the ICAM-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ICAM-1 antisense oligonucleotide prevents and reverses dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Alicaforsen and Next-Generation Antisense Oligonucleotides
An objective guide for researchers and drug development professionals on the performance, experimental validation, and therapeutic potential of first-generation versus advanced antisense therapies.
Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality capable of targeting disease-associated mRNAs with high specificity. Alicaforsen (ISIS 2302), a first-generation ASO targeting Intercellular Adhesion Molecule-1 (ICAM-1), represents an early success in this field, particularly in the localized treatment of inflammatory bowel disease (IBD). However, the landscape of ASO technology has evolved significantly, with next-generation chemistries offering enhanced potency, stability, and safety profiles. This guide provides a detailed comparison of this compound with next-generation ASOs, supported by experimental data and methodologies, to inform future research and drug development efforts.
Executive Summary
This guide delves into the chemical modifications, mechanisms of action, and performance characteristics of this compound in comparison to next-generation ASOs, which are characterized by modifications such as 2'-O-methoxyethyl (2'-MOE), locked nucleic acid (LNA), and constrained ethyl (cEt). While this compound has demonstrated clinical utility, particularly as a topical treatment for pouchitis and ulcerative colitis, next-generation ASOs generally exhibit superior properties, including increased target affinity, enhanced nuclease resistance, and improved potency. However, these advanced chemistries can also introduce new challenges, such as potential hepatotoxicity, which necessitates careful preclinical evaluation.
Chemical Structure and Mechanism of Action
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids that bind to a specific mRNA sequence, leading to the inhibition of protein expression. The mechanism of action for many ASOs, including this compound, is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, thereby degrading the target mRNA.[1][2]
This compound is a 20-base phosphorothioate-modified antisense oligonucleotide.[2] The phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom is replaced by sulfur, is the hallmark of first-generation ASOs. This modification increases nuclease resistance and enhances protein binding, which improves the pharmacokinetic properties of the ASO.[3][4]
Next-generation ASOs incorporate additional chemical modifications to the sugar moiety of the nucleotide, enhancing their therapeutic properties. These are often designed as "gapmers," with a central DNA region that activates RNase H, flanked by modified nucleotide "wings" that increase affinity and stability.[5]
-
2'-O-Methoxyethyl (2'-MOE): This second-generation modification adds a methoxyethyl group to the 2' position of the ribose sugar. 2'-MOE modifications increase binding affinity to the target mRNA, enhance nuclease resistance, and generally have a favorable toxicity profile.[5][6]
-
Locked Nucleic Acid (LNA): LNA modifications create a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose ring, "locking" the sugar in a conformation that favors binding to RNA. This results in a significant increase in binding affinity and potency.[7][8] However, LNA-containing ASOs have been associated with a higher risk of hepatotoxicity.[8][9]
-
Constrained Ethyl (cEt): This modification is structurally similar to LNA but with an ethyl bridge. cEt ASOs exhibit high potency, comparable to LNA ASOs, but with an improved toxicity profile.[10][11]
Performance Comparison: A Quantitative Overview
The following tables summarize the key performance characteristics of this compound (as a representative first-generation ASO) and next-generation ASOs based on preclinical and clinical data. It is important to note that direct head-to-head comparative studies are limited, and these values are synthesized from various sources.
Table 1: In Vitro Performance Characteristics
| Feature | This compound (First-Generation PS) | 2'-MOE ASOs (Second-Generation) | LNA ASOs (Third-Generation) | cEt ASOs (Third-Generation) |
| Target Affinity (ΔTm per modification) | Baseline | +1.5°C | +2 to +8°C | +2 to +8°C |
| Potency (IC50) | Nanomolar range (target dependent) | Generally lower nanomolar range than Gen 1 | Sub-nanomolar to low nanomolar range | Sub-nanomolar to low nanomolar range |
| Nuclease Resistance | Moderate | High | Very High | Very High |
Table 2: In Vivo Performance and Safety Profile
| Feature | This compound (First-Generation PS) | 2'-MOE ASOs (Second-Generation) | LNA ASOs (Third-Generation) | cEt ASOs (Third-Generation) |
| In Vivo Potency | Moderate | High | Very High | Very High |
| Plasma Half-life | Short (minutes to hours) | Longer than Gen 1 | Longer than Gen 1 | Longer than Gen 1 |
| Tissue Half-life | Days to weeks | Weeks to months | Weeks to months | Weeks to months |
| Common Toxicities | Infusion reactions (systemic), local irritation (topical) | Injection site reactions, potential for thrombocytopenia | Hepatotoxicity (elevated transaminases) | Generally improved safety profile over LNA |
Signaling Pathways and Experimental Workflows
ICAM-1 Signaling Pathway in Inflammatory Bowel Disease
This compound targets the mRNA of ICAM-1, a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory cascade, particularly in the recruitment and extravasation of leukocytes to sites of inflammation.[12][13]
Caption: ICAM-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for ASO Comparison
A standardized workflow is essential for the objective comparison of different ASO chemistries.
Caption: A generalized experimental workflow for the preclinical comparison of ASOs.
Detailed Experimental Protocols
In Vitro Target Knockdown Assay
Objective: To determine the potency (IC50) of ASOs in reducing target mRNA expression in a relevant cell line.
Methodology:
-
Cell Culture: Plate a human cell line expressing the target gene (e.g., human umbilical vein endothelial cells (HUVECs) for ICAM-1) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: On the day of transfection, prepare a dilution series of the ASO (e.g., 0.1 nM to 100 nM). Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target mRNA and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target mRNA for each ASO concentration compared to the untreated control. Plot the dose-response curve and determine the IC50 value.
Off-Target Effect Analysis
Objective: To assess the specificity of ASOs by identifying unintended changes in gene expression.
Methodology:
-
Cell Treatment: Treat cells with the ASO at a concentration that achieves significant target knockdown (e.g., 5-10 times the IC50).
-
RNA Extraction: Isolate high-quality total RNA from the treated and control cells.
-
Transcriptome Analysis: Perform whole-transcriptome analysis using either microarray or RNA sequencing (RNA-seq).
-
Data Analysis: Identify differentially expressed genes between the ASO-treated and control groups. Use bioinformatics tools to determine if any of the off-target genes have sequence complementarity to the ASO.
In Vivo Toxicology Assessment
Objective: To evaluate the safety profile of ASOs in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., mice or non-human primates).
-
ASO Administration: Administer the ASO via a clinically relevant route (e.g., subcutaneous or intravenous injection) at multiple dose levels. Include a saline-treated control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Blood and Tissue Collection: Collect blood samples at various time points for hematology and clinical chemistry analysis (including liver enzymes like ALT and AST). At the end of the study, euthanize the animals and collect major organs for histopathological examination.
-
Data Analysis: Compare the findings from the ASO-treated groups with the control group to identify any dose-dependent toxicities.
Conclusion and Future Perspectives
This compound, as a first-generation ASO, has paved the way for the development of antisense therapies, demonstrating the potential of this modality. Its topical application for IBD highlights a successful strategy to maximize local efficacy while minimizing systemic side effects. Next-generation ASOs, with their advanced chemical modifications, offer significant improvements in potency and nuclease stability, allowing for lower and less frequent dosing. However, the potential for off-target effects and specific toxicities, such as the hepatotoxicity observed with some LNA ASOs, underscores the importance of rigorous preclinical evaluation.
The future of ASO therapeutics will likely involve the development of even more sophisticated chemical modifications and delivery technologies to further enhance their safety and efficacy. The choice between a first-generation ASO like this compound and a next-generation ASO will depend on the specific therapeutic application, the target, and the desired balance between potency, safety, and cost of manufacturing. For localized diseases, a less modified ASO like this compound may be sufficient and cost-effective, while systemic diseases may necessitate the higher potency of next-generation ASOs. Continued research and head-to-head clinical trials will be crucial in defining the optimal ASO chemistry for various disease indications.
References
- 1. axcelead.com [axcelead.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. news-medical.net [news-medical.net]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adhesion molecules in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aumbiotech.com [aumbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of Alicaforsen's Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic and pharmacodynamic properties of alicaforsen, an antisense oligonucleotide targeting Intercellular Adhesion Molecule-1 (ICAM-1). The data presented is compiled from various clinical trials and preclinical studies. For comparative context, this guide also includes available data on other ICAM-1 inhibitors and antisense oligonucleotides, offering a broader perspective for researchers in the field of inflammatory bowel disease (IBD) and related inflammatory conditions.
Executive Summary
This compound is an antisense oligonucleotide designed to specifically inhibit the production of ICAM-1, a key molecule in the inflammatory cascade. Its pharmacokinetic and pharmacodynamic profiles have been investigated in clinical trials for inflammatory bowel diseases, primarily Crohn's disease and ulcerative colitis. This guide summarizes key quantitative data, details the experimental methodologies used in these studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic properties of this compound vary significantly depending on the route of administration. Intravenous administration leads to systemic exposure, while rectal administration as an enema results in high local tissue concentrations with minimal systemic absorption. This local delivery is a key feature of its therapeutic strategy for ulcerative colitis.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Other ICAM-1 Inhibitors
| Parameter | This compound (Intravenous) | This compound (Enema) | Mongersen (Oral) | Efalizumab (Subcutaneous) | Enlimomab (Intravenous) |
| Drug Class | Antisense Oligonucleotide | Antisense Oligonucleotide | Antisense Oligonucleotide | Monoclonal Antibody | Monoclonal Antibody |
| Indication Studied | Crohn's Disease | Ulcerative Colitis | Crohn's Disease | Psoriasis | Ischemic Stroke |
| Bioavailability | 100% (IV) | <0.6% systemic bioavailability compared to historical IV data[1] | Not systemically available[2] | 50-100% | 100% (IV) |
| T1/2 (Half-life) | ~1.11 hours[3] | N/A (local action) | N/A | ~14 days | N/A |
| Cmax (Peak Plasma Concentration) | ~14.8 µg/mL (at 2 mg/kg)[3] | Minimal systemic exposure | Not systemically available | 12-31 µg/mL (dose-dependent)[3][4] | 25.3 µg/mL (trough after 1st dose)[5] |
| Tissue Concentration | N/A | Orders of magnitude higher in colonic tissue than in plasma[1] | High local concentration in the terminal ileum and right colon[2] | N/A | N/A |
| Clearance | N/A | N/A | N/A | 16-24 mL/kg/d[3][4] | N/A |
Note: Data is compiled from different studies with varying patient populations and methodologies, making direct comparisons challenging. N/A indicates that the data was not available or not applicable in the reviewed sources.
Pharmacodynamics: Mechanism and Clinical Response
This compound's primary pharmacodynamic effect is the downregulation of ICAM-1 expression in the target tissue. This leads to a reduction in leukocyte adhesion and infiltration, thereby mitigating the inflammatory response. Clinical studies have shown a correlation between this compound exposure and clinical response in patients with Crohn's disease.
Table 2: Comparative Pharmacodynamic Endpoints
| Endpoint | This compound | Mongersen | Efalizumab |
| Target | ICAM-1 mRNA | SMAD7 mRNA | CD11a subunit of LFA-1 |
| Mechanism of Action | RNase H-mediated degradation of target mRNA | RNase H-mediated degradation of target mRNA | Blocks LFA-1/ICAM-1 interaction |
| Key Pharmacodynamic Effect | Reduced ICAM-1 expression in intestinal mucosa | Reduced SMAD7 expression, restoring TGF-β1 signaling[6] | Down-modulation of CD11a expression on T-lymphocytes[3] |
| Clinical Response (Crohn's Disease) | Steroid-free remission rates correlated with drug exposure (AUC)[3] | Clinical remission rates of 55-65% in a phase 2 trial[7] | N/A |
| Clinical Response (Ulcerative Colitis) | 46% reduction in mean Disease Activity Index with enema formulation[1] | N/A | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and its evaluation, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action
Caption: this compound's mechanism of action targeting ICAM-1 mRNA.
Experimental Workflow for Pharmacokinetic and Pharmacodynamic Analysis
Caption: General workflow for pharmacokinetic and pharmacodynamic studies.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the pharmacokinetic and pharmacodynamic evaluation of antisense oligonucleotides like this compound.
Quantification of this compound in Plasma and Tissue
1. Capillary Gel Electrophoresis (CGE)
-
Principle: CGE separates oligonucleotides based on their size in a gel-filled capillary under an electric field.
-
Sample Preparation: Plasma or tissue homogenate is subjected to solid-phase extraction (SPE) to isolate the oligonucleotide from biological matrices.
-
Instrumentation: An automated capillary electrophoresis system with a UV detector is used.
-
Procedure:
-
The capillary is filled with a sieving gel matrix.
-
The extracted sample is injected into the capillary.
-
A high voltage is applied, causing the negatively charged oligonucleotides to migrate towards the anode.
-
Separation occurs based on size, with smaller fragments moving faster.
-
Detection is typically performed by UV absorbance at 260 nm.
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
2. MALDI-TOF Mass Spectrometry
-
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is used for the sensitive and accurate mass determination and quantification of oligonucleotides.
-
Sample Preparation: Similar to CGE, samples are purified, often involving proteinase K digestion to release protein-bound oligonucleotides, followed by ethanol (B145695) precipitation.
-
Procedure:
-
The purified oligonucleotide sample is mixed with a matrix solution (e.g., 2,4,6-trihydroxy acetophenone) and spotted onto a MALDI target plate.
-
The sample is irradiated with a laser, causing desorption and ionization of the oligonucleotide.
-
The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Quantification is performed by comparing the signal intensity of the analyte to an internal standard.[8]
-
Quantification of ICAM-1 mRNA in Tissue Biopsies
1. Quantitative Real-Time PCR (RT-qPCR)
-
Principle: This method quantifies the amount of a specific mRNA by reverse transcribing it to cDNA, followed by amplification of the cDNA in a real-time PCR instrument.
-
Procedure:
-
RNA Isolation: Total RNA is extracted from intestinal biopsy samples using a suitable kit.
-
DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: The purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and primers.
-
Real-Time PCR: The cDNA is then used as a template in a PCR reaction with primers specific for ICAM-1 and a fluorescent probe or dye (e.g., SYBR Green).
-
Quantification: The fluorescence intensity is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. Relative quantification is often performed by normalizing the ICAM-1 expression to a housekeeping gene.
-
2. In Situ Hybridization (ISH)
-
Principle: ISH allows for the visualization and localization of specific mRNA sequences within the cellular context of a tissue section.
-
Procedure:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded intestinal biopsy sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to allow probe entry.
-
Hybridization: A labeled antisense RNA probe complementary to the ICAM-1 mRNA is applied to the tissue section and incubated overnight at an optimized temperature (e.g., 65°C) to allow hybridization.[9][10]
-
Washing: Stringent washes are performed to remove any unbound probe.
-
Detection: The labeled probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction, or a fluorescently labeled antibody.
-
Visualization: The tissue is visualized under a microscope to determine the location and relative abundance of ICAM-1 mRNA.
-
This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound in a comparative context. Researchers are encouraged to consult the primary literature for more in-depth information on specific clinical trials and experimental details.
References
- 1. Bioavailability and therapeutic activity of this compound (ISIS 2302) administered as a rectal retention enema to subjects with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of multiple weekly subcutaneous efalizumab doses in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. neurology.org [neurology.org]
- 6. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. An overview of the pharmacokinetics and pharmacodynamics of efalizumab: a monoclonal antibody approved for use in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Validating Biomarkers for Alicaforsen in Pouchitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alicaforsen for the treatment of chronic antibiotic-refractory pouchitis, with a focus on the validation of biomarkers to predict treatment response. While this compound, an antisense oligonucleotide targeting Intercellular Adhesion Molecule-1 (ICAM-1), has been investigated as a novel therapeutic option, its efficacy and the identification of reliable predictive biomarkers remain areas of active research. This document summarizes the available data on this compound, compares its performance with alternative treatments, and provides detailed experimental protocols relevant to biomarker validation.
This compound: Mechanism of Action and Clinical Evidence
This compound is a synthetic antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) encoding human ICAM-1.[1][2] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4] By binding to ICAM-1 mRNA, this compound triggers its degradation by RNase H, thereby inhibiting the synthesis of the ICAM-1 protein and reducing the inflammatory response.[1][2]
A major Phase III clinical trial (NCT02525523) evaluated the efficacy and safety of a 240 mg this compound enema administered daily for six weeks in patients with chronic antibiotic-refractory pouchitis.[3][5][6] The trial, however, did not meet its co-primary endpoints of endoscopic remission and a reduction in stool frequency at week 10.[6][7][8] Despite this, a press release from the sponsoring company suggested a potential efficacy signal in a subgroup of patients, and the company planned to discuss a pathway to regulatory approval with the FDA and EMA.[6][7]
Biomarkers for Predicting Response to this compound
The identification of biomarkers to predict which patients are most likely to respond to this compound is a critical area of investigation. While the Phase III trial included the collection of blood and stool samples for biomarker analysis, the results of these analyses have not been made publicly available.[9]
One potential, though not yet validated, biomarker is the expression level of ICAM-1 in the pouch mucosa. Given this compound's mechanism of action, it is plausible that patients with higher baseline levels of ICAM-1 expression might exhibit a more pronounced response to the drug.
Another potential systemic biomarker is C-reactive protein (CRP), a general marker of inflammation. In other inflammatory bowel diseases like Crohn's disease, elevated CRP levels have been associated with a better response to some biologic therapies.[10][11] However, the utility of CRP in predicting response in pouchitis, and specifically to this compound, has not been established.
Comparative Efficacy of Treatments for Chronic Antibiotic-Refractory Pouchitis
The management of chronic antibiotic-refractory pouchitis is challenging, with several therapeutic options available, primarily biologic agents. The following tables summarize the available quantitative data on the efficacy of this compound and its main alternatives, infliximab (B1170848) and vedolizumab. It is important to note that the data for this compound comes from a single Phase III trial that did not meet its primary endpoints, while the data for infliximab and vedolizumab are derived from systematic reviews and retrospective studies, which may have different patient populations and methodologies.
Table 1: Efficacy of this compound in Chronic Antibiotic-Refractory Pouchitis (Phase III Trial Data) [6][7]
| Outcome | This compound (240 mg enema) | Placebo |
| Endoscopic Remission at Week 10 | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound |
| Reduction in Stool Frequency at Week 10 | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound |
| Remission in Stool Frequency | 34% | Not Reported |
Table 2: Efficacy of Infliximab in Chronic Antibiotic-Refractory Pouchitis (Systematic Review & Retrospective Study Data) [2][5][10][12][13][14]
| Outcome | Efficacy Rate | Notes |
| Clinical Response (Short-term, Week 8-10) | 84% - 88% | Includes complete and partial response. |
| Clinical Remission (Short-term, Week 8-10) | 21% | |
| Clinical Response (Mid-term, Week 26-52) | 51% - 56% | Includes complete and partial response. |
| Clinical Remission (Mid-term, Week 26-52) | 27% - 33% | |
| Endoscopic Remission | 47% | From a pooled analysis of 15 studies.[2] |
Table 3: Efficacy of Vedolizumab in Chronic Antibiotic-Refractory Pouchitis (Systematic Review & Retrospective Study Data) [2][7][12][15][16][17][18]
| Outcome | Efficacy Rate | Notes |
| Clinical Response | 42% - 71.1% | |
| Clinical Remission | 13% - 19.3% | |
| Endoscopic Response | 54.1% - 74% | |
| Endoscopic Remission | 12% - 17.6% |
Experimental Protocols
Assessment of Pouchitis Disease Activity
The Pouchitis Disease Activity Index (PDAI) is a commonly used tool to standardize the assessment of pouchitis severity in clinical trials.
Methodology: Pouchitis Disease Activity Index (PDAI) Assessment [1][19]
The PDAI is a composite score ranging from 0 to 18, calculated from three subscores:
-
Clinical Symptom Subscore (0-6 points): Evaluates stool frequency, rectal bleeding, and fecal urgency/cramping.
-
Endoscopic Finding Subscore (0-6 points): Assesses erythema, friability, ulceration, and other endoscopic signs of inflammation in the pouch.
-
Histologic Finding Subscore (0-6 points): Examines the degree of acute and chronic inflammation in pouch biopsy specimens.
A PDAI score of ≥ 7 is typically considered indicative of active pouchitis.
Biomarker Validation: ICAM-1 Expression in Pouch Biopsies
To validate ICAM-1 as a predictive biomarker for this compound response, its expression can be quantified in pouch biopsy samples obtained before and after treatment. Immunohistochemistry (IHC) is a suitable method for this purpose.
Methodology: Immunohistochemistry (IHC) for ICAM-1 in Paraffin-Embedded Pouch Biopsies [4][11][20][21][22]
-
Tissue Preparation:
-
Fix fresh pouch biopsy tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (B145695) (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath to unmask the antigen.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate with a primary antibody specific for human ICAM-1 at an optimized dilution overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Quantification:
-
The intensity and distribution of ICAM-1 staining can be semi-quantitatively scored by a pathologist blinded to the clinical data. Alternatively, digital image analysis software can be used for more objective quantification.
-
Visualizations
References
- 1. medrxiv.org [medrxiv.org]
- 2. Comprehensive systematic review and pooled analysis of real‐world studies evaluating immunomodulator and biologic therapies for chronic pouchitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atlantic Healthcare begins Phase III trial of this compound to treat pouchitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Efficacy of infliximab rescue therapy in patients with chronic refractory pouchitis: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atlantic Healthcare Announces Results from Phase 3 Trial of this compound Enema for Orphan-Designated Pouchitis [prweb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. labiotech.eu [labiotech.eu]
- 9. Chronic Antibiotic-Refractory Pouchitis: Management Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of infliximab in refractory pouchitis and Crohn's disease-related complications of the pouch: a Belgian case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. Outcome of biological therapies in chronic antibiotic-refractory pouchitis: A retrospective single-centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-year infliximab administration for the treatment of chronic refractory pouchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. takeda.com [takeda.com]
- 16. Efficacy of Vedolizumab for Refractory Pouchitis of the Ileo-anal Pouch: Results From a Multicenter US Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vedolizumab for chronic antibiotic-refractory pouchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. 免疫組織染色のプロトコル [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Alicaforsen: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for researchers and scientists handling investigational compounds like Alicaforsen. Adherence to proper disposal protocols is crucial for laboratory safety, environmental protection, and regulatory compliance. This guide offers a comprehensive overview of the recommended procedures for the proper disposal of this compound, a 20-base antisense oligonucleotide.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of oligonucleotide-based therapeutics. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department and to request the official SDS from the manufacturer before handling or disposing of this compound.
I. Waste Classification and Segregation
Proper segregation of waste at the point of generation is the foundation of safe disposal. All materials that have come into contact with this compound should be treated as potentially hazardous pharmaceutical waste.
| Waste Category | Description | Recommended Disposal Container |
| Unused or Expired Product | Bulk quantities of this compound, including expired or unused vials and solutions. | Hazardous pharmaceutical waste container (typically black). |
| Contaminated Labware | Pipette tips, tubes, flasks, and other disposable labware that have been in direct contact with this compound. | Biohazardous waste container or as per institutional guidelines. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Designated sharps container for hazardous pharmaceutical waste. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment that are contaminated with this compound. | Biohazardous waste container or as per institutional guidelines. |
II. Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound and associated waste. Always perform a risk assessment and consult your institution's specific procedures.
-
Decontamination:
-
For liquid waste containing this compound, consider treatment with a suitable chemical inactivating agent if recommended by the manufacturer's SDS or your institution's EHS.
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate disinfectant or cleaning agent.
-
-
Waste Segregation:
-
Immediately after use, dispose of all contaminated materials into the appropriate, clearly labeled waste containers as detailed in the table above.
-
Never mix this compound waste with general laboratory trash or non-hazardous waste streams.
-
-
Container Management:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label all containers clearly with "Hazardous Pharmaceutical Waste" and the name "this compound."
-
-
Storage and Collection:
-
Store sealed waste containers in a designated and secure area away from general laboratory traffic.
-
Arrange for the collection of hazardous waste by your institution's EHS or a licensed waste disposal contractor.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is the responsibility of every researcher to remain informed about the specific hazards of the materials they handle and to adhere to the highest standards of laboratory safety.
Essential Safety and Handling Protocols for Alicaforsen
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling of Alicaforsen, an antisense oligonucleotide. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the product.
This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide that inhibits the production of intercellular adhesion molecule-1 (ICAM-1).[1][2][3] While specific comprehensive safety data for this compound is not widely published, the following guidelines are based on best practices for handling antisense oligonucleotides and similar chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The last line of defense against exposure is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound in its various forms.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling solid (powder) form | Safety glasses with side shields or goggles. | Nitrile or latex gloves (double-gloving recommended), lab coat. | NIOSH-approved N95 or higher-rated respirator. |
| Preparing solutions | Safety glasses with side shields or goggles. A face shield may be required for larger volumes. | Nitrile or latex gloves (double-gloving recommended), lab coat. | Use in a chemical fume hood. Respirator may be required based on risk assessment. |
| Administering to in-vitro/in-vivo models | Safety glasses. | Nitrile or latex gloves, lab coat. | Not generally required if performed in a controlled environment like a biological safety cabinet. |
| Cleaning and disposal | Safety glasses with side shields or goggles. | Heavy-duty nitrile or rubber gloves, lab coat or chemical-resistant apron. | Not generally required if waste is properly contained. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact. The following workflow provides a step-by-step guide for the lifecycle of this compound in a laboratory setting.
Caption: this compound Handling and Disposal Workflow.
Experimental Protocols: Safe Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
If the container is compromised, do not open it. Follow institutional procedures for damaged chemical packages.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between -20°C and -80°C.
2. Preparation of Solutions:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Wear all recommended PPE, including a lab coat, safety glasses with side shields, and double nitrile gloves.
-
Use a calibrated analytical balance for weighing.
-
Prepare solutions by slowly adding the powdered this compound to the appropriate solvent to avoid splashing.
-
Ensure all containers with this compound solutions are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using this compound solutions, continue to wear appropriate PPE.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Avoid the generation of aerosols.
4. Decontamination and Disposal:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Collect all waste materials, including unused solutions, contaminated labware, and PPE, in designated, sealed containers.
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
